molecular formula C16H25NO2 B190944 Dendrobine CAS No. 2115-91-5

Dendrobine

Cat. No.: B190944
CAS No.: 2115-91-5
M. Wt: 263.37 g/mol
InChI Key: RYAHJFGVOCZDEI-UFFNCVEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dendrobine is a member of indoles.
Dendroban-12-one is a natural product found in Dendrobium linawianum, Dendrobium chrysanthum, and Dendrobium nobile with data available.

Properties

IUPAC Name

(1S,4S,7S,8R,11R,12R,13S)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18/h8-14H,5-7H2,1-4H3/t9-,10+,11+,12-,13-,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAHJFGVOCZDEI-UFFNCVEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1[C@H]2[C@@H]3CC[C@H]4[C@@]3([C@@H]([C@@H]1OC2=O)N(C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2115-91-5
Record name (-)-Dendrobine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2115-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DENDROBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9N9FB9DPG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The intricate Biosynthesis of Dendrobine in Orchids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dendrobine, a sesquiterpenoid alkaloid of significant pharmacological interest, is a characteristic secondary metabolite of several Dendrobium species of orchids. Its complex chemical structure and potent biological activities have spurred considerable research into its biosynthesis, aiming to unlock avenues for sustainable production. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the precursor pathways, key enzymatic steps, and genetic regulation. It consolidates current knowledge, presents quantitative data, outlines detailed experimental protocols, and provides visual representations of the pathway and associated workflows to serve as a comprehensive resource for researchers in natural product chemistry, plant biology, and drug development.

Introduction

Dendrobium orchids have a long history of use in traditional medicine, with their therapeutic effects largely attributed to a diverse array of specialized metabolites. Among these, this compound stands out for its notable pharmacological properties, including analgesic, antipyretic, and neuroprotective effects. The low abundance of this compound in its natural source and the complexities of its chemical synthesis have highlighted the urgent need for alternative production strategies, such as metabolic engineering and synthetic biology approaches. A fundamental prerequisite for these endeavors is a thorough understanding of the native biosynthetic pathway in orchids. This guide synthesizes the current state of knowledge on this compound biosynthesis, providing a technical overview for researchers.

The this compound Biosynthetic Pathway: A Three-Stage Process

The biosynthesis of this compound is a multi-step process that can be broadly divided into three main stages:

  • Formation of Isoprenoid Precursors: The universal C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1][2][3] Both pathways contribute to the pool of IPP and DMAPP required for terpenoid biosynthesis.[1][3]

  • Construction of the Sesquiterpene Skeleton: IPP and DMAPP are condensed to form the C15 precursor, farnesyl diphosphate (FPP). A terpene synthase then catalyzes the complex cyclization of FPP to form the core sesquiterpene skeleton of this compound.[4]

  • Post-Modification of the Sesquiterpene Skeleton: The initial hydrocarbon skeleton undergoes a series of post-modifications, including oxidation, amination, and methylation, to yield the final this compound molecule.[2][5][6] These reactions are catalyzed by a suite of tailoring enzymes, primarily from the cytochrome P450 (CYP450) monooxygenase, aminotransferase, and methyltransferase families.[5][6][7]

Precursor Biosynthesis: The MVA and MEP Pathways

The biosynthesis of the fundamental C5 isoprenoid units, IPP and DMAPP, is a conserved process in plants, occurring in two distinct subcellular compartments.

  • The Mevalonate (MVA) Pathway: Located in the cytosol, the MVA pathway commences with the condensation of three molecules of acetyl-CoA.[1] Key enzymes in this pathway include Acetyl-CoA C-acetyltransferase (AACT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), mevalonate kinase (MVK), phosphomevalonate kinase (PMK), and mevalonate diphosphate decarboxylase (MVD).[1][8] Transcriptomic studies in Dendrobium nobile have shown a positive correlation between the expression of AACT, PMK, and MVD genes and this compound accumulation.[2][9]

  • The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: This pathway operates in the plastids and utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates.[2][3] The key regulatory enzymes of the MEP pathway are 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[9] Studies have indicated that both the MVA and MEP pathways contribute to the precursor pool for this compound biosynthesis.[1][3]

MVA_MEP_Pathways cluster_MVA MVA Pathway (Cytosol) cluster_MEP MEP Pathway (Plastid) AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AACT HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR MVP Mevalonate-5-P Mevalonate->MVP MVK MVPP Mevalonate-5-PP MVP->MVPP PMK IPP_MVA IPP MVPP->IPP_MVA MVD IPP_Pool IPP Pool IPP_MVA->IPP_Pool Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS GAP Glyceraldehyde-3-P GAP->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME MCT CDP_MEP CDP-MEP CDP_ME->CDP_MEP CMK MEcPP MEcPP CDP_MEP->MEcPP MCS HMBPP HMBPP MEcPP->HMBPP HDS IPP_MEP IPP HMBPP->IPP_MEP HDR DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP IDI IPP_MEP->IPP_Pool DMAPP_Pool DMAPP Pool DMAPP_MEP->DMAPP_Pool IPP_Pool->DMAPP_Pool IDI FPP Farnesyl Diphosphate (FPP) IPP_Pool->FPP FPPS DMAPP_Pool->FPP FPPS

Figure 1: Precursor biosynthesis via the MVA and MEP pathways.
Formation of the Sesquiterpene Backbone

The C5 units, IPP and DMAPP, are sequentially condensed by farnesyl diphosphate synthase (FPPS) to generate the C15 intermediate, farnesyl diphosphate (FPP). This linear precursor is the substrate for the subsequent cyclization reaction. A specific terpene synthase (TPS) then catalyzes an intricate intramolecular cyclization of FPP to produce the characteristic picrotoxane-type sesquiterpene skeleton of this compound.[4] The exact structure of the initial cyclized intermediate is still under investigation.

Post-Modification Steps

Following the formation of the sesquiterpene backbone, a series of enzymatic modifications are required to produce the final this compound molecule. These "tailoring" reactions are crucial for the bioactivity of the compound. Based on transcriptomic data and the chemical structure of this compound and related alkaloids, these modifications are predicted to involve:

  • Oxidation: Cytochrome P450 monooxygenases (CYP450s) are believed to be responsible for the hydroxylation and subsequent oxidation reactions that form the lactone ring characteristic of the picrotoxane skeleton.[6] Several CYP450 genes have been identified in Dendrobium species and are implicated in this compound biosynthesis.[2][6]

  • Amination: An aminotransferase is proposed to catalyze the introduction of the nitrogen atom, a defining feature of alkaloids. The gene encoding a branched-chain amino acid aminotransferase 2 (BCAT2) has been shown to be upregulated in conjunction with this compound production.[10]

  • Methylation: The final step is likely the N-methylation of the amino group, catalyzed by a methyltransferase. A methyltransferase-like protein 23 (METTL23) has been identified as a strong candidate for this reaction.[11]

Dendrobine_Biosynthesis FPP Farnesyl Diphosphate (FPP) Sesquiterpene_Skeleton Sesquiterpene Skeleton (e.g., Picrotoxane-type) FPP->Sesquiterpene_Skeleton Terpene Synthase (TPS) Oxidized_Intermediate Oxidized Intermediate (with Lactone Ring) Sesquiterpene_Skeleton->Oxidized_Intermediate Cytochrome P450s (CYP450s) Amino_Intermediate Amino Intermediate Oxidized_Intermediate->Amino_Intermediate Aminotransferase (e.g., BCAT2) This compound This compound Amino_Intermediate->this compound Methyltransferase (e.g., METTL23)

Figure 2: The core biosynthetic pathway of this compound.

Quantitative Data on this compound Biosynthesis

While comprehensive kinetic data for all enzymes in the this compound pathway are not yet available, several studies have provided quantitative insights into the effects of gene overexpression on this compound production.

Gene(s) OverexpressedHost OrganismFold Increase in this compoundReference
CMK, DXR, MCT, STR1, CYP94C1, BCAT2, METTL23 (stacked)Dendrobium catenatum~2-fold[12]
CMEAODendrobium catenatum~2-fold[12]
MYB61 (transcription factor)Dendrobium catenatum>2-fold[12]
Co-culture with Trichoderma longibrachiatum MD33Dendrobium nobile9.7-fold[10]

Table 1: Quantitative effects of genetic and biological manipulations on this compound production.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound biosynthesis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the quantification of this compound in Dendrobium species.

Objective: To accurately measure the concentration of this compound in plant extracts.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., Waters XTerra™ RP18, 5 µm, 4.6 x 150 mm)

  • Acetonitrile (HPLC grade)

  • Triethylamine (HPLC grade)

  • Ultrapure water

  • This compound standard

  • Plant material (dried and powdered)

  • Methanol

  • 0.22 µm syringe filters

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol. From this stock, create a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Extraction: a. Weigh 0.5 g of dried, powdered Dendrobium stem material into a flask. b. Add 25 mL of methanol and perform ultrasonic extraction for 30 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Mobile Phase: Acetonitrile:Water:Triethylamine (e.g., 21:79:0.05, v/v/v). The exact ratio may require optimization. b. Flow Rate: 1.0 mL/min. c. Column Temperature: 30°C. d. Detection Wavelength: 215 nm. e. Injection Volume: 10 µL.

  • Data Analysis: a. Inject the standard solutions to construct a calibration curve of peak area versus concentration. b. Inject the sample solutions. c. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. d. Quantify the amount of this compound in the sample using the calibration curve.

HPLC_Workflow Plant_Material Dried, Powdered Dendrobium Sample Extraction Ultrasonic Extraction with Methanol Plant_Material->Extraction Filtration Centrifugation and 0.22 µm Filtration Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Reversed-Phase Separation HPLC_Injection->Separation Detection UV Detection (215 nm) Separation->Detection Quantification Quantification using This compound Standard Calibration Curve Detection->Quantification

Figure 3: Workflow for HPLC quantification of this compound.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of genes involved in the this compound biosynthetic pathway.

Objective: To quantify the relative transcript abundance of target genes.

Materials:

  • Dendrobium tissue

  • Liquid nitrogen

  • RNA extraction kit (plant-specific)

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • qRT-PCR instrument

  • Gene-specific primers (forward and reverse)

  • Reference gene primers (e.g., Actin or Ubiquitin)

Procedure:

  • RNA Extraction: a. Grind ~100 mg of fresh Dendrobium tissue to a fine powder in liquid nitrogen. b. Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • qRT-PCR: a. Prepare the reaction mixture containing qRT-PCR master mix, forward and reverse primers (final concentration 0.2-0.5 µM), and diluted cDNA template. b. Perform the qRT-PCR in a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 3 min.
    • 40 cycles of:
    • Denaturation: 95°C for 15 s.
    • Annealing: 58-62°C for 20 s (optimize for each primer pair).
    • Extension: 72°C for 20 s. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative gene expression using the 2-ΔΔCt method.

Agrobacterium-mediated Transformation of Dendrobium

This protocol provides a general framework for the genetic transformation of Dendrobium to study gene function.

Objective: To introduce and express a gene of interest in Dendrobium.

Materials:

  • Agrobacterium tumefaciens strain (e.g., EHA105, AGL1) carrying a binary vector with the gene of interest and a selectable marker.

  • Dendrobium protocorms or protocorm-like bodies (PLBs).

  • Co-cultivation medium.

  • Selection medium containing an appropriate antibiotic (e.g., hygromycin, kanamycin) and an antibiotic to eliminate Agrobacterium (e.g., cefotaxime).

  • Regeneration medium.

  • Acetosyringone.

Procedure:

  • Agrobacterium Culture: Grow the Agrobacterium strain carrying the desired plasmid in liquid medium with appropriate antibiotics to an OD600 of 0.6-0.8.

  • Infection: a. Pellet the Agrobacterium cells by centrifugation and resuspend them in liquid co-cultivation medium containing acetosyringone (100-200 µM). b. Inoculate the Dendrobium protocorms or PLBs with the Agrobacterium suspension for 30-60 minutes.

  • Co-cultivation: a. Transfer the infected explants to solid co-cultivation medium. b. Incubate in the dark at 22-25°C for 2-3 days.

  • Selection and Regeneration: a. Wash the explants with sterile water containing an antibiotic like cefotaxime to remove excess Agrobacterium. b. Transfer the explants to selection medium containing both a selective agent for the plant and an antibiotic against Agrobacterium. c. Subculture the explants on fresh selection medium every 2-3 weeks. d. Once resistant tissues proliferate, transfer them to regeneration medium to induce shoot and root formation.

  • Confirmation of Transformation: a. Confirm the presence of the transgene in regenerated plantlets using PCR. b. Analyze the expression of the transgene using qRT-PCR or by observing a reporter gene phenotype (e.g., GUS staining).

Conclusion and Future Perspectives

Significant strides have been made in unraveling the biosynthetic pathway of this compound in Dendrobium orchids. The identification of key genes and enzymes from the precursor MVA and MEP pathways, as well as the post-modification steps, has laid a solid foundation for future research. However, several knowledge gaps remain. The precise enzymatic steps in the cyclization of FPP and the subsequent tailoring reactions need to be fully elucidated through in vitro enzyme assays and structural biology. Furthermore, a deeper understanding of the regulatory networks, including the role of transcription factors and the influence of environmental cues, will be crucial for developing effective metabolic engineering strategies. The application of advanced techniques such as isotopic labeling studies and single-cell multi-omics will undoubtedly accelerate the complete elucidation of this intricate pathway, paving the way for the sustainable production of this valuable medicinal compound.

References

Physical and chemical properties of Dendrobine alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Dendrobine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₁₆H₂₅NO₂) is a sesquiterpenoid alkaloid of significant interest, primarily isolated from orchids of the Dendrobium genus, most notably Dendrobium nobile Lindl.[1][2][3]. This compound is recognized as the major bioactive component and a chemical marker for the quality control of this traditional medicinal plant[4]. Structurally, it possesses a complex tetracyclic ring system with seven stereogenic centers, making it a challenging target for total synthesis[5]. This compound has garnered substantial attention from the scientific community due to its diverse pharmacological activities, which include neuroprotective, anti-inflammatory, analgesic, anti-cancer, and antiviral effects[1][4][5]. This guide provides a comprehensive overview of its core physical and chemical properties, details key experimental protocols for its study, and visualizes its mechanisms of action.

Physical and Chemical Properties

This compound presents as a colorless to white or yellow crystalline solid at room temperature[1][6]. It is the first sesquiterpene alkaloid identified from Dendrobium nobile and is recommended by the Chinese Pharmacopoeia as the exclusive chemical marker for the quality control of this species[4].

General Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueCitations
Molecular Formula C₁₆H₂₅NO₂[6][7]
Molecular Weight 263.38 g/mol [6]
Appearance White to yellow, colorless solid; Crystalline powder[1][6]
Melting Point 135-136 °C[6]
Purity Commercially available at ≥98% or ≥99%[1]
Solubility Soluble in DMSO (up to 33.33 mg/mL with sonication), Chloroform, Dichloromethane, Ether, Acetone. Sparingly soluble in Ethanol and Water.[1]
Storage Conditions Store at 4°C, protected from light. In solvent, stable for 1 month at -20°C or 6 months at -80°C.[1]
CAS Number 2115-91-5[8]
Spectral Data

Detailed spectral data is crucial for the unambiguous identification of this compound. The following tables provide complete assignments for ¹H-NMR and ¹³C-NMR spectral data.

Table 1.2.1: ¹H-NMR Spectral Data for this compound (360 MHz, CDCl₃) [6]

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
2-N-CH₃ 2.45 s
3-H 2.40 m
5-H 2.05 m
6-H 2.95 m
7-Hα 1.85 m
7-Hβ 1.60 m
8-H 2.25 m
9-H 4.83 dd 5.0, 10.0
10-H 2.68 d 5.0
13-H 2.15 m
14-CH₃ 1.05 d 7.0
15-CH₃ 0.95 d 7.0

| 16-C-CH₃ | 1.08 | s | |

Table 1.2.2: ¹³C-NMR Spectral Data for this compound (CDCl₃) [6]

Position Chemical Shift (δ, ppm)
C-1 65.5 (t)
C-2 72.8 (d)
C-3 44.5 (d)
C-4 26.5 (t)
C-5 39.5 (d)
C-6 43.5 (d)
C-7 35.0 (t)
C-8 44.0 (d)
C-9 82.5 (d)
C-10 50.0 (d)
C-11 48.0 (s)
C-12 176.0 (s)
C-13 24.5 (d)
C-14 21.0 (q)
C-15 18.0 (q)

| C-16 | 42.5 (q) |

Mass Spectrometry (MS): The molecular ion peak is observed at m/z 263.1880, consistent with the molecular formula C₁₆H₂₅O₂N[6]. A proposed fragmentation pathway involves the initial protonated molecule [M+H]⁺ at m/z 264, which can lose a characteristic fragment to produce a daughter ion at m/z 70[7].

Pharmacological Actions and Signaling Pathways

This compound exhibits a range of biological activities by modulating key cellular signaling pathways.

Anti-Cancer Activity: Induction of Apoptosis via JNK/p38 Pathway

In non-small cell lung cancer (NSCLC) cells, this compound induces apoptosis, an effect that is enhanced when combined with cisplatin. This action is mediated through the stimulation of the c-Jun NH2-terminal kinase (JNK) and p38 stress signaling pathways[4]. Activation of this cascade leads to changes in the expression of pro-apoptotic proteins like Bax and Bim, triggering the mitochondrial-mediated apoptotic pathway. This results in the release of cytochrome C and subsequent activation of caspases, culminating in programmed cell death[2][4].

G cluster_stress Cellular Stress cluster_mapk MAPK Cascade cluster_mito Mitochondrial Pathway cluster_outcome Cellular Outcome This compound This compound JNK JNK/p38 Activation This compound->JNK BimBax ↑ Pro-apoptotic Proteins (Bim, Bax) JNK->BimBax Mito Mitochondrion BimBax->Mito Disrupts Mitochondrial Membrane CytoC Cytochrome C Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound-induced apoptosis signaling pathway in cancer cells.

Antiviral Activity: Inhibition of Influenza A Virus Replication

This compound demonstrates potent antiviral activity against influenza A viruses[1]. Its mechanism involves inhibiting the early stages of the viral replication cycle. Specifically, this compound binds to the highly conserved region of the viral nucleoprotein (NP). This interaction restrains the nuclear export of NP and inhibits its oligomerization, critical steps for the formation of new viral ribonucleoprotein complexes (vRNPs) and subsequent viral propagation[1].

G cluster_host Host Cell cluster_virus nucleus Nucleus cytoplasm Cytoplasm vRNP_in vRNP Import Transcription Transcription & Replication vRNP_in->Transcription vRNP_assembly New vRNP Assembly Transcription->vRNP_assembly vRNP_export vRNP Export vRNP_assembly->vRNP_export vRNP_export->cytoplasm To viral budding This compound This compound This compound->vRNP_assembly Inhibits NP Oligomerization This compound->vRNP_export Inhibits

Caption: Mechanism of this compound's anti-influenza virus activity.

Metabolic Regulation: Attenuation of Metabolic Associated Fatty Liver Disease (MASLD)

In the context of MASLD, this compound mitigates liver damage by modulating inflammatory and immune responses and affecting lipid metabolism[3]. Network pharmacology and experimental validation have shown that this compound exerts its therapeutic effects by downregulating key pro-inflammatory mediators, including Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-1β (IL-1B). Furthermore, it inhibits the activity of AKT1 and Signal Transducer and Activator of Transcription 3 (STAT3), two crucial nodes in cell signaling pathways related to inflammation, proliferation, and metabolism[3].

G cluster_targets Key MASLD Mediators cluster_outcome This compound This compound AKT1 AKT1 This compound->AKT1 STAT3 STAT3 This compound->STAT3 TNF TNF This compound->TNF IL6 IL-6 This compound->IL6 IL1B IL-1B This compound->IL1B Inflammation ↓ Inflammation AKT1->Inflammation Lipid ↓ Lipid Accumulation AKT1->Lipid STAT3->Inflammation STAT3->Lipid TNF->Inflammation TNF->Lipid IL6->Inflammation IL1B->Inflammation Damage ↓ Liver Damage Inflammation->Damage Lipid->Damage

Caption: this compound's inhibitory effects on key targets in MASLD.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and in vitro analysis of this compound.

Extraction and Isolation from Dendrobium nobile

This protocol is a synthesized multi-step procedure for obtaining high-purity this compound.

Objective: To extract and purify this compound from dried D. nobile stems.

Methodology: [8]

  • Preparation: Dry the stems of Dendrobium nobile at 60°C and grind them into a coarse powder.

  • Acidic Ethanol Extraction:

    • Add the stem powder to an acidic ethanol solution (e.g., ethanol adjusted with HCl or H₂SO₄). Use a solid-to-liquid ratio of 1:8 to 1:12 (w/v).

    • Heat the mixture to a gentle boil and reflux for 2-4 hours. Repeat the extraction process three times with fresh solvent.

    • Filter the mixture after each extraction and combine the filtrates. Discard the solid residue.

  • Ion-Exchange Chromatography:

    • Concentrate the combined filtrate under reduced pressure to remove the ethanol.

    • Load the aqueous concentrate onto a pre-conditioned strong acid cation exchange resin column (e.g., 731-type).

    • Wash the column with deionized water to remove impurities.

    • Elute the bound alkaloids using a basic ethanol solution (e.g., 80% ethanol adjusted to pH 10 with ammonia).

  • Solvent Partitioning:

    • Concentrate the eluate to remove ethanol.

    • Adjust the pH of the remaining aqueous solution to be alkaline.

    • Perform a liquid-liquid extraction using an equal volume of chloroform. Collect the organic phase.

    • Concentrate the chloroform extract to yield a crude alkaloid mixture.

  • Purification by HPLC:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Purify the crude extract using preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound with a purity of ≥95%.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound in herbal extracts.

Objective: To determine the concentration of this compound in a sample extract.

Methodology: [5][9]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Waters XTerra™ RP18 (150 mm × 3.9 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water:Triethylamine (21:79:0.005, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Column Temperature: Ambient or controlled at 30°C.

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound standard in the mobile phase or methanol.

    • Create a series of calibration standards by serial dilution of the stock solution to cover a linear range (e.g., 30-600 mg/L).

  • Sample Preparation:

    • Accurately weigh the powdered plant material or extract.

    • Extract the sample using a suitable method (e.g., sonication or reflux with methanol).

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

In Vitro Apoptosis Assay in A549 Lung Cancer Cells

This protocol outlines the steps to assess the apoptosis-inducing effects of this compound on the A549 human lung adenocarcinoma cell line.

Objective: To quantify this compound-induced apoptosis in A549 cells.

Methodology: [10][11][12]

  • Cell Culture:

    • Culture A549 cells in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability (MTT Assay):

    • Seed A549 cells in a 96-well plate (5 x 10³ cells/well) and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium, add DMSO to dissolve the formazan crystals, and measure the absorbance at 490 nm to determine cell viability and calculate the IC₅₀ value.

  • Apoptosis Quantification (Annexin V-FITC/PI Staining):

    • Seed A549 cells in a 6-well plate (3 x 10⁵ cells/well) and allow them to adhere for 24 hours.

    • Treat the cells with this compound at concentrations around the determined IC₅₀ value for 48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry. The cell populations can be distinguished as: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

G cluster_prep Preparation cluster_treat Treatment cluster_process Processing cluster_analysis Analysis a Seed A549 Cells in 6-well plate b Incubate 24h a->b c Treat with This compound (IC₅₀) b->c d Incubate 48h c->d e Harvest Cells (Trypsinize) d->e f Wash with cold PBS e->f g Stain with Annexin V & PI f->g h Flow Cytometry Analysis g->h

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

References

Dendrobine molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Molecular Characteristics, Experimental Protocols, and Biological Activities of a Promising Alkaloid

This technical guide provides a comprehensive overview of dendrobine, a significant alkaloid isolated from orchids of the Dendrobium genus. Tailored for researchers, scientists, and drug development professionals, this document delves into the core molecular data, detailed experimental methodologies, and known biological signaling pathways associated with this compound.

Core Molecular and Physical Properties

This compound is a sesquiterpenoid alkaloid recognized for its complex tetracyclic ring structure.[1] It is most notably isolated from Dendrobium nobile.[2] The fundamental molecular and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₅NO₂[2][3][4][5][6]
Molecular Weight 263.38 g/mol [2][3][4][5][6]
CAS Number 2115-91-5[2][3]
Appearance White to yellow solid; Crystalline[2][3][4]
Melting Point 135 - 136 °C[3]
Purity Typically ≥ 95%[2][4]
Solubility DMSO: 33.33 mg/mL (126.55 mM) (ultrasonic)[3]

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of this compound, as well as protocols for assessing its biological activity.

Extraction and Purification of this compound from Dendrobium nobile

This protocol outlines a common method for the extraction and subsequent purification of this compound to a high degree of purity.

Materials:

  • Dried and powdered stems of Dendrobium nobile

  • Acidic ethanol (pH adjusted to 3-4 with HCl or H₂SO₄)

  • Cation exchange resin (e.g., 731-type strong acid)

  • Ammonia water

  • Ether

  • Chloroform

  • Methanol

  • HPLC system

Protocol:

  • Extraction:

    • Combine the powdered Dendrobium nobile stems with acidic ethanol at a solid-liquid ratio of 1:8 to 1:12 (w/v).

    • Heat the mixture to a gentle boil and maintain for 2-4 hours.

    • Filter the mixture and collect the supernatant. Repeat the extraction process on the residue two more times.

    • Combine the supernatants from all three extractions.

  • Ion Exchange Chromatography:

    • Adsorb the combined extract onto a pre-treated cation exchange resin column.

    • Elute the column to separate this compound from other components.

  • Solvent Extraction:

    • Adjust the pH of the eluent from the ion exchange step.

    • Perform successive extractions with chloroform and ether to obtain a crude this compound extract.

  • HPLC Purification:

    • Dissolve the crude extract in methanol.

    • Inject the dissolved extract into an HPLC system for final purification. A typical mobile phase is a mixture of acetonitrile, water, and triethylamine (e.g., 21:79:0.005 v/v/v) on a C18 column, with UV detection at 210 nm.[7]

    • Collect the fractions corresponding to the this compound peak.

    • Evaporate the solvent to obtain purified this compound.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the identity and structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 360 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or CD₃OD)

Protocol:

  • Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton environments within the molecule.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms. The ¹³C NMR spectrum of this compound typically shows 16 distinct carbon signals.[1]

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to confirm the characteristic tetracyclic structure of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in a sample.

Instrumentation and Reagents:

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase column (e.g., Waters XTerra™ RP18, 3.9 mm × 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile, water, and triethylamine (21:79:0.005 v/v/v)

  • This compound standard of known purity

  • Methanol for sample and standard preparation

Protocol:

  • Standard Curve Preparation:

    • Prepare a stock solution of the this compound standard in methanol.

    • Create a series of dilutions from the stock solution to generate a calibration curve over a suitable concentration range (e.g., 30.9-618 mg/L).[7]

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Extract the this compound using an appropriate solvent (e.g., methanol) and dilute to a concentration within the range of the standard curve.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Analysis:

    • Set the HPLC column temperature and flow rate.

    • Set the UV detector to 210 nm.[7]

    • Inject the prepared standards and samples onto the HPLC system.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

In Vitro Anti-Cancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound on cancer cell lines.

Materials:

  • A549 human lung adenocarcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

Protocol:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight to allow for attachment.[8]

  • Compound Treatment:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, e.g., DMSO).

    • Incubate the plates for 24 to 48 hours in a CO₂ incubator at 37°C.[8]

  • MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (10 mg/mL) to each well.[8]

  • Formazan Solubilization: After the 4-hour incubation with MTT, add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic effect of this compound.

Anti-Influenza Virus Activity Assay

This protocol outlines a method to assess the antiviral activity of this compound against influenza A virus.

Materials:

  • Influenza A virus strains (e.g., H1N1, H3N2)

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium and reagents

  • This compound

  • Assay for quantifying viral replication (e.g., plaque assay, TCID₅₀, or qRT-PCR)

Protocol:

  • Cell Preparation: Seed MDCK cells in appropriate culture plates and grow to confluence.

  • Infection and Treatment:

    • Infect the confluent MDCK cell monolayers with a known titer of influenza A virus.

    • After a 1-hour viral adsorption period, add varying concentrations of this compound to the culture medium.[9]

  • Incubation: Incubate the plates for a suitable period (e.g., 48 hours) to allow for viral replication.[9]

  • Quantification of Viral Inhibition:

    • Collect the cell culture supernatants.

    • Quantify the amount of virus in the supernatants using a suitable method such as a plaque assay to determine viral titers or qRT-PCR to measure viral RNA.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of this compound, which is the concentration that inhibits viral replication by 50%. This compound has shown IC₅₀ values in the low microgram per milliliter range against different influenza A strains.[5]

Biological Activity and Signaling Pathways

This compound exhibits a range of pharmacological activities, including anti-inflammatory, neuroprotective, anti-cancer, and antiviral effects.[3]

Anti-Cancer Mechanism

In non-small cell lung cancer cells (A549), this compound has been shown to induce apoptosis.[2] One of the proposed mechanisms involves the activation of the JNK (c-Jun N-terminal kinase) stress signaling pathway.[10] This activation can sensitize cancer cells to the effects of chemotherapeutic agents like cisplatin.[11]

Anti-Influenza Virus Mechanism

This compound has demonstrated inhibitory effects on the replication of influenza A viruses.[5] Mechanistic studies have revealed that this compound can bind to the highly conserved nucleoprotein (NP) of the virus.[12] This interaction is thought to restrain the nuclear export of the viral NP and its subsequent oligomerization, which are critical steps in the viral replication cycle.[12]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. It is believed to originate from two primary pathways for the synthesis of the isoprene unit, isopentenyl diphosphate (IPP): the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[13][14] These pathways provide the precursors for the formation of the sesquiterpene skeleton, which then undergoes a series of post-modifications to yield the final this compound molecule.[13]

Dendrobine_Biosynthesis cluster_mva Mevalonate (MVA) Pathway cluster_mep 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway cluster_sesquiterpene Sesquiterpene Backbone Synthesis cluster_postmod Post-Modification AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AACT HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVAP Mevalonate-5-P Mevalonate->MVAP MVAPP Mevalonate-5-PP MVAP->MVAPP PMK IPP_MVA Isopentenyl Diphosphate (IPP) MVAPP->IPP_MVA MVD IPP_pool IPP Pool IPP_MVA->IPP_pool PyruvateG3P Pyruvate + G3P DXP DXP PyruvateG3P->DXP MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME MCT CDP_MEP CDP-MEP CDP_ME->CDP_MEP CMK ME_cPP ME-cPP CDP_MEP->ME_cPP HMBPP HMBPP ME_cPP->HMBPP IPP_MEP Isopentenyl Diphosphate (IPP) HMBPP->IPP_MEP IPP_MEP->IPP_pool DMAPP DMAPP IPP_pool->DMAPP IDI GPP GPP IPP_pool->GPP FPP Farnesyl Diphosphate (FPP) IPP_pool->FPP FDPS DMAPP->GPP GPP->FPP FDPS Sesquiterpene_Backbone Sesquiterpene Backbone FPP->Sesquiterpene_Backbone TPS Sesquiterpene_Backbone_ref Post_Mod Oxidation, Amination, Methylation, etc. This compound This compound Post_Mod->this compound Sesquiterpene_Backbone_ref->Post_Mod P450s, Aminotransferases, Methyltransferases

Caption: Putative biosynthetic pathway of this compound.

References

The Therapeutic Potential of Dendrobium Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For centuries, various species of the orchid genus Dendrobium have been a cornerstone of Traditional Chinese Medicine (TCM), revered for their ability to nourish "Yin," clear heat, and bolster the stomach. Modern scientific inquiry has identified alkaloids as a key class of bioactive compounds responsible for these therapeutic effects. This technical guide provides an in-depth overview of the traditional medicinal uses of Dendrobium alkaloids, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to aid researchers and drug development professionals in exploring their therapeutic potential.

Quantitative Bioactivity Data of Dendrobium Alkaloids and Extracts

The following tables summarize the quantitative data on the pharmacological activities of various Dendrobium alkaloids and extracts, providing a comparative overview of their potency.

Table 1: Anti-inflammatory Activity

Alkaloid/ExtractAssayCell Line/ModelIC50 ValueCitation(s)
(+)-Homocrepidine ANitric Oxide (NO) Production InhibitionLPS-induced RAW 264.7 Macrophages3.6 µM[1]
(+)-1 (Octahydroindolizine-type alkaloid)Nitric Oxide (NO) Production InhibitionLPS-induced RAW 264.7 Macrophages3.62 - 16.11 µM[2]
2 (Octahydroindolizine-type alkaloid)Nitric Oxide (NO) Production InhibitionLPS-induced RAW 264.7 Macrophages3.62 - 16.11 µM[2]
(+)-6 (Octahydroindolizine-type alkaloid)Nitric Oxide (NO) Production InhibitionLPS-induced RAW 264.7 Macrophages3.62 - 16.11 µM[2]
Homocrepidine BNitric Oxide (NO) Production InhibitionLPS-induced RAW 264.7 Macrophages27.6 µM[3]
Dendrobium aphyllum Alkaloid ExtractIL-1, IL-6, TNF-α, PGE2 SecretionLPS-induced RAW 264.7 Macrophages-[4]
Dendrobium lindleyi Leaf ExtractHeat-induced Albumin Denaturation-61.79 µg/mL[5]
Dendrobium lindleyi Stem ExtractHeat-induced Albumin Denaturation-112.11 µg/mL[5]

Table 2: Anti-cancer Activity

Alkaloid/ExtractCell LineAssayIC50 ValueCitation(s)
Fat-soluble alkaloids from D. nobileHT-29 (Human Colorectal Cancer)Apoptosis Induction0.72 mg/ml (at 48h)[6]

Table 3: Neuroprotective Activity

Alkaloid/ExtractModelEffectDosage/ConcentrationCitation(s)
Dendrobium Alkaloids (DNLA)Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) in rat cortical neuronsAttenuated neuronal damage, decreased apoptosis0.025 - 2.5 mg/l[7]
Dendrobium nobile Lindl. Alkaloid (DNLA)LPS-induced cognitive deficits in ratsDecreased Aβ1–42 in hippocampus40 mg/kg (oral administration for 14 days)[8]
Dendrobium nobile Lindl. Alkaloid (DNLA)Aβ25–35 injection in miceAttenuated cognitive deficits40 mg/kg (oral administration for 19 days)[8]
Dendrobium nobile Lindl. Alkaloid (DNLA)Primary hippocampal neuronsReduced APP, BACE1, and Aβ1–42 protein expression350 ng/mL[8]
Dendrobium Alkaloids (DNLA)Cerebral Ischemia-Reperfusion (CIR) in miceReduced neurologic deficit score and infarct volume0.5 or 5 mg/kg (i.p.)[9]
Dendrobium Alkaloids (DNLA)OGD/R in HT22 cellsAttenuated neuronal damage0.03, 0.3, or 3 mg/ml[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Dendrobium alkaloids.

Extraction and Isolation of Dendrobium Alkaloids

Objective: To extract and purify total alkaloids from Dendrobium plant material.

Materials:

  • Dried and powdered stems of Dendrobium species

  • 95% Ethanol

  • Weakly acidic aqueous solution (pH 6)

  • 78% Ethanol solution

  • Solid Phase Extraction (SPE) cartridges (e.g., MCX)

  • Methanol

  • Dilute sulfuric acid

  • Bromocresol green

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Initial Extraction:

    • Pulverize the dried Dendrobium stems into a coarse powder.

    • Perform an initial extraction in a weakly acidic aqueous solution (pH 6) at a material-to-liquid ratio of 1:2.5 (W/V) at 58°C for 2 hours. Repeat this step once.

    • Filter the extract and collect the filtrate.

    • The remaining drug residue is then subjected to a secondary extraction with a 78% ethanol solution at the same ratio and conditions.

    • Combine the filtrates from both extraction steps.

  • Purification by Solid-Phase Extraction (SPE):

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting extract in dilute sulfuric acid.

    • Condition an MCX SPE cartridge according to the manufacturer's instructions.

    • Load the acidic extract onto the cartridge.

    • Wash the cartridge with an appropriate solvent to remove impurities.

    • Elute the alkaloids from the cartridge using a suitable solvent (e.g., methanol with a small percentage of ammonia).

  • Quantification of Total Alkaloids (Bromocresol Green Colorimetric Method):

    • Prepare a standard curve using a known concentration of an appropriate alkaloid standard (e.g., dendrobine).

    • Mix the eluted alkaloid fraction with a bromocresol green solution.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

    • Calculate the total alkaloid content by comparing the absorbance of the sample to the standard curve.

  • Isolation of Individual Alkaloids by HPLC:

    • Further purify and isolate individual alkaloids from the total alkaloid extract using a preparative HPLC system.

    • The specific column, mobile phase, and gradient will depend on the target alkaloids.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory activity of Dendrobium alkaloids by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Dendrobium alkaloid samples

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Spectrophotometer

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the Dendrobium alkaloid samples for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with vehicle only) and a positive control (cells treated with LPS only).

  • Measurement of Nitrite Concentration:

    • After the incubation period, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

  • Data Analysis:

    • Calculate the percentage of NO production inhibition for each concentration of the alkaloid.

    • Determine the IC50 value, which is the concentration of the alkaloid that inhibits NO production by 50%.

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To evaluate the cytotoxic effects of Dendrobium alkaloids on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Appropriate cell culture medium with supplements

  • Dendrobium alkaloid samples

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of the Dendrobium alkaloid samples for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the alkaloid compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the alkaloid that reduces cell viability by 50%.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Dendrobium alkaloids are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Anti-Cancer Signaling Pathway of this compound

dendrobine_anticancer This compound This compound JNK_p38 JNK/p38 MAPK Activation This compound->JNK_p38 Bcl2 Bcl-2 Downregulation This compound->Bcl2 Bax_Bim Bax/Bim Upregulation JNK_p38->Bax_Bim Mitochondria Mitochondrial Dysfunction Bax_Bim->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis in cancer cells.

Neuroprotective Signaling Pathway of Dendrobium nobile Lindl. Alkaloids (DNLA)

dnla_neuroprotection LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK Phosphorylation TLR4->p38_MAPK NLRP3 NLRP3 Inflammasome Activation TLR4->NLRP3 DNLA Dendrobium nobile Lindl. Alkaloids (DNLA) DNLA->p38_MAPK NFkB NF-κB Activation DNLA->NFkB DNLA->NLRP3 p38_MAPK->NFkB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory NLRP3->Pro_inflammatory Neuroinflammation Neuroinflammation Pro_inflammatory->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage

Caption: Neuroprotective mechanism of DNLA against LPS-induced neuroinflammation.

Biosynthesis Pathway of this compound

dendrobine_biosynthesis Pyruvate Pyruvate & Glyceraldehyde-3-phosphate MEP_Pathway MEP Pathway Pyruvate->MEP_Pathway IPP_DMAPP IPP & DMAPP MEP_Pathway->IPP_DMAPP Acetyl_CoA Acetyl-CoA MVA_Pathway MVA Pathway Acetyl_CoA->MVA_Pathway MVA_Pathway->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Sesquiterpene_Lactone Picrotoxane-type Sesquiterpene Lactone FPP->Sesquiterpene_Lactone This compound This compound Sesquiterpene_Lactone->this compound

Caption: Putative biosynthetic pathway of this compound.

This technical guide provides a foundational understanding of the traditional and modern scientific perspectives on Dendrobium alkaloids. Further research is warranted to fully elucidate the therapeutic potential of these fascinating natural compounds.

References

Preliminary Biological Activity Screening of Dendrobine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrobine is a sesquiterpenoid alkaloid and the primary bioactive compound isolated from the noble orchid, Dendrobium nobile. Traditionally used in herbal medicine, modern scientific investigation has revealed its potential across a spectrum of therapeutic areas. This technical guide provides an in-depth overview of the preliminary biological activities of this compound, focusing on its anticancer, neuroprotective, anti-inflammatory, and hepatoprotective properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development efforts.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent, primarily through the induction of apoptosis and the inhibition of cell proliferation, migration, and invasion in various cancer cell lines.[1][2][3][4][5][6][7][8] The underlying mechanisms often involve the modulation of key cellular signaling pathways, including the PI3K/Akt and JNK pathways.[1][5][9]

Quantitative Data: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeAssayIC50 ValueCitation(s)
786-ORenal Cell CarcinomaCCK-8142.5 µM[5]
A498Renal Cell CarcinomaCCK-8146.5 µM[5]
Experimental Protocols

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound stock solution

  • Cancer cell lines (e.g., 786-O, A498)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Reagent Addition:

    • For MTT: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, remove the medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is used to assess cell migration.

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips or a wound healing insert

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in plates and grow to form a confluent monolayer.

  • Creating the "Wound": Create a scratch or gap in the monolayer using a sterile pipette tip or by removing an insert.

  • Treatment: Wash the wells to remove detached cells and add a fresh medium containing the desired concentration of this compound.

  • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Data Analysis: Measure the width or area of the wound at each time point to quantify the rate of cell migration and wound closure.

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with a fixation solution, followed by permeabilization to allow entry of the labeling reagents.

  • TUNEL Staining: Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.

  • Visualization: Visualize the stained cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.

Signaling Pathways in Anticancer Activity

This compound has been shown to induce apoptosis in cancer cells through the activation of the JNK and p38 MAPK pathways and the modulation of the PI3K/Akt signaling cascade.

anticancer_pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits JNK JNK This compound->JNK Activates p38 p38 MAPK This compound->p38 Activates Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bim Bim JNK->Bim Bax Bax p38->Bax Apoptosis Apoptosis Bim->Apoptosis CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC Caspases Caspase Activation CytoC->Caspases Caspases->Apoptosis

This compound-induced apoptotic signaling pathways in cancer cells.

Neuroprotective Activity

This compound exhibits neuroprotective effects, making it a compound of interest for neurodegenerative diseases such as Alzheimer's and Parkinson's.[10][11] It has been shown to activate neuro-synapses and serotonergic pathways.[10]

Quantitative Data: Neuroprotective Effects of this compound
Model SystemEffectMeasurementResultCitation(s)
3xTg-AD MiceCognitive ImprovementMorris Water MazeRescued spatial learning and memory deficits[12]
3xTg-AD MiceSynaptic ProtectionDendritic Spine DensityPrevented loss of dendritic spines[12]
Experimental Protocols

This technique is used to detect specific proteins in a sample and assess their expression levels and activation states (e.g., phosphorylation).

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and apparatus (for transferring proteins to a membrane)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells or tissues and quantify the protein concentration.

  • Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

experimental_workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_culture Cell/Tissue Culture & this compound Treatment lysis Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking probing Antibody Probing blocking->probing detection Detection probing->detection quantification Band Quantification & Normalization detection->quantification

General workflow for Western blot analysis.

Anti-inflammatory and Hepatoprotective Activities

This compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory mediators.[13][14] It also exhibits hepatoprotective effects, particularly in the context of metabolic-associated fatty liver disease, by mitigating oxidative stress and inflammation.[15]

Quantitative Data: Anti-inflammatory and Hepatoprotective Effects of this compound
ActivityCell/Tissue ModelAssayParameter MeasuredResultCitation(s)
Anti-inflammatoryRAW 264.7 MacrophagesGriess AssayNitric Oxide (NO) ProductionInhibition with an IC50 of 2.96 µM (for a derivative)[2]
HepatoprotectivePalmitic Acid-treated HepG2 cellsColorimetric AssayMalondialdehyde (MDA)Significant decrease[1]
HepatoprotectivePalmitic Acid-treated HepG2 cellsColorimetric AssaySuperoxide Dismutase (SOD)Significant increase[1]
Experimental Protocols

This assay measures nitrite, a stable and nonvolatile breakdown product of NO, as an indicator of NO production.

Materials:

  • RAW 264.7 macrophage cells

  • LPS (Lipopolysaccharide)

  • Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with this compound for a specified time before stimulating with LPS (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

These assays measure the activity of the antioxidant enzyme superoxide dismutase (SOD) and the levels of malondialdehyde (MDA), a marker of lipid peroxidation.

Materials:

  • Liver tissue homogenates or cell lysates

  • Commercially available SOD and MDA assay kits

Procedure:

  • Sample Preparation: Prepare tissue homogenates or cell lysates according to the kit instructions.

  • Assay Performance: Follow the specific protocols provided in the commercial kits for measuring SOD activity and MDA levels. These typically involve colorimetric reactions.

  • Data Analysis: Calculate SOD activity and MDA concentration based on the standard curves and formulas provided in the kits.

Conclusion

The preliminary biological screenings of this compound reveal a compound with multifaceted therapeutic potential. Its demonstrated anticancer, neuroprotective, anti-inflammatory, and hepatoprotective activities warrant further investigation. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers and drug development professionals to design and execute further studies aimed at elucidating the mechanisms of action and evaluating the clinical potential of this compound and its derivatives. The modulation of critical signaling pathways such as PI3K/Akt and JNK underscores its potential as a targeted therapeutic agent. Future research should focus on in vivo efficacy, safety profiling, and pharmacokinetic studies to translate these promising preclinical findings into novel therapeutic strategies.

References

Unveiling the Dawn of Dendrobine Pharmacology: A Technical Guide to Early Investigations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the foundational pharmacological studies of Dendrobine, a prominent alkaloid isolated from the noble orchid, Dendrobium nobile. Primarily drawing from the seminal work of K. K. Chen and A. L. Chen in 1935, this document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the initial characterization of this compound's physiological effects. The guide adheres to stringent data presentation and visualization standards to facilitate a clear and comparative understanding of these early, yet crucial, investigations.

Introduction

This compound, first isolated from the traditional Chinese medicinal herb "Chin-Shih-Hu," has been a subject of scientific inquiry for nearly a century. The initial pharmacological screenings conducted in the 1930s laid the groundwork for understanding its diverse biological activities. These early studies, though lacking the molecular precision of modern research, provided the first quantitative and qualitative assessments of this compound's effects on various physiological systems. This guide revisits these foundational experiments to provide a structured and technically detailed overview for the modern researcher.

Early Pharmacological Effects of this compound

The pioneering research by Chen and Chen in 1935 systematically explored the pharmacological profile of this compound, revealing a range of effects on the central nervous system, cardiovascular system, and smooth muscles. These findings are summarized below, with quantitative data presented for direct comparison.

Central Nervous System Effects

Early studies identified both analgesic and antipyretic properties of this compound, alongside a significant convulsive action at higher doses.

This compound exhibited a weak but discernible analgesic effect in mice and a notable antipyretic effect in rabbits. These findings suggested a potential role for this compound in pain and fever management, which has been explored in more recent research.

A prominent and dose-dependent effect observed in early studies was the induction of convulsions. This central nervous system stimulation was a key characteristic of this compound's toxicological profile and a primary factor in determining its therapeutic window.

Cardiovascular and Muscular Effects

Investigations into the cardiovascular effects of this compound revealed a hypotensive action, while its impact on smooth and cardiac muscle was also noted.

In early experiments on anesthetized animals, this compound administration led to a decrease in blood pressure, indicating a hypotensive effect.

This compound was observed to suppress respiration. Furthermore, studies on isolated tissues demonstrated its inhibitory action on the rabbit intestine and contractile effect on the guinea pig uterus.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data extracted from the early pharmacological studies on this compound.

Pharmacological Effect Animal Model Effective Dose Reference
Analgesic EffectMouse5 - 15 mg/kg[Chen & Chen, 1935]
Antipyretic EffectRabbit8.5 mg/kg[Chen & Chen, 1935]
Toxicity Data Animal Model Minimum Lethal Dose (MLD) Reference
Intravenous InjectionMouse20 mg/kg[Chen & Chen, 1935]
Intravenous InjectionRat20 mg/kg[Chen & Chen, 1935]
Intravenous InjectionGuinea Pig22 mg/kg[Chen & Chen, 1935]
Intravenous InjectionRabbit17 mg/kg[Chen & Chen, 1935]

Experimental Protocols of Early Studies

Analgesic Activity Assessment

The assessment of analgesic properties in the 1930s likely involved observing the reaction of animals to a painful stimulus before and after the administration of the test compound. A common method of the time was the tail-flick or hot-plate test.

Analgesic_Activity_Workflow cluster_pre Pre-treatment cluster_treatment Treatment cluster_post Post-treatment cluster_analysis Data Analysis pre_stimulus Apply Painful Stimulus (e.g., heat to tail) pre_record Record Baseline Reaction Time pre_stimulus->pre_record administer Administer this compound (5-15 mg/kg, i.p.) to Mice pre_record->administer post_stimulus Re-apply Painful Stimulus administer->post_stimulus post_record Record Post-treatment Reaction Time post_stimulus->post_record compare Compare Reaction Times (Pre vs. Post) post_record->compare conclusion Determine Analgesic Effect compare->conclusion

Fig. 1: Reconstructed workflow for assessing the analgesic effect of this compound.

Antipyretic Activity Assessment

The antipyretic (fever-reducing) effect was likely evaluated by inducing a fever in an animal model, such as a rabbit, and then measuring the change in body temperature after administering this compound.

Antipyretic_Activity_Workflow cluster_induction Fever Induction cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Data Analysis induce Induce Pyrexia in Rabbits (e.g., with pyrogen injection) measure_fever Measure Elevated Rectal Temperature induce->measure_fever administer Administer this compound (8.5 mg/kg, s.c.) measure_fever->administer measure_temp Monitor Rectal Temperature over time administer->measure_temp compare Compare Temperature Change with Control measure_temp->compare conclusion Determine Antipyretic Effect compare->conclusion

Fig. 2: Reconstructed workflow for assessing the antipyretic effect of this compound.

Early Insights into Mechanism of Action

The early studies on this compound did not elucidate molecular mechanisms or signaling pathways in the way that contemporary pharmacology does. The focus was on observing and quantifying the physiological responses to the compound. The convulsive action of this compound was a key finding, suggesting a direct or indirect stimulation of the central nervous system. The hypotensive and muscle-relaxant effects pointed towards interactions with the autonomic nervous system and smooth muscle physiology. These initial observations have paved the way for modern research to explore the specific receptors and channels through which this compound exerts its multifaceted effects.

Conclusion

The foundational pharmacological studies of this compound, conducted nearly a century ago, provided the initial glimpses into the complex biological activities of this orchid-derived alkaloid. The analgesic, antipyretic, hypotensive, and convulsant properties identified by early researchers have been instrumental in guiding subsequent investigations. This technical guide, by structuring and visualizing the data and experimental workflows from these pioneering studies, aims to provide a valuable resource for contemporary scientists engaged in the ongoing exploration of this compound's therapeutic potential. The historical context and data presented herein underscore the enduring relevance of these early discoveries in the field of natural product pharmacology.

Navigating the Labyrinth of Nature: An In-depth Technical Guide to the Natural Variations in Dendrobine Content in Dendrobium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural variations of dendrobine, a sesquiterpene alkaloid of significant pharmacological interest, across various species of the Dendrobium genus. Understanding these variations is paramount for the quality control of herbal medicines, the identification of high-yielding species for cultivation, and the exploration of its therapeutic potential in drug development.

Factors Influencing this compound Content

The concentration of this compound in Dendrobium species is not static but is influenced by a complex interplay of genetic and environmental factors.

  • Genetic Determinants : The genetic makeup of a Dendrobium species is the primary determinant of its capacity to produce this compound. Dendrobium nobile is renowned as the principal source of this alkaloid, with the Chinese Pharmacopoeia stipulating a minimum content of 0.4% for medicinal use.[1] In contrast, many other Dendrobium species, such as Dendrobium officinale, contain significantly lower or even undetectable levels of this compound.[2]

  • Geographical Location and Altitude : Environmental conditions associated with different geographical locations play a crucial role. Studies have shown that altitude can positively correlate with this compound content in D. nobile. For instance, specimens collected at an altitude of 692 meters exhibited the highest levels of this compound.[3]

  • Age of the Plant : The developmental stage of the plant also impacts alkaloid accumulation. Research on D. nobile has indicated that the total alkaloid and this compound content can vary with the age of the stems, with some studies suggesting higher concentrations in younger stems.[4]

  • Endophytic Fungi : The symbiotic relationship between Dendrobium plants and endophytic fungi can significantly influence the biosynthesis of this compound. Some endophytic fungi have been shown to enhance the production of this compound in the host plant.[3]

Data Presentation: Comparative this compound and Total Alkaloid Content

The following table summarizes the quantitative data on this compound and total alkaloid content in various Dendrobium species as reported in the scientific literature. It is important to note that direct comparison can be challenging due to variations in analytical methods, plant age, and geographical origin.

Dendrobium SpeciesPlant PartThis compound Content (% w/w)Total Alkaloid Content (% w/w)Analytical MethodReference(s)
D. nobileStem>0.4% (Pharmacopoeia standard)Typically around 0.5%HPLC, UPLC-MS[1][5][6]
D. officinaleStemNot detected or very low0.0190% - 0.0430%UPLC-MS, Acid-dye colorimetry[2][7]
D. huoshanenseStem-Higher than D. moniliforme and D. officinale of the same ageUPLC and ICP-MS[8]
D. moniliformeStem-Lower than D. huoshanense and higher than D. officinale of the same ageUPLC and ICP-MS[8]
D. chrysotoxumStem-Lower than D. nobile-[4]
D. fimbriatumStem-Lower than D. nobile-[4]
D. denneanumStem-Lower than D. nobile-[4]
D. thyrsiflorumStem-Lower than D. nobile-[9]
D. candidumStemNot detected-UPLC-QToF MS[7]
D. warkianum--Poor-
D. catenatum--Poor-

Note: "-" indicates that specific quantitative data for this compound was not provided in the cited sources, which often focused on total alkaloids or a qualitative comparison.

Experimental Protocols

Extraction of this compound

A common method for the extraction of this compound and other alkaloids from Dendrobium stems involves the following steps:

  • Sample Preparation : Dried stems of the Dendrobium species are ground into a fine powder.

  • Solvent Extraction : The powdered plant material is extracted with an acidic organic solvent, typically methanol or ethanol containing a small amount of acid (e.g., hydrochloric acid or formic acid), to facilitate the extraction of the basic alkaloids. This is often performed under reflux or using ultrasonication to enhance extraction efficiency.

  • Filtration and Concentration : The extract is filtered to remove solid plant material, and the solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning (for purification) : The crude extract is dissolved in an acidic aqueous solution and washed with a non-polar solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic impurities. The pH of the aqueous layer is then adjusted to alkaline (e.g., with ammonia water), and the alkaloids are extracted into an organic solvent.

  • Final Concentration : The organic solvent containing the purified alkaloids is evaporated to dryness to obtain the final alkaloid-rich extract.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common and accurate methods for the quantification of this compound.

a) HPLC Method [2]

  • Chromatographic System : A standard HPLC system equipped with a UV detector.

  • Column : A reversed-phase C18 column (e.g., Waters XTerra™ RP18, 5 μm, 3.9 mm × 150 mm).

  • Mobile Phase : A mixture of acetonitrile, water, and a modifier like triethylamine to improve peak shape. A typical mobile phase composition is acetonitrile:water:triethylamine (21:79:0.005, v/v/v).

  • Detection : UV detection at a wavelength of 210 nm.

  • Quantification : A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

b) UPLC-MS/MS Method [9][10]

  • Chromatographic System : A UPLC system for high-resolution separation.

  • Column : A sub-2 µm particle size reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 μm, 2.1 mm × 100 mm).

  • Mobile Phase : A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B).

  • Mass Spectrometry : A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored. Quantification is achieved using an internal standard and a calibration curve prepared with a this compound reference standard.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that involves the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, leading to the formation of the sesquiterpene backbone, which is then modified to yield the final alkaloid structure.

Dendrobine_Biosynthesis cluster_0 Upstream Pathways cluster_1 Sesquiterpene Backbone Formation cluster_2 Post-modification Pyruvate Pyruvate MEP Pathway MEP Pathway Pyruvate->MEP Pathway Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate->MEP Pathway Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway IPP IPP DMAPP DMAPP IPP->DMAPP FPP FPP DMAPP->FPP MVA Pathway->IPP MEP Pathway->IPP Sesquiterpene_Synthases Sesquiterpene Synthases FPP->Sesquiterpene_Synthases Sesquiterpene_Backbone Sesquiterpene Backbone Sesquiterpene_Synthases->Sesquiterpene_Backbone P450s Cytochrome P450s Sesquiterpene_Backbone->P450s Aminotransferases Aminotransferases P450s->Aminotransferases Methyltransferases Methyltransferases Aminotransferases->Methyltransferases This compound This compound Methyltransferases->this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates a general workflow for the extraction and quantitative analysis of this compound from Dendrobium species.

Dendrobine_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Start Sample Collection (Dendrobium Stems) Drying Drying Start->Drying Grinding Grinding to Powder Drying->Grinding Solvent_Extraction Acidic Solvent Extraction (Methanol/Ethanol) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Analysis_Method HPLC-UV or UPLC-MS/MS Concentration->Analysis_Method Data_Acquisition Data Acquisition Analysis_Method->Data_Acquisition Quantification Quantification (vs. Standard Curve) Data_Acquisition->Quantification End Report this compound Content Quantification->End

References

Methodological & Application

Application Notes: Dendrobine Extraction and Purification from Dendrobium Stems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dendrobine is a sesquiterpene alkaloid and the primary bioactive compound found in the stems of various Dendrobium species, particularly Dendrobium nobile.[1][2] It is recognized for its significant pharmaceutical potential, including neuroprotective, anti-tumor, and anti-inflammatory properties.[2][3][4] The Chinese Pharmacopoeia stipulates that the mass fraction of this compound in medicinal Dendrobium nobile should exceed 0.4%.[1] These application notes provide detailed protocols for the extraction, purification, and analysis of this compound for research and drug development purposes.

Experimental Protocols

Protocol 1: General Laboratory-Scale Ethanol Extraction

This protocol is suitable for routine laboratory extraction for subsequent analysis, such as by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Dried Dendrobium nobile stem powder

  • Absolute ethanol

  • Chloroform

  • Whatman filter paper

  • 0.22 µm syringe filter

  • Heating apparatus (e.g., water bath)

  • Filtration apparatus

Procedure:

  • Combine the oven-dried Dendrobium nobile stem powder with absolute ethanol.

  • Boil the mixture at 90°C for 2 hours.[5]

  • After the extraction period, filter the mixture through Whatman filter paper to remove solid plant material.[5]

  • Evaporate the ethanol from the filtrate to obtain a residue.

  • Re-dissolve the residue in 5 ml of chloroform.[5]

  • For analytical purposes, filter the chloroform solution through a 0.22 µm filter into a sample vial for LC-MS analysis.[5]

Protocol 2: Acidic Ethanol Extraction and Cation Exchange Purification

This method is designed for higher yield and purity, suitable for preparing extracts with a high concentration of this compound.[6]

Materials:

  • Coarse powder of Dendrobium nobile stems

  • Ethanol

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • 731-type strong acidic cation exchange resin

  • Ammonia water

  • Chloroform and Ether

  • Methanol

Procedure:

  • Extraction:

    • Prepare an acidic ethanol solution with a pH of 4 using HCl or H₂SO₄.[6]

    • Add the acidic ethanol to the coarse powder of Dendrobium stems at a solid-to-liquid ratio of 1:10 (w/v).[6]

    • Heat the mixture and extract for 2 hours. This can be repeated 1-5 times.[6]

    • Filter the mixture and collect the supernatant. Discard the filter residue.[6]

  • Cation Exchange Chromatography:

    • Pass the filtered extract through a column packed with 731-type strong acidic cation exchange resin.

    • Wash the column with water until the eluent is neutral.

    • Elute the alkaloids from the resin using alkaline ethanol (e.g., 80% ethanol adjusted to pH 10 with ammonia water).[6]

  • Solvent Extraction:

    • Adjust the pH of the eluent from the previous step to pH 10 using ammonia water.[6]

    • Perform a liquid-liquid extraction with an equal volume of ether until the ether layer is colorless.[6]

    • Subsequently, extract the aqueous layer with chloroform.[6]

    • Combine the organic extracts (ether and chloroform) and concentrate to obtain the crude this compound extract.[6]

Protocol 3: High-Purity this compound Preparation by HPLC

This protocol details the final purification step to obtain this compound with purity ≥95%.

Materials:

  • Crude this compound extract (from Protocol 2)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the crude this compound extract in methanol (e.g., 3 times the volume of the extract).[6]

  • Filter the solution to remove any particulates.

  • Perform separation using a preparative HPLC system.[6]

  • HPLC Parameters:

    • Column: C₁₈ ODS[6]

    • Mobile Phase: Methanol:Water (e.g., 70:30 or 90:10).[6]

    • Flow Rate: 1 ml/min[6]

    • Detection Wavelength: 223 nm[6]

    • Column Temperature: 35°C[6]

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent to obtain purified this compound. This method can yield this compound with a purity of ≥95%.[6]

Quantitative Data Summary

The following table summarizes quantitative data from various this compound extraction and analysis studies.

Method/ConditionPurity / Content AchievedAnalytical TechniqueReference
Acidic Ethanol Extraction + Cation Exchange + HPLC≥95% PurityHPLC[6]
Acidic Ethanol Extraction + Cation Exchange≥90% this compound ContentHPLC[6]
Chinese Pharmacopoeia Standard>0.4% this compound in D. nobileNot Specified[1]
Co-culture with T. longibrachiatum (Test Bottles)2.6-fold increase (1804.23 ng/ml vs 685.95 ng/ml control)UHPLC-MS[5][7]
Co-culture with T. longibrachiatum (Bioreactor)9.7-fold increase compared to controlLC-MS[5]
Reflux extraction with 0.05% formic acid methanolThis compound content varied by habitat (>0.4% in 16 of 24 samples from GZ)Gas Chromatography[8][9]

Visualizations

Experimental Workflow

The following diagram illustrates a comprehensive workflow for the extraction and purification of this compound from Dendrobium stems.

G Workflow for this compound Extraction and Purification cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product start Dendrobium Stem Powder extraction Solvent Extraction (e.g., Acidic Ethanol) start->extraction filtration Filtration extraction->filtration crude Crude Extract filtration->crude Supernatant ion_exchange Cation Exchange Chromatography crude->ion_exchange solvent_ext Solvent Partition (Chloroform/Ether) ion_exchange->solvent_ext prep_hplc Preparative HPLC solvent_ext->prep_hplc pure Pure this compound (Purity ≥95%) prep_hplc->pure Collect Fraction analysis QC Analysis (LC-MS, GC, HPLC) pure->analysis

Caption: A generalized workflow from raw material to purified this compound.

Biosynthesis Pathway

This compound biosynthesis primarily involves the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the necessary isoprenoid precursors.[1][3][10]

G Putative this compound Biosynthesis Pathways cluster_mva MVA Pathway (Cytosol) cluster_mep MEP Pathway (Plastid) cluster_common Common Terpenoid Backbone Synthesis ac Acetyl-CoA aact AACT ac->aact pmk PMK aact->pmk mvd MVD pmk->mvd ipp1 IPP mvd->ipp1 fpps FPPS ipp1->fpps g3p G3P + Pyruvate dxs DXS g3p->dxs dxr DXR dxs->dxr ipp2 IPP dxr->ipp2 ipp2->fpps fpp Farnesyl Diphosphate (FPP) fpps->fpp Further Enzymatic Steps This compound This compound fpp->this compound Further Enzymatic Steps

Caption: MVA and MEP pathways leading to the this compound precursor FPP.

Signaling Pathway

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through specific signaling cascades.[1][3]

G This compound-Induced Apoptosis Signaling cluster_upstream cluster_bcl2 cluster_downstream This compound This compound jnk JNK This compound->jnk Activates p38 p38 MAPK This compound->p38 Activates bcl2 Bcl-2 (Anti-apoptotic) jnk->bcl2 Inhibits bim Bim (Pro-apoptotic) jnk->bim Activates p38->bcl2 Inhibits p38->bim Activates cyto_c Cytochrome C Release bcl2->cyto_c bim->cyto_c aif AIF cyto_c->aif parp PARP Cleavage cyto_c->parp apoptosis Apoptosis aif->apoptosis parp->apoptosis

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dendrobine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Dendrobine is a prominent alkaloid found in the stems of various Dendrobium species, which are highly valued in traditional medicine. The quantification of this compound is crucial for the quality control and standardization of Dendrobium-derived products. High-Performance Liquid Chromatography (HPLC) offers a reliable and precise method for the analysis of this compound. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. An alternative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is also presented for higher sensitivity and selectivity.

Principle

The HPLC method separates this compound from other components in the sample matrix based on its polarity. The separation is achieved on a reversed-phase column where the stationary phase is nonpolar, and the mobile phase is a mixture of polar solvents. This compound is then detected by a UV detector at a specific wavelength. The UPLC-MS/MS method offers enhanced specificity and sensitivity by utilizing mass spectrometry for detection and quantification.

Experimental Protocols

Method 1: RP-HPLC with UV Detection

This protocol is based on a method for the determination of this compound in Dendrobium nobile.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Waters XTerra™ RP18, 3.9 mm × 150 mm, 5 µm particle size.[1]

  • Mobile Phase: Acetonitrile:Water:Triethylamine (21:79:0.005, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 30.9 to 618 µg/mL.[1]

3. Sample Preparation (from Dendrobium stems):

  • Dry the stems of Dendrobium nobile at 60°C and grind them into a fine powder.

  • Accurately weigh 1.0 g of the powdered sample and place it in a flask.

  • Add 50 mL of 70% ethanol and perform ultrasonic extraction for 30 minutes.

  • Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method 2: UPLC-MS/MS

This method is suitable for the analysis of this compound in biological matrices such as rat plasma.[1]

1. Instrumentation and Chromatographic Conditions:

  • UPLC System: A UPLC system coupled with a tandem mass spectrometer.

  • Column: UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm particle size.[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[1]

    • B: Acetonitrile.[1]

  • Gradient Elution: A gradient elution program should be optimized for the best separation.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • This compound: m/z 264.2 → 70.0.[1]

      • Internal Standard (Caulophyline): m/z 205.1 → 58.0.[1]

2. Preparation of Standard and Sample Solutions:

  • Prepare stock solutions of this compound and the internal standard (IS), caulophyline, in methanol.

  • Prepare calibration standards and quality control (QC) samples by spiking blank rat plasma with appropriate amounts of this compound and IS.

  • For sample preparation, precipitate proteins by adding acetonitrile-methanol (9:1, v/v) to the plasma sample containing the IS.[1]

  • Vortex and centrifuge the mixture.

  • Inject the supernatant into the UPLC-MS/MS system.

Quantitative Data Summary

The following tables summarize the quantitative data for the described HPLC methods.

Table 1: RP-HPLC with UV Detection Method Validation

ParameterValueReference
Linearity Range30.9 - 618 µg/mL[1]
Regression EquationY = 3191.5X + 14191[1]
Correlation Coefficient (r)0.9999[1]
Average Recovery99.11%[1]
Relative Standard Deviation (RSD) of Recovery2.61%[1]

Table 2: UPLC-MS/MS Method Validation

ParameterValueReference
Linearity Range2 - 1000 ng/mL[1]
Intra-day Precision (RSD)< 13%[1]
Inter-day Precision (RSD)< 13%[1]
Accuracy95.4% - 103.9%[1]

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Dendrobium Stems) Extraction Extraction (e.g., Ultrasonic Extraction) Sample->Extraction Standard This compound Reference Standard Std_Prep Preparation of Working Standards Standard->Std_Prep Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC HPLC System Filtration->HPLC Std_Prep->HPLC Column Reversed-Phase Column HPLC->Column Detection UV or MS/MS Detector Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for this compound Analysis by HPLC.

Conclusion

The described HPLC and UPLC-MS/MS methods provide robust and reliable approaches for the quantitative analysis of this compound in plant materials and biological samples. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is essential to ensure accurate and precise results.

References

Application Note: Identification and Quantification of Dendrobine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the identification and quantification of dendrobine, a prominent sesquiterpenoid alkaloid found in Dendrobium species, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a compound of significant interest in pharmaceutical research due to its various biological activities.[1][2] The methodology outlined below is intended for researchers, scientists, and drug development professionals engaged in the analysis of natural products. This document includes comprehensive procedures for sample preparation, GC-MS analysis, and data interpretation, along with a summary of quantitative data and a visual representation of the experimental workflow.

Introduction

Dendrobium, a large genus in the family Orchidaceae, is widely used in traditional medicine, and its therapeutic properties are often attributed to the presence of various alkaloids, with this compound being a key bioactive constituent.[2] Accurate and reliable analytical methods are essential for the quality control of Dendrobium raw materials and extracts, as well as for pharmacokinetic and pharmacodynamic studies. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity for the identification and quantification of target analytes like this compound.[3] This application note details a robust GC-MS method for this compound analysis.

Experimental Protocols

Sample Preparation

The following protocol outlines the steps for the extraction of this compound from Dendrobium plant material.

Materials and Reagents:

  • Fresh or dried Dendrobium stems

  • Methanol (HPLC grade)

  • Deionized water

  • Grinder or mortar and pestle

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • Vortex mixer

  • Evaporator (e.g., rotary evaporator or nitrogen evaporator)

Procedure:

  • Sample Collection and Pre-processing: Collect fresh Dendrobium stems. If using fresh material, proceed to the next step. If using dried material, dry the stems at 60°C until a constant weight is achieved.[4]

  • Grinding: Grind the dried plant material into a fine powder using a grinder or mortar and pestle.

  • Extraction:

    • Weigh 1.0 g of the powdered sample into a centrifuge tube.

    • Add 30 mL of methanol.[5]

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction for 60 minutes in an ultrasonic bath.[5]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Filtration and Concentration:

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean collection vial.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of methanol (e.g., 1 mL) for GC-MS analysis.

GC-MS Analysis

The following are the recommended instrument parameters for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC Conditions:

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium (>99.999%) at a constant flow rate of 1.2 mL/min.[6]

  • Injector Temperature: 300°C.[6]

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.[6]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 210°C at a rate of 5°C/min.

    • Ramp to 305°C at a rate of 20°C/min, hold for 5 minutes.[6]

MS Conditions:

  • Ion Source: Electron Impact (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 50-500.[6]

  • Solvent Delay: 5 minutes.[6]

Data Presentation

The following table summarizes quantitative data for this compound found in Dendrobium nobile seedlings from a study utilizing a temporary immersion bioreactor system (TIBS) for cultivation.

Sample GroupCultivation MethodThis compound Concentration (ng/mL)
Control Group (CGTB)Traditional Test Bottles685.95
Experimental Group (EGTB)Traditional Test Bottles with Trichoderma longibrachiatum1804.23[1]
Control Group (TIBS)Temporary Immersion Bioreactor System454.01
Experimental Group (TIBS)Temporary Immersion Bioreactor System with Trichoderma longibrachiatum4415.77[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

Dendrobine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis SampleCollection Dendrobium Sample (Fresh or Dried Stems) Grinding Grinding to Fine Powder SampleCollection->Grinding Extraction Ultrasonic Extraction with Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution GCMS_Injection GC-MS Injection (1 µL) Reconstitution->GCMS_Injection Separation Chromatographic Separation (HP-5ms column) GCMS_Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Detection (m/z 50-500) Ionization->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Library_Search NIST Library Comparison Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis by GC-MS.

Discussion

The presented GC-MS method provides a reliable and sensitive approach for the identification and quantification of this compound in Dendrobium samples. The sample preparation protocol is straightforward and employs common laboratory techniques. The GC-MS parameters are optimized for the separation and detection of this compound. For identification, the retention time and the mass spectrum of the analyte peak are compared with those of a this compound standard. The mass spectrum can also be compared against a spectral library, such as the National Institute of Standards and Technology (NIST) library, for confirmation.[7] Quantitative analysis is typically performed by creating a calibration curve using a certified this compound reference standard.

Conclusion

This application note provides a comprehensive guide for the analysis of this compound using GC-MS. The detailed protocols and data presentation serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The described method can be readily implemented in a laboratory setting for the quality control and further investigation of Dendrobium-based products.

References

Application Note: Quantification of Dendrobine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of dendrobine, a major active alkaloid in Dendrobium species, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is applicable for the analysis of this compound in various biological matrices, particularly plasma, and is suitable for pharmacokinetic studies, quality control of traditional Chinese medicines, and drug development research. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by multiple reaction monitoring (MRM) mass spectrometry, ensuring high selectivity and accuracy.

Introduction

This compound is a sesquiterpene alkaloid and a key bioactive component found in several species of the Dendrobium genus, which are widely used in traditional medicine.[1][2] Its diverse pharmacological activities have attracted significant interest in the scientific community.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic evaluations, dosage determination, and quality assessment of herbal preparations. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and speed.[3] This document provides a comprehensive protocol for the determination of this compound using a UPLC-MS/MS system.

Experimental Workflow

This compound Quantification Workflow Sample Sample Collection (e.g., Rat Plasma) Spike Spike with Internal Standard (e.g., Caulophyline) Sample->Spike Precipitation Protein Precipitation (Acetonitrile-Methanol) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection LC-MS/MS Injection Supernatant->LC_Injection Separation Chromatographic Separation (UPLC BEH C18 Column) LC_Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification Hypothetical this compound Signaling Pathway This compound This compound Receptor Neuronal Receptor This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., CREB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Neuroprotection Neuroprotective Proteins (e.g., BDNF) Gene_Expression->Neuroprotection Outcome Cell Survival & Neuroprotection Neuroprotection->Outcome

References

Application Notes and Protocols for the Total Synthesis of (-)-Dendrobine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dendrobine is a complex sesquiterpenoid alkaloid isolated from the orchid Dendrobium nobile, a plant with a long history in traditional Chinese medicine. Its intricate, cage-like molecular architecture, featuring a compact tetracyclic system and seven contiguous stereocenters, has made it a formidable and attractive target for total synthesis. The compound and its analogs have garnered significant interest from the scientific community due to their wide range of biological activities, including neuroprotective, anti-inflammatory, and potential anti-tumor effects.[1][2][3] These properties make this compound a valuable scaffold for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the total synthesis of (-)-dendrobine, focusing on key modern strategies. It also briefly covers the synthesis of analogs and their reported biological activities to aid researchers in medicinal chemistry and drug development.

Featured Synthetic Strategies

Several innovative strategies have been developed to conquer the structural complexity of (-)-dendrobine. Here, we highlight three prominent enantioselective total syntheses that employ distinct key methodologies.

  • The Carreira Synthesis (2012): A landmark 18-step synthesis featuring a key amine-initiated cascade reaction to construct the core structure. This approach is noted for its strategic use of an Ireland-Claisen rearrangement to set a key quaternary stereocenter.[4][5]

  • The Plietker Synthesis (2018): A concise 11-step synthesis that leverages modern catalytic methods. The key transformations include an enantioselective Diels-Alder cycloaddition, an iron-catalyzed aerobic lactonization, and a copper-catalyzed cycloisomerization. This route also provides access to related natural products, (-)-mubironine B and (-)-dendroxine.

  • The Sha Synthesis (1997): An efficient approach that utilizes a key α-carbonyl radical cyclization to construct the cis-fused bicyclic core of this compound. This synthesis demonstrates the power of radical chemistry in the formation of complex carbocyclic frameworks.

Experimental Workflows and Key Transformations

The following diagrams illustrate the high-level workflow of the Carreira synthesis and the key biosynthetic pathway of this compound.

G cluster_carreira Carreira Synthesis Workflow SM Enantiopure Acetonide Int1 Lactone Intermediate SM->Int1 Ireland-Claisen Rearrangement Int2 Cyclohexene Intermediate Int1->Int2 Esterification Int3 Enone Intermediate Int2->Int3 Deprotection & Oxidation Int4 Tricyclic Ketone Int3->Int4 Intramolecular Michael Addition DN (-)-Dendrobine Int4->DN Final Cyclization & Reduction Steps

Caption: High-level workflow of the Carreira total synthesis of (-)-dendrobine.

G cluster_biosynthesis Putative Biosynthetic Pathway of this compound MVA Mevalonate (MVA) Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->IPP Sesqui Sesquiterpene Backbone IPP->Sesqui Terpene Synthase (TPS21) Picro Picrotoxane-lactone Intermediate Sesqui->Picro Oxidation (CYP450s) Dendro This compound Picro->Dendro Amination & Further Modifications

References

Application Notes and Protocols for In Vitro Testing of Dendrobine's Cytotoxic Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dendrobine, a prominent alkaloid isolated from the noble orchid, Dendrobium nobile, has garnered significant attention for its potential as an anticancer agent.[1][2] Preclinical studies have demonstrated its ability to inhibit the growth and proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in tumorigenesis.[1][3][4] These application notes provide detailed protocols for in vitro assays to evaluate the cytotoxic effects of this compound on cancer cells, offering a framework for researchers to investigate its therapeutic potential.

Data Presentation

Table 1: Summary of this compound's IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)AssayReference
786-ORenal Cell Carcinoma142.5CCK-8[3]
A498Renal Cell Carcinoma146.5CCK-8[3]
HT-29Human Colorectal Cancer0.72 mg/ml (extract)Not Specified[1]
A549Non-Small Cell Lung CancerNot SpecifiedCCK-8[5]
OSC-19Human Tongue Squamous Cells1.32 (Moscatilin, a related compound)MTT[6]

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

b) CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Treatment: Treat cells with varying concentrations of this compound for the desired time points.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value. A study on renal cell carcinoma found IC50 values of 142.5 μM for 786-O cells and 146.5 μM for A498 cells using this assay.[3]

c) EdU Staining

The EdU (5-ethynyl-2'-deoxyuridine) assay is a method to detect DNA synthesis and is used to assess cell proliferation.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described above.

  • EdU Labeling: Add EdU to the cell culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide to detect the incorporated EdU.

  • DNA Staining: Stain the cell nuclei with Hoechst 33342.

  • Imaging and Analysis: Visualize and quantify the EdU-positive cells using fluorescence microscopy.

Apoptosis Assays

Objective: To determine if this compound induces apoptosis in cancer cells.

a) Hoechst 33342/PI Co-staining

This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Protocol:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 6-well plate and treat with this compound.

  • Staining: Wash the cells with PBS and stain with Hoechst 33342 (10 µg/mL) and Propidium Iodide (PI, 5 µg/mL) for 15 minutes at 37°C.

  • Imaging: Observe the stained cells under a fluorescence microscope. Viable cells will have blue, intact nuclei. Early apoptotic cells will show condensed or fragmented blue nuclei. Late apoptotic and necrotic cells will have red nuclei.

b) Flow Cytometry with Annexin V/PI Staining

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

Protocol:

  • Cell Seeding and Treatment: Treat cells with this compound in a 6-well plate.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The population of cells can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

c) Western Blot for Apoptosis-Related Proteins

Protocol:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins such as Bcl-2, Bax, Cleaved Caspase-3, Cleaved Caspase-9, and PARP.[1][6]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Protocol:

  • Cell Seeding and Treatment: Treat cells with this compound for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Some studies have shown that Dendrobium extracts can cause cell cycle arrest at the G2 phase.[1]

Visualization of Key Signaling Pathways

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis through the activation of the JNK/p38 MAPK signaling pathway and the intrinsic mitochondrial pathway.[1][5]

Dendrobine_Apoptosis_Pathway This compound This compound JNK_p38 JNK/p38 MAPK This compound->JNK_p38 Bim Bim JNK_p38->Bim Bax Bax JNK_p38->Bax Mitochondria Mitochondria Bim->Mitochondria Bax->Mitochondria CytoC Cytochrome C Mitochondria->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis via JNK/p38 MAPK and mitochondrial pathways.

This compound's Inhibition of the PI3K/Akt Signaling Pathway

In renal cell carcinoma, this compound has been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3]

Dendrobine_PI3K_Akt_Pathway This compound This compound PI3K p-PI3K This compound->PI3K Akt p-Akt This compound->Akt Erk p-Erk This compound->Erk PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Erk->Cell_Survival

Caption: this compound inhibits the PI3K/Akt pathway, suppressing cancer cell survival.

Experimental Workflow for Assessing this compound's Cytotoxicity

This workflow outlines the logical sequence of experiments to characterize the anticancer effects of this compound.

Experimental_Workflow Start Start: Treat Cancer Cells with this compound Cell_Viability Cell Viability Assays (MTT, CCK-8) Start->Cell_Viability Proliferation Proliferation Assay (EdU Staining) Start->Proliferation Apoptosis Apoptosis Assays (Annexin V, Western Blot) Cell_Viability->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Signaling Signaling Pathway Analysis (Western Blot) Apoptosis->Signaling Cell_Cycle->Signaling Conclusion Conclusion: Elucidate Anticancer Mechanism Signaling->Conclusion

Caption: Workflow for in vitro evaluation of this compound's anticancer effects.

References

Application Notes and Protocols for Assessing Dendrobine's Neuroprotective Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of Dendrobine's neuroprotective effects. Detailed protocols for key experiments are outlined, along with data presentation tables and visual diagrams of associated signaling pathways and experimental workflows.

Introduction

This compound, a major bioactive alkaloid extracted from the noble orchid Dendrobium nobile, has garnered significant attention for its potential neuroprotective properties.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its efficacy in models of neurodegenerative diseases and neuronal injury.[1][2] The neuroprotective mechanisms of this compound are multifaceted, encompassing anti-inflammatory, anti-apoptotic, and antioxidant activities.[1][2][3] This document outlines a series of robust cell-based assays to investigate and quantify the neuroprotective capacity of this compound.

Key Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through various mechanisms, including:

  • Anti-Apoptotic Effects: Inhibition of apoptosis-related proteins such as caspase-3, caspase-9, and Bax, and upregulation of the anti-apoptotic protein Bcl-2.

  • Antioxidant Activity: Attenuation of oxidative stress by reducing reactive oxygen species (ROS) production and activating the Nrf2/Keap1 signaling pathway.[4][5]

  • Anti-Inflammatory Action: Suppression of pro-inflammatory cytokines by inhibiting signaling pathways like JAK/STAT.[6][7]

  • Modulation of Autophagy and Synaptic Plasticity: this compound has been shown to influence autophagy and enhance synaptic connections, contributing to neuronal health.[8]

Experimental Assays for Neuroprotective Activity

A variety of neuronal cell models can be employed to assess this compound's neuroprotective potential. Commonly used cell lines include human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells.[9][10] Primary cortical neurons offer a more physiologically relevant model.[11][12]

Experimental Workflow

The general workflow for assessing the neuroprotective effects of this compound involves inducing neurotoxicity in a chosen cell model and evaluating the protective capacity of this compound treatment.

G cluster_setup Cell Culture and Differentiation cluster_treatment Treatment cluster_assays Assessment of Neuroprotection cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12, Primary Neurons) differentiation Differentiation (optional) (e.g., Retinoic Acid for SH-SY5Y, NGF for PC12) cell_culture->differentiation pre_treatment Pre-treatment with this compound (various concentrations) differentiation->pre_treatment neurotoxin Induction of Neurotoxicity (e.g., H2O2, Aβ25-35, MPP+) pre_treatment->neurotoxin viability Cell Viability/Cytotoxicity Assays (MTT, LDH) neurotoxin->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) neurotoxin->apoptosis ros ROS Production Assay (DCFH-DA) neurotoxin->ros mmp Mitochondrial Membrane Potential Assay (JC-1) neurotoxin->mmp

Caption: General experimental workflow for assessing this compound's neuroprotection.

Cell Viability and Cytotoxicity Assays

a. MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1-5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).

    • Induce neurotoxicity by adding a neurotoxic agent (e.g., 100-200 µM H₂O₂ for 24 hours or 10-20 µM Aβ₂₅₋₃₅ for 24 hours).

    • Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the neurotoxin alone.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated cells).

b. LDH Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay quantitatively measures LDH release, which is an indicator of cytotoxicity.[3][13]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 200 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction:

    • Transfer the supernatant to a new 96-well plate.

    • Add 100 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.[8]

    • Incubate for 10-30 minutes at room temperature, protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

AssayEndpointTypical this compound EffectReference Neurotoxin (Example)
MTT Assay Cell ViabilityIncreased cell viability in the presence of a neurotoxinH₂O₂, Aβ₂₅₋₃₅, MPP⁺
LDH Assay CytotoxicityDecreased LDH release in the presence of a neurotoxinH₂O₂, Aβ₂₅₋₃₅, OGD/RP

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[14] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.[14]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 1,000 rpm for 5 minutes.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.[15]

  • Flow Cytometry Analysis: Analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

ParameterMeasurement MethodTypical this compound Effect
Apoptosis Rate Flow CytometryDecreased percentage of Annexin V-positive cells
Caspase-3/9, Bax, Bcl-2 Western Blot/ELISADecreased Caspase-3/9 and Bax, Increased Bcl-2

Oxidative Stress Assays

a. Intracellular ROS Production

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.[16] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17]

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells in a 96-well plate as described.

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Incubate the cells with 10-25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.[18][19]

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[17]

b. Mitochondrial Membrane Potential (MMP)

Principle: The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).[2][20] JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells as red fluorescent aggregates.[2] In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.[2] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells in a 96-well plate.

  • JC-1 Staining:

    • Remove the treatment medium and wash the cells.

    • Incubate the cells with 1-10 µM JC-1 staining solution for 15-30 minutes at 37°C.[20]

  • Fluorescence Measurement:

    • Wash the cells with assay buffer.

    • Measure the fluorescence of JC-1 aggregates (red) at Ex/Em = 535/590 nm and JC-1 monomers (green) at Ex/Em = 485/535 nm using a fluorescence microplate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.

ParameterAssayTypical this compound Effect
Intracellular ROS Levels DCFH-DADecreased DCF fluorescence intensity
Mitochondrial Membrane Potential JC-1Increased red/green fluorescence ratio, indicating stable MMP

Signaling Pathways

Nrf2/Keap1 Antioxidant Pathway

This compound can protect neuronal cells from oxidative stress by activating the Nrf2/Keap1 pathway.[4] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. Oxidative stress or treatment with this compound can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and GSH.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 induces dissociation ros Oxidative Stress (e.g., H2O2) ros->keap1_nrf2 induces dissociation nrf2_cyto Nrf2 keap1_nrf2->nrf2_cyto releases nrf2_nu Nrf2 nrf2_cyto->nrf2_nu translocates to are ARE (Antioxidant Response Element) nrf2_nu->are binds to antioxidant_genes Antioxidant Genes (HO-1, SOD, GSH) are->antioxidant_genes activates transcription antioxidant_genes->ros neutralizes

Caption: this compound's activation of the Nrf2/Keap1 antioxidant pathway.
JAK/STAT Inflammatory Pathway

This compound can suppress neuroinflammation by inhibiting the JAK/STAT signaling pathway. Pro-inflammatory cytokines can activate Janus kinases (JAKs), which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus to induce the expression of inflammatory genes. This compound has been shown to inhibit the phosphorylation of JAKs and STATs, thereby reducing the production of pro-inflammatory mediators.[6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak activates cytokine Pro-inflammatory Cytokines cytokine->cytokine_receptor p_jak p-JAK jak->p_jak autophosphorylates stat STAT p_stat p-STAT stat->p_stat p_jak->stat phosphorylates p_stat_dimer p-STAT Dimer p_stat->p_stat_dimer dimerizes p_stat_dimer_nu p-STAT Dimer p_stat_dimer->p_stat_dimer_nu translocates to This compound This compound This compound->p_jak inhibits inflammatory_genes Inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) p_stat_dimer_nu->inflammatory_genes induces

References

Dendrobine Administration in Rodent Models of Neurodegeneration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of dendrobine in rodent models of common neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, and cerebral ischemia. The information is collated from preclinical research to guide experimental design and application.

Application Notes

This compound, a major bioactive alkaloid from the traditional Chinese medicine plant Dendrobium nobile, has demonstrated significant neuroprotective potential in various rodent models of neurodegeneration.[1][2] Its therapeutic effects are attributed to its ability to modulate multiple pathological pathways, including the reduction of protein aggregates, suppression of neuroinflammation, and inhibition of neuronal apoptosis.[3][4]

In models of Alzheimer's Disease (AD) , specifically the 3xTg-AD mouse model, long-term oral administration of this compound has been shown to rescue cognitive deficits, including spatial learning and memory.[1] Mechanistically, this compound ameliorates both amyloid and tau pathologies by inhibiting the β-secretase processing of amyloid precursor protein (APP) and reducing tau hyperphosphorylation through the promotion of GSK-3β phosphorylation at its inhibitory Ser9 site.[1][3] Furthermore, it prevents the loss of synaptic proteins, such as synaptophysin and PSD95.[3][5]

For Parkinson's Disease (PD) , studies using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model indicate that this compound protects dopaminergic neurons from apoptosis.[2] This neuroprotective effect is mediated by the upregulation of Mesencephalic Astrocyte-derived Neurotrophic Factor (MANF), which in turn suppresses endoplasmic reticulum (ER) stress.[2]

In the context of cerebral ischemia-reperfusion injury , Dendrobium alkaloids (of which this compound is a key component) have been shown to reduce infarct volume and improve neurological scores in mouse models of middle cerebral artery occlusion (MCAO).[6] The underlying mechanism involves the inhibition of pyroptosis, a form of inflammatory cell death, by reducing the levels of Caspase-1 and gasdermin-D.[6]

Pharmacokinetic studies in rats have shown that this compound undergoes extensive metabolism, resulting in low systemic exposure after oral administration.[3] This suggests that its metabolites may also contribute to its biological activity and should be a consideration in study design.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound and Dendrobium nobile Lindl. alkaloids (DNLAs) in rodent models of neurodegeneration.

Table 1: Effects of this compound on Cognitive Performance and Synaptic Proteins in 3xTg-AD Mice

Parameter3xTg-AD Control3xTg-AD + this compound (10 mg/kg/d)3xTg-AD + this compound (20 mg/kg/d)Wild-Type Control
Nesting Score ~1.5~3.0~3.5~4.5
MWM Escape Latency (Day 6) ~40 s~25 s~20 s~15 s
Synaptophysin (relative expression) ~0.6~0.8~1.0~1.2
PSD95 (relative expression) ~0.5~0.8~1.1~1.3

Data are approximated from graphical representations in the source literature for illustrative purposes.[1][3]

Table 2: Effects of this compound on Pathological Markers in 3xTg-AD Mice

Parameter3xTg-AD Control3xTg-AD + this compound (20 mg/kg/d)Wild-Type Control
p-Tau (Ser396) (relative expression) IncreasedReducedBaseline
p-GSK-3β (Ser9) (relative expression) DecreasedIncreasedBaseline
sAPPβ (relative expression) IncreasedReducedBaseline

Data are summarized from Western blot analyses.[1][3]

Table 3: Effects of this compound/DNLA in Parkinson's Disease and Ischemia Rodent Models

ModelParameterControl (Vehicle)Treatment
MPTP Mouse Model Motor Performance (Rotarod)ImpairedSignificantly Ameliorated
Dopaminergic Neuron ApoptosisIncreasedRelieved
MANF ExpressionBaseline/ReducedUp-regulated
MCAO Mouse Model Neurological Deficit ScoreHighLowered
Infarct VolumeLargeReduced
Pyroptotic CellsIncreasedReduced

Qualitative summary based on reported significant effects.[2][6]

Experimental Protocols

Alzheimer's Disease Model: 3xTg-AD Mice

a. This compound Administration:

  • Animals: 5-month-old 3xTg-AD mice.

  • This compound Preparation: Dissolve this compound in saline or appropriate vehicle.

  • Administration: Administer this compound orally via gavage at doses of 10 and 20 mg/kg/day.

  • Duration: Treat for 7 consecutive months.[1]

b. Morris Water Maze (MWM):

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform (10 cm diameter) is submerged 1.5 cm below the water surface.

  • Training: Conduct 3 trials per day for 6 consecutive days. Allow mice to swim for 60 seconds to find the platform. If unsuccessful, guide the mouse to the platform.

  • Probe Test: On day 7, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.[6]

c. Western Blot Analysis:

  • Tissue Preparation: Homogenize hippocampal tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk, then incubate with primary antibodies (e.g., anti-Synaptophysin, anti-PSD95, anti-p-Tau, anti-GSK-3β) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an ECL substrate and quantify using densitometry software. Normalize to a loading control like β-actin or GAPDH.

Parkinson's Disease Model: MPTP-Induced Mice

a. MPTP Induction:

  • Animals: C57BL/6 mice.

  • Regimen: Administer MPTP intraperitoneally at a dose of 30 mg/kg daily for 5 consecutive days. Handle MPTP with extreme caution in a certified safety cabinet.[7]

b. This compound Administration:

  • Protocol: Administer this compound (dose to be optimized based on pilot studies) via oral gavage or intraperitoneal injection daily, starting before or concurrently with MPTP administration and continuing for a specified period.

c. Rotarod Test:

  • Apparatus: A rotating rod with adjustable speed.

  • Training: Acclimatize mice to the rotarod at a low constant speed for several days.

  • Testing: Place mice on the rod and gradually accelerate the speed. Record the latency to fall. Conduct multiple trials and average the results.[8]

d. Immunohistochemistry for Tyrosine Hydroxylase (TH):

  • Tissue Processing: Perfuse mice with 4% paraformaldehyde (PFA), dissect the brains, and cryopreserve.

  • Sectioning: Cut coronal sections of the substantia nigra.

  • Staining: Incubate sections with a primary antibody against TH, followed by a fluorescently labeled secondary antibody.

  • Quantification: Count the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.

Cerebral Ischemia Model: MCAO in Mice

a. MCAO Induction:

  • Animals: Male C57/BL mice.

  • Procedure: Induce transient middle cerebral artery occlusion using the intraluminal suture method. Anesthetize the mouse, expose the carotid artery, and insert a filament to block the MCA. After a defined period (e.g., 60 minutes), withdraw the filament to allow reperfusion.[9]

b. This compound Alkaloid (DNLA) Administration:

  • Protocol: Administer DNLA (e.g., 0.5 or 5 mg/kg) via intraperitoneal injection 24 hours prior to MCAO.[6]

c. Neurological Scoring:

  • Evaluation: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit and 5 = severe deficit).[7]

d. Infarct Volume Measurement:

  • Staining: Sacrifice mice 24 hours post-MCAO, dissect the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC).

  • Analysis: Healthy tissue stains red, while the infarcted tissue remains white. Quantify the infarct volume using image analysis software.

Visualization of Pathways and Workflows

Experimental Workflow for this compound in 3xTg-AD Mice cluster_model Animal Model and Treatment cluster_assessment Assessment (at 12 months old) 3xTg-AD Mice (5 months old) 3xTg-AD Mice (5 months old) This compound (10 or 20 mg/kg/d, p.o.) This compound (10 or 20 mg/kg/d, p.o.) 3xTg-AD Mice (5 months old)->this compound (10 or 20 mg/kg/d, p.o.) 7 months Behavioral Tests Behavioral Tests This compound (10 or 20 mg/kg/d, p.o.)->Behavioral Tests Molecular Analysis Molecular Analysis This compound (10 or 20 mg/kg/d, p.o.)->Molecular Analysis Histology Histology This compound (10 or 20 mg/kg/d, p.o.)->Histology Morris Water Maze Morris Water Maze Behavioral Tests->Morris Water Maze Nesting Behavior Nesting Behavior Behavioral Tests->Nesting Behavior Western Blot (Hippocampus) Western Blot (Hippocampus) Molecular Analysis->Western Blot (Hippocampus) Nissl Staining Nissl Staining Histology->Nissl Staining Immunohistochemistry Immunohistochemistry Histology->Immunohistochemistry

Caption: Experimental workflow for this compound in 3xTg-AD mice.

This compound's Mechanism in Alzheimer's Disease cluster_outcomes Pathological Outcomes This compound This compound pGSK3b p-GSK-3β (Ser9) (Inactive) This compound->pGSK3b Promotes phosphorylation sAPPβ + Aβ sAPPβ + Aβ This compound->sAPPβ + Aβ Inhibits β-secretase processing GSK3b GSK-3β Tau Tau p-Tau\n(Hyperphosphorylated) p-Tau (Hyperphosphorylated) Tau->p-Tau\n(Hyperphosphorylated) Active GSK-3β Reduced Tau Pathology Reduced Tau Pathology APP APP APP->sAPPβ + Aβ β-secretase Reduced Aβ Production Reduced Aβ Production Improved Synaptic Function Improved Synaptic Function Reduced Tau Pathology->Improved Synaptic Function Reduced Aβ Production->Improved Synaptic Function Cognitive Improvement Cognitive Improvement Improved Synaptic Function->Cognitive Improvement

Caption: this compound's mechanism in Alzheimer's Disease.

This compound's Mechanism in Parkinson's Disease This compound This compound MANF MANF Expression This compound->MANF Up-regulates ER_Stress Endoplasmic Reticulum Stress MANF->ER_Stress Suppresses Apoptosis Dopaminergic Neuron Apoptosis ER_Stress->Apoptosis Neuroprotection Neuroprotection MPTP MPTP MPTP->ER_Stress Induces

Caption: this compound's mechanism in Parkinson's Disease.

Dendrobium Alkaloids' Mechanism in Ischemia DNLA Dendrobium Alkaloids Caspase1 Caspase-1 DNLA->Caspase1 Reduces levels GSDMD Gasdermin-D (GSDMD) DNLA->GSDMD Reduces levels Caspase1->GSDMD Cleaves Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD->Pyroptosis Neuroprotection Reduced Infarct & Improved Neurological Score Ischemia Ischemia Ischemia->Caspase1 Activates

Caption: Dendrobium alkaloids' mechanism in ischemia.

References

Application Notes and Protocols: Investigating Dendrobine's Mechanism of Action in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the anti-cancer properties of dendrobine, a natural alkaloid with emerging potential in oncology research. The following sections detail the cytotoxic and anti-proliferative effects of this compound across various cancer cell lines, outline its impact on key signaling pathways, and provide detailed protocols for essential in vitro assays.

Data Presentation: Quantitative Effects of this compound on Cancer Cells

The following tables summarize the quantitative data on the effects of this compound and related extracts on cancer cell viability, apoptosis, and cell cycle distribution.

Table 1: IC50 Values of this compound and Related Extracts in Various Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 ValueReference
786-ORenal Cell CarcinomaThis compound142.5 µM[1][2]
A498Renal Cell CarcinomaThis compound146.5 µM[1][2]
FaDuPharynx Squamous CarcinomaDendrobii Herba Methanol Extract63.03 µg/mL[3]
A549Non-Small Cell Lung CancerBruceine D (for comparison)36.76 µM (24h), 17.89 µM (48h)[4]
NCI-H292Non-Small Cell Lung CancerBruceine D (for comparison)31.22 µM (24h), 14.42 µM (48h)[4]

Table 2: this compound-Induced Apoptosis in Cancer Cell Lines

Cell LineCancer TypeTreatmentApoptosis Rate (% of cells)Reference
A549Non-Small Cell Lung CancerDenbinobin (related phenanthrene) + AntioxidantsPre-treatment with NAC and GSH attenuated denbinobin-induced apoptosis by 95.4% and 77.0%, respectively.[5]
A549Non-Small Cell Lung CancerAlbanol B (arylbenzofuran derivative)Increased early and late apoptotic cells in a dose-dependent manner.[6]
K562Chronic Myeloid Leukemia4-DMOCP (ciprofloxacin derivative)Over 60% of cells underwent apoptosis after 72h.[7]
KG1aAcute Myeloid Leukemia4-DMOCP (ciprofloxacin derivative)Over 60% of cells underwent apoptosis after 72h.[7]

Table 3: Effect of Dendrobium Extracts on Cell Cycle Distribution in Cancer Cell Lines

Cell LineCancer TypeTreatmentEffect on Cell CycleReference
MCF-7Breast CancerDendrobium candidum extractG2/M phase arrest[3][8]
K562Chronic Myeloid Leukemia4-DMOCP (ciprofloxacin derivative)Time-dependent increase in the sub-G1 population.[7]
KG1aAcute Myeloid Leukemia4-DMOCP (ciprofloxacin derivative)Time-dependent increase in the sub-G1 population.[7]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several critical signaling pathways involved in cancer progression. The following diagrams illustrate the known mechanisms of action.

Dendrobine_PI3K_Akt_Pathway This compound This compound pPI3K p-PI3K This compound->pPI3K inhibits PI3K PI3K pAkt p-Akt pPI3K->pAkt inhibits Akt Akt pmTOR p-mTOR pAkt->pmTOR inhibits Apoptosis Apoptosis pAkt->Apoptosis inhibits mTOR mTOR Cell_Growth Cell Growth & Proliferation pmTOR->Cell_Growth promotes

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Dendrobine_JNK_Pathway This compound This compound Stress Cellular Stress This compound->Stress Cisplatin Cisplatin Cisplatin->Stress pJNK p-JNK Stress->pJNK pp38 p-p38 Stress->pp38 JNK JNK Bax Bax pJNK->Bax activates Bim Bim pJNK->Bim activates p38 p38 pp38->Bax activates pp38->Bim activates Apoptosis Apoptosis Bax->Apoptosis Bim->Apoptosis

This compound enhances cisplatin-induced apoptosis via the JNK/p38 pathway.

Experimental Protocols

The following protocols provide a framework for conducting key in vitro experiments to assess the anti-cancer effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound on cancer cells.

CCK8_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Add_this compound Add varying concentrations of this compound Incubate1->Add_this compound Incubate2 Incubate for 24-72h Add_this compound->Incubate2 Add_CCK8 Add CCK-8 reagent Incubate2->Add_CCK8 Incubate3 Incubate for 1-4h Add_CCK8->Incubate3 Read_Absorbance Measure absorbance at 450 nm Incubate3->Read_Absorbance

Workflow for the CCK-8 cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify this compound-induced apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9]

Western Blot Analysis

This protocol details the detection of protein expression changes in key signaling pathways, such as the PI3K/Akt/mTOR pathway, following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells.[4][10][11]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a plate and grow them to confluence.

  • Create the "Wound": Use a sterile pipette tip to create a straight scratch in the cell monolayer.

  • Washing: Gently wash the cells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion (Transwell) Assay

This assay evaluates the ability of this compound to inhibit the invasive potential of cancer cells through an extracellular matrix.[12][13][14]

Materials:

  • Cancer cell line of interest

  • Serum-free and complete culture medium

  • This compound stock solution

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or other basement membrane matrix

  • 24-well plates

  • Cotton swabs

  • Methanol and crystal violet stain

Procedure:

  • Coat Inserts: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed serum-starved cancer cells in the upper chamber of the insert in serum-free medium containing this compound or vehicle control.

  • Chemoattractant: Add complete medium (containing a chemoattractant like FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Remove Non-invasive Cells: Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.

  • Fix and Stain: Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

  • Imaging and Quantification: Capture images of the stained cells and count the number of invaded cells per field of view.

References

Application Notes and Protocols for Dendrobine in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrobine, a sesquiterpenoid alkaloid and the primary active component of the traditional Chinese medicinal herb Dendrobium nobile, has garnered significant interest for its neuroprotective properties. Emerging evidence suggests its potential as a therapeutic agent in neuroinflammatory and neurodegenerative conditions. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its use in neuroinflammation research. This compound has demonstrated efficacy in preclinical models by mitigating inflammatory responses and oxidative stress in the central nervous system.[1][2][3]

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in inflammation and oxidative stress.

  • Inhibition of the TLR4/NF-κB Signaling Pathway: this compound has been shown to suppress the activation of Toll-like receptor 4 (TLR4), a key initiator of the innate immune response. By inhibiting TLR4, this compound prevents the downstream activation of the nuclear factor-kappa B (NF-κB) signaling cascade. This leads to a reduction in the transcription and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as a decrease in the expression of inducible nitric oxide synthase (iNOS).

  • Activation of the Nrf2 Signaling Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and promotes the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC). This enhances the cellular defense against oxidative stress, a critical component of neuroinflammation.

Data Presentation

Table 1: In Vitro Effects of this compound on Inflammatory Mediators in LPS-Stimulated Microglia
Cell TypeTreatmentThis compound ConcentrationOutcomeFold Change/Inhibition (%)Reference
BV2 MicrogliaLPS10 µMInhibition of Nitric Oxide (NO) production~50%Inferred from[4][5][6]
BV2 MicrogliaLPS20 µMInhibition of Nitric Oxide (NO) production~75%Inferred from[4][5][6]
BV2 MicrogliaLPS10 µMReduction in TNF-α releaseSignificant reductionInferred from[7]
BV2 MicrogliaLPS10 µMReduction in IL-6 releaseSignificant reductionInferred from[7]
BV2 MicrogliaLPS10 µMReduction in iNOS expressionSignificant reductionInferred from[5]

Note: Data is inferred from studies on Dendrobium alkaloids and similar compounds, suggesting a likely dose-response range for pure this compound. Empirical validation is recommended.

Table 2: In Vivo Effects of this compound on Neuroinflammation Markers
Animal ModelTreatmentThis compound DosageOutcomeResultReference
3xTg-AD MiceChronic10 mg/kg/day (oral gavage)Improved cognitive functionSignificant improvement in spatial learning and memory[8][9]
3xTg-AD MiceChronic20 mg/kg/day (oral gavage)Improved cognitive functionSignificant improvement in spatial learning and memory[8][9]
C57BL/6 MiceLPS-induced20 mg/kg (oral gavage)Reduced microglial activation in the hippocampusSignificant reduction in Iba-1 positive cells[10]
C57BL/6 MiceLPS-induced40 mg/kg (oral gavage)Reduced microglial activation in the hippocampusSignificant reduction in Iba-1 positive cells[10]
C57BL/6 MiceLPS-induced40 mg/kg (oral gavage)Decreased pro-inflammatory cytokine mRNA in the hippocampusSignificant reduction in IL-1β and IL-18 mRNA[10]

Experimental Protocols

In Vitro Protocol: Inhibition of LPS-Induced Neuroinflammation in BV2 Microglial Cells

This protocol details the procedure for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

1. Cell Culture and Plating:

  • Culture BV2 murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed BV2 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. This compound and LPS Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final DMSO concentration in the cell culture should not exceed 0.1%.
  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (DMSO) and an LPS-only group.

3. Measurement of Nitric Oxide (NO) Production:

  • Collect the cell culture supernatant after the 24-hour incubation.
  • Determine the NO concentration using the Griess reagent assay according to the manufacturer's instructions.

4. Measurement of Pro-inflammatory Cytokines:

  • Collect the cell culture supernatant.
  • Quantify the levels of TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.

5. Western Blot Analysis for Inflammatory Proteins:

  • Lyse the cells and determine the protein concentration.
  • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, Iba1, and phosphorylated/total forms of IκBα and p65. Use β-actin as a loading control.
  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Protocol: this compound Treatment in an LPS-Induced Mouse Model of Neuroinflammation

This protocol describes the induction of neuroinflammation in mice using LPS and subsequent treatment with this compound.

1. Animals and Housing:

  • Use adult male C57BL/6 mice (8-10 weeks old).
  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Allow the mice to acclimatize for at least one week before the experiment.

2. This compound Administration:

  • Prepare this compound in a vehicle solution (e.g., 1% Tween 80 in saline).
  • Administer this compound orally by gavage at doses of 10, 20, or 40 mg/kg body weight daily for 14 consecutive days.[10] The control group should receive the vehicle solution.

3. LPS-Induced Neuroinflammation:

  • On day 7 of this compound administration, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (2 µg).[10]

4. Behavioral Testing (Optional):

  • Conduct behavioral tests such as the Morris water maze or Y-maze to assess cognitive function, starting on day 10 of this compound treatment.[10]

5. Tissue Collection and Processing:

  • At the end of the treatment period (day 14), euthanize the mice and perfuse with ice-cold saline.
  • Dissect the brain and isolate the hippocampus and cortex.
  • For biochemical analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C.
  • For immunohistochemistry, fix the other half of the brain in 4% paraformaldehyde.

6. Analysis of Neuroinflammation Markers:

  • ELISA: Homogenize the brain tissue and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA kits.
  • Western Blot: Prepare protein lysates from the brain tissue to analyze the expression of Iba-1, GFAP, iNOS, and components of the NF-κB and Nrf2 pathways.
  • Immunohistochemistry/Immunofluorescence: Use the fixed brain tissue to prepare sections and perform staining for microglial (Iba-1) and astrocyte (GFAP) activation, as well as for the localization of NF-κB p65 and Nrf2.
  • RT-qPCR: Extract RNA from the brain tissue to quantify the mRNA expression of pro-inflammatory cytokines and Nrf2 target genes.

Mandatory Visualizations

Caption: this compound's dual mechanism in neuroinflammation.

in_vitro_workflow start Start: Seed BV2 Microglia pretreat Pre-treat with this compound (1 hr) start->pretreat stimulate Stimulate with LPS (24 hrs) pretreat->stimulate collect Collect Supernatant & Lyse Cells stimulate->collect griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines) collect->elisa wb Western Blot (Proteins) collect->wb end End: Data Analysis griess->end elisa->end wb->end

Caption: In vitro experimental workflow for this compound.

in_vivo_workflow start Start: Acclimatize Mice treatment Daily this compound/Vehicle (Oral Gavage, 14 days) start->treatment lps LPS Injection (i.p.) (Day 7) treatment->lps behavior Behavioral Tests (Optional, from Day 10) lps->behavior euthanize Euthanize & Perfuse (Day 14) lps->euthanize behavior->euthanize tissue Collect & Process Brain Tissue euthanize->tissue analysis Biochemical & Histological Analysis (ELISA, WB, IHC, qPCR) tissue->analysis end End: Data Analysis analysis->end

Caption: In vivo experimental workflow for this compound.

References

Dendrobine: A Potential Neuroprotective Agent in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on symptomatic relief. Dendrobine, a sesquiterpenoid alkaloid extracted from the noble orchid, Dendrobium nobile, has emerged as a promising candidate for neuroprotection in preclinical models of Parkinson's disease.[1][2] This document provides a summary of the current research, presenting key quantitative data, detailed experimental protocols, and visualizations of the proposed mechanisms of action to guide researchers and drug development professionals in exploring the therapeutic potential of this compound.

Data Presentation

The following tables summarize the quantitative findings from studies investigating the effects of this compound and related alkaloids in various in vivo and in vitro models of Parkinson's disease.

Table 1: In Vivo Efficacy of this compound and its Derivatives in Animal Models of Parkinson's Disease

Model OrganismNeurotoxinTreatmentDosageDurationKey FindingsReference
MouseMPTPThis compoundNot SpecifiedNot SpecifiedSignificantly ameliorated motor performance and attenuated injuries of dopaminergic neurons.[3]
Rat6-OHDADendrobium nobile Lindl. alkaloids (DNLA)20 mg/kg7 daysSignificantly ameliorated the loss of dopaminergic neurons in the substantia nigra.[4]

Table 2: In Vitro Neuroprotective Effects of this compound and its Derivatives in Cellular Models of Parkinson's Disease

Cell LineNeurotoxinTreatmentConcentrationDurationAssayKey FindingsReference
SH-SY5YMPP+This compoundNot SpecifiedNot SpecifiedLDH/CCK-8Attenuated neuronal injury.[3]
Primary Midbrain NeuronsMPP+This compoundNot SpecifiedNot SpecifiedNot SpecifiedAttenuated neuronal injury.[3]
PC12Manganese (Mn)Dendrobium nobile Lindl. alkaloids (DNLA)Not SpecifiedNot SpecifiedWestern BlotAbolished the decrease in PINK1 and Parkin protein levels.[5]
Primary Rat Midbrain Neuron-Glia Cocultures6-OHDADendrobium nobile Lindl. alkaloids (DNLA)2.5 ng/mLNot SpecifiedNot SpecifiedInhibited the release of proinflammatory cytokines.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's effects in Parkinson's disease models.

MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the induction of Parkinson's-like pathology in mice using the neurotoxin MPTP.

Materials:

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Saline (0.9% NaCl)

  • This compound

  • Vehicle for this compound

  • C57BL/6 mice (male, 8-10 weeks old)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly divide mice into control, MPTP, and MPTP + this compound groups.

  • This compound Administration: Administer this compound or its vehicle to the respective groups via oral gavage or intraperitoneal injection for a specified period before and/or after MPTP administration.

  • MPTP Induction: On the designated days, inject mice intraperitoneally with MPTP (e.g., 20-30 mg/kg) dissolved in saline, typically in a series of injections (e.g., four injections at 2-hour intervals). Administer saline to the control group.

  • Behavioral Testing: Perform behavioral assessments (e.g., rotarod test, pole test, open field test) at specified time points after MPTP administration to evaluate motor coordination and locomotor activity.

  • Tissue Collection: At the end of the experimental period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect brains for immunohistochemical analysis of dopaminergic neurons (e.g., tyrosine hydroxylase staining) in the substantia nigra and striatum. Alternatively, collect fresh brain tissue for neurochemical analysis (e.g., HPLC measurement of dopamine and its metabolites).

MPP+ Treatment of SH-SY5Y Cells

This protocol details the in vitro modeling of Parkinson's disease using the neurotoxin MPP+ on the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 1-methyl-4-phenylpyridinium (MPP+)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kits (e.g., CCK-8, LDH)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells in 96-well plates (for viability assays) or larger plates (for protein or RNA analysis) and allow them to adhere overnight.

  • This compound Pre-treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours) before MPP+ exposure.

  • MPP+ Exposure: Add MPP+ to the culture medium at a final concentration known to induce cytotoxicity (e.g., 0.5-2 mM) and incubate for a further 24-48 hours.

  • Cell Viability Assessment:

    • CCK-8 Assay: Add CCK-8 solution to each well, incubate for 1-4 hours, and measure the absorbance at 450 nm.

    • LDH Assay: Collect the cell culture supernatant and measure the lactate dehydrogenase (LDH) activity according to the manufacturer's instructions.

  • Western Blot Analysis: For mechanistic studies, lyse the cells, extract proteins, and perform western blotting to analyze the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and specific signaling pathways (e.g., MANF, GRP78, CHOP).

Western Blot Analysis

This protocol outlines the general procedure for analyzing protein expression levels.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-MANF, anti-GRP78, anti-CHOP, anti-PINK1, anti-Parkin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of this compound's neuroprotective action and a general experimental workflow.

experimental_workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model PD_model Parkinson's Disease Model (e.g., MPTP-induced mice) treatment_vivo This compound Treatment PD_model->treatment_vivo behavioral Behavioral Analysis (Rotarod, Pole Test) treatment_vivo->behavioral histology Post-mortem Analysis (Immunohistochemistry, Neurochemistry) behavioral->histology cell_culture Cell Culture (e.g., SH-SY5Y) treatment_vitro This compound Pre-treatment cell_culture->treatment_vitro toxin Neurotoxin Exposure (e.g., MPP+) treatment_vitro->toxin assays Cellular & Molecular Assays (Viability, Western Blot, Flow Cytometry) toxin->assays MANF_ER_Stress_Pathway cluster_stress Endoplasmic Reticulum This compound This compound MANF MANF ↑ This compound->MANF Upregulates ER_Stress ER Stress ↓ MANF->ER_Stress Suppresses GRP78 GRP78 ↓ MANF->GRP78 Inhibits upregulation of CHOP CHOP ↓ MANF->CHOP Inhibits upregulation of Caspase12 Caspase-12 ↓ MANF->Caspase12 Inhibits activation of Apoptosis Dopaminergic Neuron Apoptosis ↓ Neuroprotection Neuroprotection Apoptosis->Neuroprotection GRP78->Apoptosis Leads to CHOP->Apoptosis Leads to Caspase12->Apoptosis Leads to PINK1_Parkin_Mitophagy_Pathway DNLA Dendrobium nobile Lindl. alkaloids (DNLA) PINK1 PINK1 ↑ DNLA->PINK1 Restores levels of Parkin Parkin ↑ DNLA->Parkin Restores levels of Mitochondrial_Damage Mitochondrial Damage (e.g., by Mn) Mitochondrial_Damage->PINK1 Decreases Mitochondrial_Damage->Parkin Decreases PINK1->Parkin Recruits Mitophagy Mitophagy ↑ Parkin->Mitophagy Initiates Cell_Survival Neuronal Survival Mitophagy->Cell_Survival Promotes

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Dendrobine Yield from Dendrobium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for increasing the yield of dendrobine from Dendrobium plant material.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound yield in Dendrobium plants?

A1: this compound content is highly variable and influenced by a combination of genetic and environmental factors. Key factors include the specific Dendrobium species and cultivar, the age of the plant, the harvesting season, and the cultivation substrates used.[1][2] Environmental conditions such as light intensity, temperature, and water availability also significantly impact the synthesis and accumulation of this compound and other secondary metabolites.[3][4] Additionally, the part of the plant being analyzed is crucial, as different tissues accumulate varying levels of alkaloids.[1][2]

Q2: What is the biosynthetic pathway for this compound?

A2: this compound is a sesquiterpene alkaloid. Its carbon backbone is synthesized through the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the precursor isopentenyl pyrophosphate (IPP).[1][5] A series of key enzymes are then involved in converting IPP into the final this compound molecule. Overexpression of genes encoding enzymes in the MEP pathway, such as DXR, CMK, and MCT, has been shown to increase this compound yield.[1][6]

Q3: How can elicitors be used to increase this compound production?

A3: Elicitors are compounds that stimulate a defense response in plants, often leading to an increased production of secondary metabolites like alkaloids.[7][8] For this compound, both biotic (from living organisms) and abiotic (non-living) elicitors are effective.

  • Methyl Jasmonate (MeJA): A signaling molecule that can significantly induce the expression of genes involved in this compound biosynthesis.[9][10][11]

  • Endophytic Fungi: Co-culturing Dendrobium with certain endophytic fungi, such as Trichoderma longibrachiatum (strain MD33), has been shown to dramatically increase this compound accumulation.[3][12] The fungus and plant have a symbiotic relationship that enhances the plant's biosynthetic pathways.[12]

  • Salicylic Acid (SA): An abiotic elicitor that can also enhance the production of active compounds in Dendrobium.[13][14]

Q4: Which Dendrobium species is the best source for this compound?

A4: Dendrobium nobile is recognized as a primary source and is recommended by the Chinese Pharmacopoeia for quality control based on its this compound content, which should be greater than 0.4%.[5] While other species like Dendrobium catenatum are also studied, they typically have lower this compound content.[1] However, the low natural abundance and slow growth of even high-yielding species make enhancement strategies crucial for research and industrial supply.[1][15]

Troubleshooting Guide

Issue EncounteredPossible CausesSuggested Solutions & Troubleshooting Steps
Low or No Detectable this compound Yield 1. Incorrect Dendrobium species or cultivar.2. Plant material harvested at the wrong time or age.3. Inefficient extraction method.4. Suboptimal cultivation conditions.5. Degradation of the compound post-extraction.1. Verify the plant species. D. nobile is a known high-yield species.[5]2. Harvest mature stems, as this is where polysaccharides and other compounds are often concentrated.[1]3. Review and optimize your extraction protocol. See the detailed Protocol for this compound Extraction below.4. Ensure optimal growing conditions for light, temperature, and humidity.[16][17]5. Use fresh material or properly dried and stored powder. Analyze extracts promptly.
Inconsistent Yields Between Batches 1. Variation in plant material (age, health, genetic stock).2. Fluctuations in environmental conditions during growth.3. Inconsistent application of elicitors.4. Variability in extraction efficiency.1. Use plant material from a single, genetically stable source (e.g., clonal propagation).2. Maintain consistent environmental controls in a greenhouse or growth chamber.[15][16]3. Standardize elicitor concentration, application method, and duration of exposure.[10][11]4. Calibrate equipment and ensure precise measurements during extraction. Use an internal standard for quantification to normalize results.[18]
Difficulty Extracting this compound 1. Incorrect solvent polarity.2. pH of the extraction solvent is not optimal for alkaloids.3. Insufficient cell lysis.4. Presence of interfering compounds (e.g., polysaccharides).1. Use a multi-step extraction process with solvents of varying polarity, starting with ethanol or methanol.[19][20]2. Alkaloids are basic; extraction is often improved using acidified ethanol (pH 3-4) to form salts, followed by a pH adjustment to basify and extract into an organic solvent.[21]3. Ensure plant material is finely powdered to maximize surface area.4. Consider a solid-phase extraction (SPE) step for cleanup and to reduce matrix interference.[22]
Elicitation Treatment is Ineffective or Causes Necrosis 1. Elicitor concentration is too high (toxic) or too low (ineffective).2. Duration of exposure is incorrect.3. The plant's developmental stage is not receptive.1. Perform a dose-response experiment to find the optimal concentration. For MeJA, concentrations around 50-100 µM are often effective.[10][11]2. Optimize the exposure time. For MeJA, peak this compound content may occur around 7 days post-treatment.[11]3. Apply elicitors to healthy, actively growing tissues, such as protocorm-like bodies (PLBs) or young seedlings.[10] Long-term exposure to some elicitors can be inhibitory.[23]

Quantitative Data Summary

The following tables summarize quantitative data on the enhancement of this compound yield from various experimental approaches.

Table 1: Enhancement of this compound Yield via Genetic Engineering

MethodGene(s) OverexpressedPlant MaterialFold Increase in this compoundReference
Gene StackingCMK, DXR, MCT, STR1, CYP94C1, BCAT2, METTL23 (Seven Genes)D. catenatum leaves~2-fold[1]
Single Gene OverexpressionMCT (2-C-Methyl-d-erythritol 4-phosphate cytidylyltransferase)D. catenatum leavesSignificant Increase[1]
Single Gene OverexpressionCMEAO (Copper Methylamine Oxidase)D. catenatum leaves~2-fold[1][6]
Transcription Factor OverexpressionMYB61D. catenatum leaves>2-fold[1][6][24]

Table 2: Enhancement of this compound/Alkaloid Yield via Elicitation and Co-culture

MethodElicitor/OrganismPlant MaterialTreatment Details% or Fold IncreaseReference
ElicitationMethyl Jasmonate (MeJA)T. longibrachiatum MD33 (endophyte)20 µmol/L MeJA44.6% increase[9]
ElicitationMeJA + PrecursorsD. officinale PLBs100 µM MeJA + 9 µM Tryptophan + 6 µM Secologanin2.05-fold (Total Alkaloids)[10][25]
Co-cultureTrichoderma longibrachiatum MD33D. nobile seedlings (in test bottles)21-day co-culture2.6-fold[12][15]
Co-culture in BioreactorTrichoderma longibrachiatum MD33D. nobile seedlings (in TIBS*)7-day co-culture9.7-fold[12][15]
Mycorrhizal FungusInoculation with MF23D. catenatum rootsN/A18.3% increase[1]

*TIBS: Temporary Immersion Bioreactor System

Experimental Protocols

Protocol 1: Fungal Co-culture for Enhanced this compound Production

This protocol is based on the methodology for co-culturing Dendrobium nobile seedlings with the endophytic fungus Trichoderma longibrachiatum (MD33).[12][15]

Materials:

  • Healthy, sterile Dendrobium nobile seedlings (8-12 months old).

  • Trichoderma longibrachiatum (MD33) culture on Potato Dextrose Agar (PDA).

  • Modified ½ Murashige and Skoog (MS) culture medium.

  • Sterile culture vessels (e.g., test bottles or a Temporary Immersion Bioreactor System).

  • Plant growth chamber with controlled light and temperature.

Procedure:

  • Prepare Fungal Inoculum: Culture T. longibrachiatum MD33 on PDA plates until sufficient mycelial growth is observed.

  • Prepare Plant Culture Medium: Prepare a modified ½ MS medium. For enhanced growth, this can be supplemented with NAA (0.5 mg/L) and potato extract (30 g/L). Adjust the pH to 5.8-6.0 before autoclaving.[15]

  • Inoculation:

    • Aseptically transfer healthy D. nobile seedlings into the sterile culture vessels containing the prepared medium.

    • Introduce a small agar plug with mycelium from the T. longibrachiatum culture into each vessel with a seedling.

    • Prepare a control group of seedlings under identical conditions but without the fungal inoculum.[15]

  • Incubation:

    • Place the culture vessels in a growth chamber at 25 ± 2°C.

    • Maintain a photoperiod of 14 hours of light and 10 hours of darkness, with a light intensity of approximately 2000 lux.[15]

  • Harvesting and Analysis:

    • After the desired incubation period (e.g., 7 to 21 days), harvest the entire seedling.

    • Proceed with the extraction protocol (Protocol 2) to quantify this compound content via HPLC or LC-MS.

Protocol 2: this compound Extraction from Plant Material

This protocol provides a general method for extracting this compound, combining principles from several cited sources.[15][20][21]

Materials:

  • Dried Dendrobium stem powder.

  • Acidic Ethanol (e.g., 95% ethanol adjusted to pH 3 with HCl).

  • Ammonia water.

  • Organic solvents: Chloroform, Ether.

  • Cation exchange resin (optional, for purification).

  • Rotary evaporator, centrifuge, filter paper.

Procedure:

  • Initial Extraction:

    • Take a known weight of dried Dendrobium stem powder (e.g., 10g).

    • Add the powder to a flask with acidic ethanol (e.g., 100 mL, a 1:10 solid-to-liquid ratio).

    • Heat the mixture to a gentle boil for 2 hours, or use ultrasonic extraction at room temperature. Repeat the extraction 2-3 times to ensure completeness.[21][22]

    • Combine the ethanol extracts and filter to remove solid plant material.

  • Solvent Removal and Acid-Base Partitioning:

    • Concentrate the combined extract using a rotary evaporator to remove the ethanol, resulting in a crude extract.

    • Dissolve the crude extract in acidic water (pH ≈ 4).

    • Adjust the pH of the aqueous solution to basic (pH ≈ 10) using ammonia water. This converts the this compound salt back to its free base form.[21]

  • Liquid-Liquid Extraction:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the solution with an equal volume of an organic solvent like ether or chloroform. Repeat this extraction multiple times (e.g., 3-4 times) until the organic layer is colorless.[21]

    • Combine all organic fractions.

  • Final Concentration:

    • Concentrate the combined organic phase under reduced pressure to obtain the crude this compound extract.

    • The extract can be further purified using column chromatography (e.g., with a cation exchange resin) or prepared directly for HPLC analysis.[21]

  • Quantification:

    • Dissolve the final dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using HPLC or LC-MS against a certified this compound standard to determine the concentration.[18]

Visualizations

Diagram 1: Simplified this compound Biosynthesis Pathway

Dendrobine_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_Downstream Sesquiterpene & Alkaloid Formation G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP IPP IPP / DMAPP MEP->IPP FPP Farnesyl-PP IPP->FPP IPP->FPP AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP_MVA IPP / DMAPP MVA->IPP_MVA IPP_MVA->FPP IPP_MVA->FPP Sesquiterpene Sesquiterpene Backbone FPP->Sesquiterpene This compound This compound Sesquiterpene->this compound DXS DXS DXS->DXP DXR DXR DXR->MEP MCT MCT MCT->IPP CMK CMK CMK->IPP STR1 STR1 STR1->Sesquiterpene P450s P450s P450s->this compound Aminotransferases Aminotransferases Aminotransferases->this compound Methyltransferases Methyltransferases Methyltransferases->this compound

Caption: Key pathways and enzymes in this compound biosynthesis.

Diagram 2: Experimental Workflow for Yield Enhancement

Yield_Enhancement_Workflow cluster_strategies Enhancement Strategies start Start: Select High-Yield Dendrobium Cultivar cultivation 1. Plant Cultivation (Seedlings or PLBs) start->cultivation end Final Product: High-Purity this compound treatment 2. Apply Yield Enhancement Strategy cultivation->treatment harvest 3. Harvest Plant Material (Post-Treatment Incubation) treatment->harvest elicitation Elicitation (MeJA, SA) treatment->elicitation coculture Fungal Co-culture (e.g., T. longibrachiatum) treatment->coculture genetic Metabolic Engineering (Gene Overexpression) treatment->genetic extraction 4. Multi-Step Solvent Extraction harvest->extraction purification 5. Purification (e.g., SPE, Chromatography) extraction->purification analysis 6. Quantification (HPLC / LC-MS) purification->analysis analysis->end

Caption: Workflow for increasing and quantifying this compound.

References

Navigating the Separation of Dendrobine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Dendrobine from other alkaloids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of Dendrobium species extracts.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to detect using a standard UV detector?

A1: this compound and similar sesquiterpenoid alkaloids lack a significant chromophore in their chemical structure. This results in very weak ultraviolet (UV) absorption, making detection by standard UV-vis detectors challenging, especially at low concentrations.[1] For sensitive and accurate quantification, the use of a mass spectrometer (MS) detector is highly recommended.

Q2: What are the common alkaloids that co-elute with this compound?

A2: Alkaloids with similar structures and polarities are prone to co-elution with this compound. One of the most frequently encountered co-eluting alkaloids is Nobilonine, another major alkaloid found in Dendrobium nobile.[1] Other related this compound-type alkaloids may also interfere depending on the specific Dendrobium species and the chromatographic conditions.

Q3: What causes peak tailing when analyzing this compound and other alkaloids?

A3: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns). These interactions lead to a broader, asymmetric peak shape.

Q4: How can I minimize peak tailing for this compound?

A4: To minimize peak tailing, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4) with an acidic additive like formic acid can suppress the ionization of silanol groups, thereby reducing their interaction with the basic alkaloids.

  • Use of Mobile Phase Additives: Incorporating a small amount of a basic additive, such as triethylamine (TEA), can competitively bind to the active silanol sites, effectively shielding them from interacting with the analyte.[2]

  • Column Selection: Employing a modern, high-purity silica column with end-capping can significantly reduce the number of accessible silanol groups.

  • Ionic Strength Adjustment: Increasing the ionic strength of the mobile phase by adding a salt (e.g., ammonium acetate) can help to improve peak shape.[3]

Q5: How can I reduce matrix effects from complex Dendrobium extracts?

A5: The complex matrix of plant extracts can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. To mitigate these matrix effects, a robust sample preparation procedure is essential. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up the sample and isolating the alkaloids from interfering matrix components.[4][5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Resolution Between this compound and Nobilonine Inadequate mobile phase gradient or composition.1. Modify the Gradient: Decrease the rate of the organic solvent increase in your gradient program. A shallower gradient provides more time for the separation of closely eluting compounds. 2. Adjust Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Acetonitrile often provides better resolution for alkaloids. 3. Optimize Additives: Fine-tune the concentration of formic acid or triethylamine in the mobile phase to improve peak shape and selectivity.
Significant Peak Tailing for this compound Strong interaction with the stationary phase.1. Lower Mobile Phase pH: Add 0.1% formic acid to your aqueous and organic mobile phases. 2. Use Triethylamine (TEA): If using a UV detector, add 0.005% TEA to the mobile phase.[2] Note: TEA is not ideal for MS detection due to ion suppression. 3. Switch to a High-Purity, End-Capped Column: These columns have fewer active silanol sites.
Low Signal Intensity or No Peak Detected (MS Detector) Ion suppression from matrix components or inappropriate MS parameters.1. Implement SPE Sample Cleanup: Use a mixed-mode cation exchange (MCX) SPE cartridge to isolate the alkaloids.[4][7] 2. Optimize ESI Source Parameters: Adjust the capillary voltage, gas flow, and temperature of the electrospray ionization source to maximize the signal for this compound. 3. Use Multiple Reaction Monitoring (MRM): For quantitative analysis with a triple quadrupole mass spectrometer, use the specific MRM transition for this compound (e.g., m/z 264.2 → 70.0) for high sensitivity and selectivity.[1]
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature.1. Ensure Proper Mobile Phase Mixing and Degassing: Use an online degasser or sonicate the mobile phases before use. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 3. Check for Leaks: Inspect the HPLC system for any leaks that could cause pressure fluctuations.
Ghost Peaks in the Chromatogram Contamination in the HPLC system or late eluting compounds from previous injections.1. Flush the System: Flush the injector and column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. 2. Incorporate a Wash Step: Add a high-organic wash step at the end of your gradient program to elute any strongly retained compounds before the next injection.

Quantitative Data Summary

The following tables summarize typical parameters from various published HPLC and UPLC methods for this compound analysis, providing a basis for method development and comparison.

Table 1: HPLC Methods for this compound Analysis

Parameter Method 1 Method 2
Column Waters XTerra™ RP18 (3.9 mm × 150 mm, 5 µm)[1][2]Nova-pak C18 (250 mm × 4.6 mm, 2 µm)
Mobile Phase Acetonitrile:Water:Triethylamine (21:79:0.005, v/v/v)[1][2]Acetonitrile:Water (45:55, v/v)[1]
Detector UV at 210 nm[1][2]UV at 296 nm[1]
Linear Range 30.9 - 618 mg/L[1][2]Not Specified
Recovery 99.11% (RSD=2.61%)[1][2]Not Specified

Table 2: UPLC-MS/MS Methods for this compound Analysis

Parameter Method 3 Method 4
Column UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[1]Waters Atlantis T3 (150 mm x 4.6 mm, 3 µm)[4]
Mobile Phase A: Acetonitrile with 0.1% Formic Acid B: Water with 0.1% Formic Acid (Gradient)[1]A: Acetonitrile with 0.1% Formic Acid B: Water with 0.1% Formic Acid (Gradient)[4]
Detector ESI-MS/MS (MRM mode)[1]LTQ-Orbitrap MS[4]
Linear Range 2 - 1000 ng/mL[1]Not Specified
LOD < 30 ng/mL (for this compound and Nobilonine)[1]Not Specified

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to clean up Dendrobium extracts and isolate alkaloids, thereby reducing matrix effects.

  • Sample Extraction:

    • Grind dried Dendrobium stems into a fine powder.

    • Extract the powder with methanol using ultrasonication (repeat three times).

    • Combine the extracts and evaporate to dryness under vacuum.

  • Acidification and Filtration:

    • Dissolve the dried extract in a 5 mL of dilute sulfuric acid.

    • Filter the solution through a 0.22 µm membrane.[6]

  • SPE Procedure (MCX Cartridge):

    • Condition a mixed-mode cation exchange (MCX) cartridge (e.g., 60 mg, 3 mL) by passing methanol followed by acidified water.[6]

    • Load the filtered sample extract onto the cartridge.

    • Wash the cartridge with acidified water to remove neutral and acidic interferences.

    • Elute the alkaloids with a small volume of methanol containing a weak base (e.g., 5% ammonium hydroxide).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.

Protocol 2: Optimized UPLC-MS/MS Method for this compound and Nobilonine

This method is suitable for the sensitive and selective quantification of this compound and its related alkaloids.

  • HPLC System: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: Acetonitrile with 0.1% formic acid.

    • B: Water with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 5% A

    • 2-10 min: 5-95% A (linear gradient)

    • 10-12 min: 95% A (hold)

    • 12.1-15 min: 5% A (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • This compound: m/z 264.2 → 70.0[1]

      • Nobilonine: Monitor its specific parent and daughter ions.

    • Optimize cone voltage and collision energy for each analyte.

Visualizing the Workflow and Logic

To further clarify the processes involved in optimizing this compound separation, the following diagrams illustrate the experimental workflow and troubleshooting logic.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Dendrobium Plant Material Grind Grind to Powder Start->Grind Extract Methanolic Extraction Grind->Extract Evaporate Evaporate to Dryness Extract->Evaporate Dissolve Dissolve in Acid Evaporate->Dissolve Filter Filter (0.22 µm) Dissolve->Filter SPE Solid-Phase Extraction (SPE) Filter->SPE Reconstitute Reconstitute for HPLC SPE->Reconstitute HPLC Inject into HPLC-MS/MS Reconstitute->HPLC Separate Chromatographic Separation HPLC->Separate Detect MS Detection (MRM) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Problem Chromatographic Issue (e.g., Peak Tailing, Poor Resolution) Check_Column Is the column appropriate? (High-purity, end-capped) Problem->Check_Column Check_MobilePhase Is the mobile phase optimized? Check_Column->Check_MobilePhase Yes Solution_Column Action: Use a high-purity, end-capped C18 column. Check_Column->Solution_Column No Check_SamplePrep Is the sample clean? Check_MobilePhase->Check_SamplePrep Yes Solution_MobilePhase Actions: - Add 0.1% Formic Acid - Adjust gradient - Use TEA (for UV) Check_MobilePhase->Solution_MobilePhase No Solution_SamplePrep Action: Implement Solid-Phase Extraction (SPE). Check_SamplePrep->Solution_SamplePrep No Good_Chromatography Optimized Separation Check_SamplePrep->Good_Chromatography Yes Solution_Column->Good_Chromatography Solution_MobilePhase->Good_Chromatography Solution_SamplePrep->Good_Chromatography

Caption: Troubleshooting logic for HPLC separation issues.

References

Technical Support Center: Improving the Purity of Extracted Dendrobine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Dendrobine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the extraction and purification of this valuable alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the highest purity of this compound that can be realistically achieved?

A1: Through multi-step purification processes involving extraction, column chromatography, and High-Performance Liquid Chromatography (HPLC), a purity of ≥95% for this compound can be achieved.[1] Some commercial standards of this compound even boast a purity level exceeding 99%.[2]

Q2: What are the most common methods for purifying crude this compound extract?

A2: The most effective and commonly cited methods for purifying this compound involve a combination of techniques, including:

  • Acid-Base Extraction: This technique leverages the alkaline nature of this compound to separate it from neutral and acidic impurities.[3][4][5]

  • Cation Exchange Chromatography: This method utilizes a negatively charged stationary phase to capture the positively charged this compound alkaloids, allowing neutral and anionic impurities to pass through.[6][7]

  • High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used in the final stages of purification to separate this compound from closely related alkaloids and other impurities, yielding a high-purity product.[1][8][9]

Q3: What are some of the common impurities found in crude this compound extracts?

A3: Crude extracts of Dendrobium nobile contain a complex mixture of compounds. Besides this compound, other alkaloids such as dendrine, 6-hydroxylthis compound, and this compound N-oxide may be present.[8] The extract will also contain non-alkaloidal compounds like polysaccharides, bibenzyls, phenanthrenes, and fluorenones.[10] The specific impurity profile can vary depending on the plant source and the initial extraction method used.

Q4: How can I effectively remove polysaccharides from my this compound extract?

A4: Polysaccharides are a common impurity in this compound extracts. An effective method to remove them is through an acid-base extraction protocol. By dissolving the crude extract in an acidic solution, the alkaloids will form salts and remain in the aqueous phase, while the less polar, non-alkaloidal compounds, including many polysaccharides, can be removed by washing with an organic solvent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low overall recovery after all purification steps. Incomplete initial extraction. Ensure the plant material is finely powdered to maximize surface area. Use a sufficient volume of acidic ethanol (e.g., 1:10 w/v) and perform multiple extraction cycles (e.g., 3 times for 2-4 hours each) to ensure complete extraction of alkaloids.[1]
Degradation of this compound. This compound may be sensitive to high temperatures and prolonged exposure to strong acids or bases. Minimize heat during solvent evaporation and consider using milder pH conditions where possible. Store extracts and purified fractions at low temperatures (-20°C) and protected from light.
Loss of product during solvent-solvent extractions. Ensure complete phase separation during acid-base extractions. Emulsions can form, trapping the product. If an emulsion forms, try adding brine or a small amount of the organic solvent to break it. Perform multiple extractions with smaller volumes of solvent rather than one large extraction to improve efficiency.
Low yield after cation exchange chromatography. This compound did not bind to the column. Ensure the pH of the sample loaded onto the cation exchange column is acidic (e.g., pH 4) to ensure this compound is protonated and carries a positive charge.[1] The column must be properly equilibrated with a buffer of the same pH.
Incomplete elution of this compound. Use an appropriate eluent to displace the bound this compound. A common method is to use alkaline ethanol (e.g., 70-80% ethanol with pH adjusted to 10 with ammonia).[1] Ensure a sufficient volume of eluent is passed through the column to recover all the bound product.
Low recovery from HPLC purification. Poor peak shape or resolution. Optimize the mobile phase composition (solvent ratio, pH, additives) to achieve sharp, symmetrical peaks. A common mobile phase for this compound is a mixture of methanol and water.[1] Ensure the sample is fully dissolved in the mobile phase before injection.
Product precipitation on the column. The concentration of the injected sample may be too high. Dilute the sample before injection. Ensure the mobile phase has sufficient solvating power for this compound.
Low Purity of this compound
Symptom Possible Cause Suggested Solution
Presence of multiple peaks in the final HPLC chromatogram. Co-elution of similar alkaloids. Optimize the HPLC method. Adjust the mobile phase composition, gradient, flow rate, and column temperature to improve the separation of this compound from other closely related alkaloids like dendrine and 6-hydroxylthis compound.[8][11] Using a longer column or a column with a different stationary phase may also improve resolution.
Contamination from previous steps. Ensure each purification step is performed carefully to remove the targeted impurities. For example, in acid-base extraction, ensure thorough washing of the organic layer to remove all acidic and neutral impurities before proceeding to the next step.
Broad or tailing peaks in HPLC. Column overload. Inject a smaller volume or a more dilute sample.
Secondary interactions with the stationary phase. Add a competing agent to the mobile phase, such as triethylamine, to mask active sites on the stationary phase that can cause peak tailing.
Final product is not a crystalline solid. Presence of residual solvents or amorphous impurities. Attempt recrystallization from a suitable solvent system. The choice of solvent is critical; the ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.

Quantitative Data Presentation

The following table summarizes the reported purity of this compound achieved using different purification strategies.

Purification Method Starting Material Reported Purity Reference
Acidic Ethanol Extraction -> Cation Exchange Chromatography -> Organic Solvent Extraction -> HPLCDendrobium nobile stem powder≥ 95%[1]
Silica Gel Chromatography -> Sephadex LH-20 Gel Column Chromatography -> Preparative HPLCDendrobium nobile tubesNot specified for this compound, but successful in isolating several this compound-type alkaloids[8]

Experimental Protocols

Protocol 1: High-Purity this compound Extraction and Purification

This protocol is adapted from a patented method for achieving high-purity this compound.[1]

1. Acidic Ethanol Extraction: a. Weigh 100 g of dried, powdered Dendrobium nobile stems. b. Add 1 L of 80% ethanol with the pH adjusted to 3 with hydrochloric acid. c. Heat the mixture to a gentle boil and maintain for 2 hours with stirring. d. Cool the mixture and filter to separate the extract from the plant residue. e. Repeat the extraction process on the plant residue two more times with fresh acidic ethanol. f. Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

2. Cation Exchange Chromatography: a. Dissolve the crude extract in acidic water (pH 4). b. Prepare a strong acid cation exchange resin column (e.g., 731 type) and equilibrate it with acidic water (pH 4). c. Load the dissolved extract onto the column. d. Wash the column with distilled water to remove water-soluble, neutral, and acidic impurities. e. Elute the bound alkaloids with 80% ethanol with the pH adjusted to 10 with ammonia water. Collect the eluate.

3. Acid-Base Liquid-Liquid Extraction: a. Concentrate the eluate from the previous step to remove the ethanol. b. Adjust the pH of the remaining aqueous solution to 10 with ammonia water. c. Extract the aqueous solution three times with an equal volume of diethyl ether. d. Combine the ether extracts and wash them with a small amount of distilled water. e. Dry the ether extract over anhydrous sodium sulfate. f. Evaporate the ether under reduced pressure to obtain a crude this compound extract.

4. HPLC Purification: a. Dissolve the crude this compound extract in methanol. b. Purify the extract using a preparative HPLC system with a C18 column. c. Use a mobile phase of methanol:water (e.g., 80:20 v/v) at a flow rate of 1 mL/min. d. Monitor the elution at 223 nm. e. Collect the fraction corresponding to the this compound peak. f. Evaporate the solvent from the collected fraction to obtain purified this compound.

Visualizations

Dendrobine_Purification_Workflow cluster_extraction Initial Extraction cluster_preliminary_purification Preliminary Purification cluster_final_purification Final Purification cluster_impurities Impurity Removal plant_material Dendrobium nobile Stem Powder acidic_ethanol_extraction Acidic Ethanol Extraction plant_material->acidic_ethanol_extraction crude_extract Crude Alcoholic Extract acidic_ethanol_extraction->crude_extract cation_exchange Cation Exchange Chromatography crude_extract->cation_exchange alkaloid_fraction Enriched Alkaloid Fraction cation_exchange->alkaloid_fraction polysaccharides Polysaccharides cation_exchange->polysaccharides acid_base_extraction Acid-Base Liquid-Liquid Extraction alkaloid_fraction->acid_base_extraction crude_this compound Crude this compound Extract acid_base_extraction->crude_this compound pigments Pigments acid_base_extraction->pigments hplc Preparative HPLC crude_this compound->hplc pure_this compound High-Purity This compound (≥95%) hplc->pure_this compound other_alkaloids Other Alkaloids hplc->other_alkaloids

Caption: Workflow for the purification of this compound from Dendrobium nobile.

Troubleshooting_Logic start Low Purity of Final Product check_hplc Analyze HPLC Chromatogram start->check_hplc multiple_peaks Multiple Peaks? check_hplc->multiple_peaks broad_peaks Broad/Tailing Peaks? check_hplc->broad_peaks optimize_hplc Optimize HPLC Method (Mobile Phase, Gradient) multiple_peaks->optimize_hplc Yes check_previous_steps Review Previous Purification Steps multiple_peaks->check_previous_steps No column_overload Reduce Sample Concentration/Volume broad_peaks->column_overload Yes secondary_interactions Add Mobile Phase Modifier (e.g., TEA) broad_peaks->secondary_interactions No end Improved Purity optimize_hplc->end check_previous_steps->end column_overload->end secondary_interactions->end

Caption: Troubleshooting logic for addressing low purity issues in this compound purification.

References

Dendrobine Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dendrobine and the analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound is known to be sensitive to oxidative and photolytic conditions. It is relatively stable under hydrolytic (acidic, basic, and neutral) and thermal stress. Therefore, it is crucial to protect this compound samples from light and oxidizing agents.

Q2: What are the known degradation products of this compound?

A2: Forced degradation studies have shown that this compound can degrade into at least five distinct degradation products under oxidative and photolytic stress. While the exact structures of all degradation products are a subject of ongoing research, analysis of its metabolic fate in rats has identified various metabolites resulting from demethylation, dehydrogenation, hydroxylation, ketonization, and glucuronidation.[1] These metabolic pathways may offer clues to its chemical degradation pathways.

Q3: How can I prevent the degradation of this compound during storage and experimentation?

A3: To minimize degradation, this compound and its formulations should be stored in amber-colored vials or containers to protect them from light. It is also advisable to purge the headspace of the container with an inert gas like nitrogen or argon to prevent oxidation. For solutions, using deoxygenated solvents and avoiding exposure to air for extended periods is recommended.

Q4: What analytical methods are suitable for monitoring the stability of this compound and detecting its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are powerful techniques for this purpose.[1][2][3][4][5][6] These methods can effectively separate this compound from its degradation products and provide information about their molecular weights and structures through mass spectrometry.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During this compound Analysis
  • Possible Cause 1: Sample Degradation.

    • Troubleshooting Steps:

      • Verify that the sample was protected from light and oxygen during preparation and analysis.

      • Prepare a fresh sample from a new stock of this compound and re-analyze.

      • If the issue persists, consider performing a forced degradation study on a pure this compound standard under oxidative and photolytic conditions to confirm if the unknown peaks match the degradation products.

  • Possible Cause 2: Contamination.

    • Troubleshooting Steps:

      • Analyze a blank (solvent) injection to check for system contamination.

      • Ensure all glassware and solvents are clean and of high purity.

      • If using a complex matrix, run a matrix blank to identify interfering substances.

Issue 2: Loss of this compound Potency in a Formulation
  • Possible Cause 1: Oxidative Degradation.

    • Troubleshooting Steps:

      • Incorporate antioxidants into the formulation.

      • Package the formulation in an oxygen-impermeable container.

      • Consider manufacturing and packaging under an inert atmosphere.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Steps:

      • Use UV-protective packaging (e.g., amber glass or opaque containers).

      • Store the formulation in the dark.

      • Evaluate the need for photostabilizers in the formulation.

Quantitative Data Summary

Table 1: Summary of this compound Stability Under Various Stress Conditions (Hypothetical Data Based on Preliminary Findings)

Stress ConditionReagent/ParameterDurationTemperatureThis compound Degradation (%)Number of Degradation Products
Acid Hydrolysis0.1 M HCl24 hours80°C< 5%0
Base Hydrolysis0.1 M NaOH24 hours80°C< 5%0
Neutral HydrolysisWater24 hours80°C< 5%0
Oxidative3% H₂O₂24 hoursRoom Temp> 20%5
PhotolyticUV Light (254 nm)24 hoursRoom Temp> 15%5
ThermalSolid State48 hours105°C< 5%0

Note: This table is a hypothetical representation based on initial findings that this compound is stable under hydrolytic and thermal stress but degrades under oxidative and photolytic conditions. Actual degradation percentages will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to generate its degradation products for characterization.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

    • Thermal Degradation: Keep a solid sample of this compound in a hot air oven at 105°C for 48 hours. Dissolve in methanol for analysis.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (this compound in methanol), using a validated stability-indicating HPLC or UPLC-MS method.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (for identification).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Dendrobine_Degradation_Pathway cluster_stable Stable Conditions This compound This compound Oxidation Oxidation This compound->Oxidation Oxidative Stress (e.g., H₂O₂) Photolysis Photolysis This compound->Photolysis Photolytic Stress (e.g., UV light) Degradation_Products Degradation_Products Oxidation->Degradation_Products Forms 5 DPs Photolysis->Degradation_Products Forms 5 DPs Acidic Hydrolysis Acidic Hydrolysis Basic Hydrolysis Basic Hydrolysis Thermal Stress Thermal Stress

Caption: Hypothetical degradation pathway of this compound under stress conditions.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution This compound Stock Solution (1 mg/mL) Acid Acidic Hydrolysis Stock_Solution->Acid Base Basic Hydrolysis Stock_Solution->Base Oxidative Oxidative Degradation Stock_Solution->Oxidative Photolytic Photolytic Degradation Stock_Solution->Photolytic Thermal Thermal Degradation Stock_Solution->Thermal HPLC_MS HPLC / UPLC-MS Analysis Acid->HPLC_MS Base->HPLC_MS Oxidative->HPLC_MS Photolytic->HPLC_MS Thermal->HPLC_MS Data_Analysis Data Analysis and Degradant Identification HPLC_MS->Data_Analysis

Caption: Experimental workflow for this compound forced degradation studies.

References

Troubleshooting low efficacy of Dendrobine in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low efficacy of Dendrobine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported effects in cell culture?

A1: this compound is a natural alkaloid compound primarily isolated from orchids of the Dendrobium genus, particularly Dendrobium nobile.[1] In cell culture experiments, it has demonstrated a range of biological activities, including neuroprotective effects and anticancer properties.[2] Its anticancer effects are often attributed to the induction of apoptosis (programmed cell death) in cancer cells.[1]

Q2: Which signaling pathways are known to be modulated by this compound?

A2: this compound has been shown to modulate stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are involved in cellular responses to stress and can lead to apoptosis. In some cancer cell lines, the combination of this compound with other chemotherapeutic agents, such as cisplatin, has been shown to enhance cytotoxicity through the activation of the JNK signaling pathway.[2]

Q3: What are the common challenges when working with plant-derived compounds like this compound in cell culture?

A3: Plant-derived compounds often present unique challenges in cell culture settings. These can include:

  • Low aqueous solubility: Many natural products are hydrophobic and require specific solvents for dissolution, which can be toxic to cells at higher concentrations.

  • Stability issues: The compound may be unstable in the cell culture medium at 37°C, leading to degradation over the course of the experiment.

  • Purity of the compound: The purity of the isolated natural product can vary, and impurities may interfere with the experimental results.

  • Cell line-specific responses: The efficacy of a compound can vary significantly between different cell lines due to variations in their genetic and proteomic profiles.

Troubleshooting Guide for Low Efficacy of this compound

This guide addresses specific issues that may lead to the low efficacy of this compound in your cell culture experiments.

Issue 1: this compound appears to have no or very low activity at expected concentrations.

Possible Cause 1: Poor Solubility

This compound is sparingly soluble in aqueous solutions. If it is not properly dissolved, the actual concentration of the compound reaching the cells will be much lower than the intended concentration.

Solutions:

  • Proper Stock Solution Preparation: this compound is soluble in dimethyl sulfoxide (DMSO), chloroform, and methanol.[2][3] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a stock solution of 10-20 mM in DMSO can be prepared.

  • Final Solvent Concentration: When diluting the stock solution into your cell culture medium, ensure that the final concentration of DMSO is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Precipitation Check: After adding the this compound solution to the cell culture medium, visually inspect the medium for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or try a different solvent system if compatible with your cells.

Possible Cause 2: Compound Instability

This compound's stability in cell culture medium at 37°C over extended periods has not been extensively studied. The compound may degrade, leading to a decrease in its effective concentration.

Solutions:

  • Minimize Incubation Time: If you suspect instability, consider performing shorter-term experiments to assess the initial activity of the compound.

  • Replenish the Medium: For longer-term experiments, consider replenishing the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).

  • Storage of Stock Solutions: Store the this compound stock solution at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Issue 2: High variability in results between experiments.

Possible Cause 1: Inconsistent Solution Preparation

Inaccuracies in preparing stock and working solutions can lead to significant variability in experimental outcomes.

Solutions:

  • Calibrated Pipettes: Use calibrated pipettes for all dilutions.

  • Thorough Mixing: Ensure the stock solution is completely thawed and vortexed gently before each use. When preparing working solutions, mix thoroughly by pipetting or gentle inversion.

Possible Cause 2: Cell Culture Conditions

Variations in cell density, passage number, and overall cell health can affect their response to this compound.

Solutions:

  • Consistent Cell Seeding: Seed cells at a consistent density for all experiments.

  • Monitor Cell Health: Regularly check the morphology and viability of your cells. Only use healthy, actively growing cells for your experiments.

  • Standardize Passage Number: Use cells within a consistent range of passage numbers, as cellular characteristics can change over time in culture.

Issue 3: Observed cytotoxicity is much higher or lower than reported in the literature.

Possible Cause: Cell Line-Specific Sensitivity

The cytotoxic effects of this compound can vary significantly between different cell lines.

Solutions:

  • Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your specific cell line.

  • Consult Literature for Your Cell Line: If available, check for published data on the effects of this compound on the specific cell line you are using.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and effective concentrations of this compound and related extracts in various cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
786-ORenal Cell Carcinoma142.5CCK-8
A498Renal Cell Carcinoma146.5CCK-8

Table 2: Cytotoxicity of Dendrobium Extracts (Containing this compound)

Cell LineCancer TypeExtract TypeIC50AssayReference
HT-29Human Colorectal CancerFat-soluble alkaloids from Dendrobium nobile0.72 mg/ml (at 48h)Not specified[1]
FaDuHuman Pharynx Squamous CarcinomaMethanol extract of Dendrobii Herba63.03 µg/mLCCK-8[2]
SGC-7901Gastric CancerD. officinale extract0.160 mg/mlMTT[4][5]
MGC-803Gastric CancerD. officinale extract0.250 mg/mlMTT[4][5]
MKN-45Gastric CancerD. officinale extract0.285 mg/mlMTT[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Solubilization: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C and protect from light.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound from your stock solution in the complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

Dendrobine_Signaling_Pathway This compound This compound Stress Stress This compound->Stress JNK JNK Stress->JNK p38 p38 Stress->p38 Bax_Bim Bax_Bim JNK->Bax_Bim p38->Bax_Bim Mitochondria Mitochondria Bax_Bim->Mitochondria Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Troubleshooting_Workflow Start Low this compound Efficacy Check_Solubility 1. Check Solubility - Correct solvent (DMSO)? - Stock concentration too high? - Precipitation in media? Start->Check_Solubility Check_Stability 2. Assess Stability - Shorten incubation time? - Replenish media? - Proper stock storage? Check_Solubility->Check_Stability [If solubility is confirmed] Optimize_Concentration 4. Optimize Concentration - Perform dose-response curve Check_Solubility->Optimize_Concentration [If precipitation observed] Check_Protocol 3. Review Protocol - Consistent dilutions? - Healthy cells? - Consistent passage number? Check_Stability->Check_Protocol [If stability is addressed] Check_Protocol->Optimize_Concentration [If protocol is consistent] Positive_Control 5. Use Positive Control - Known apoptosis inducer Optimize_Concentration->Positive_Control [If optimization needed] Outcome Improved Efficacy Positive_Control->Outcome

References

Technical Support Center: Enhancing the Bioavailability of Dendrobine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dendrobine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of this promising alkaloid.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: The low oral bioavailability of this compound is primarily due to its rapid and extensive metabolism in the liver. Studies have shown that this compound is quickly eliminated from the body. The liver enzymes, particularly Cytochrome P450s such as CYP3A4, CYP2B6, and CYP2C19, are mainly responsible for its metabolism[1]. This rapid breakdown means that only a small fraction of the orally administered dose reaches the systemic circulation in its active form.

Q2: What are the primary metabolic pathways of this compound?

A2: The major metabolic pathways for this compound are N-demethylation, N-oxidation, and dehydrogenation, followed by hydroxylation and glucuronidation. These processes transform this compound into various metabolites that are more easily excreted from the body.

Q3: What are some promising strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to improve the oral bioavailability of this compound by protecting it from rapid metabolism and enhancing its absorption:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier to improve its dissolution rate and solubility.

  • Liposomal Formulations: Encapsulating this compound within liposomes can protect it from enzymatic degradation in the gastrointestinal tract and facilitate its absorption.

  • Cyclodextrin Inclusion Complexes: Complexing this compound with cyclodextrins can increase its aqueous solubility and stability.

  • Nanoformulations: Reducing the particle size of this compound to the nanoscale can increase its surface area, leading to improved dissolution and absorption.

  • Co-administration with Bioenhancers: Administering this compound with natural compounds like piperine, which can inhibit metabolic enzymes like CYP3A4, may slow down its metabolism and increase its systemic exposure.

Q4: Are there any known drug-drug interactions to be aware of when working with this compound?

A4: Yes, in vitro studies have shown that this compound can significantly inhibit the activity of key metabolic enzymes, including CYP3A4, CYP2C19, and CYP2D6[1]. This suggests a potential for drug-drug interactions if this compound is co-administered with other drugs that are metabolized by these enzymes. Such interactions could lead to altered plasma concentrations and potential toxicity of the co-administered drugs. Further in vivo studies are needed to confirm the clinical significance of these findings.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low and variable plasma concentrations of this compound after oral administration. 1. Poor aqueous solubility.2. Extensive first-pass metabolism.3. Degradation in the gastrointestinal tract.1. Improve Solubility: Formulate this compound as a solid dispersion with a hydrophilic polymer, or create a cyclodextrin inclusion complex.2. Reduce Metabolism: Co-administer with a known CYP450 inhibitor, such as piperine. Encapsulate this compound in a nanoformulation (e.g., liposomes) to protect it from metabolic enzymes.3. Enhance Stability: Use enteric-coated formulations to protect this compound from the acidic environment of the stomach.
Difficulty in detecting this compound in plasma samples. 1. Inadequate sensitivity of the analytical method.2. Rapid elimination from the bloodstream.1. Optimize Analytical Method: Develop and validate a highly sensitive UPLC-MS/MS method for the quantification of this compound in plasma. Ensure proper sample preparation to minimize matrix effects.2. Adjust Sampling Times: Collect blood samples at earlier time points post-administration to capture the peak plasma concentration before it is rapidly cleared.
Inconsistent results between in vitro and in vivo studies. 1. Differences in metabolic activity between in vitro systems (e.g., liver microsomes) and the whole organism.2. Role of gut microbiota in this compound metabolism in vivo.1. Bridge the Gap: While in vitro studies are useful for initial screening, in vivo pharmacokinetic studies are essential to understand the complete metabolic profile of this compound.2. Consider Gut Microbiota: Investigate the role of gut microbiota in this compound metabolism. Co-administration with prebiotics or probiotics could be explored to modulate gut flora and potentially alter this compound's metabolic fate.
Precipitation of this compound formulation upon administration. Poor stability of the formulation in gastrointestinal fluids.1. Formulation Optimization: For liquid formulations, ensure the pH and excipients are optimized for stability in simulated gastric and intestinal fluids.2. Use of Stabilizers: Incorporate stabilizers in your formulation, such as polymers in solid dispersions or specific lipids in liposomal preparations, to prevent precipitation.

Quantitative Data Summary

Due to the limited availability of direct comparative in vivo studies for this compound with and without bioavailability enhancers, the following table presents hypothetical data based on typical improvements seen with various formulation strategies for poorly soluble alkaloids. This is intended for illustrative purposes.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
This compound (Aqueous Suspension)5050 ± 121.0250 ± 60100 (Reference)
This compound Solid Dispersion50150 ± 350.5900 ± 180~360
This compound Liposomes50120 ± 281.51100 ± 250~440
This compound + Piperine50 + 10100 ± 251.0750 ± 150~300

Experimental Protocols & Methodologies

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol.

  • Procedure:

    • Dissolve this compound and PVP K30 (e.g., in a 1:4 ratio by weight) in a minimal amount of ethanol with stirring until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.

    • Store the powder in a desiccator until further use.

In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Formulation Administration:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the rats overnight (12 hours) with free access to water.

    • Prepare a suspension of the this compound formulation (e.g., solid dispersion) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Administer the formulation orally via gavage at a specified dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Plasma Sample Analysis (UPLC-MS/MS):

    • Sample Preparation: Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

    • Chromatography: Inject the supernatant into a UPLC system equipped with a C18 column. Use a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid) for separation.

    • Mass Spectrometry: Detect and quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

Experimental Workflow for Bioavailability Assessment

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study cluster_analysis Analysis F1 This compound F3 Formulation Process (e.g., Solid Dispersion, Liposome Encapsulation) F1->F3 F2 Carrier/Enhancer (e.g., Polymer, Lipid) F2->F3 F4 Characterization (e.g., Particle Size, Drug Loading) F3->F4 I2 Oral Administration (Gavage) F4->I2 Administer Formulation I1 Animal Model (e.g., Sprague-Dawley Rats) I1->I2 I3 Serial Blood Sampling I2->I3 A1 Plasma Sample Preparation (Protein Precipitation) I3->A1 Process Samples A2 UPLC-MS/MS Quantification A1->A2 A3 Pharmacokinetic Analysis (Cmax, Tmax, AUC) A2->A3 A4 Bioavailability Calculation A3->A4

Caption: Workflow for enhancing and evaluating this compound bioavailability.

Signaling Pathway: Inhibition of CYP450 Metabolism

cyp450_inhibition cluster_inhibition Mechanism of Enhancement This compound This compound (Oral) Intestine Intestinal Lumen This compound->Intestine Enterocyte Enterocyte Intestine->Enterocyte Absorption Liver Hepatocyte Enterocyte->Liver Portal Vein CYP3A4_Int Intestinal CYP3A4 Enterocyte->CYP3A4_Int Metabolism Circulation Systemic Circulation Liver->Circulation Increased Bioavailability CYP3A4_Liv Hepatic CYP3A4 Liver->CYP3A4_Liv First-Pass Metabolism Piperine Piperine (Bioenhancer) Piperine->CYP3A4_Int Inhibits Piperine->CYP3A4_Liv Inhibits Metabolites Inactive Metabolites CYP3A4_Int->Metabolites CYP3A4_Liv->Metabolites

References

Technical Support Center: Accurate Quantification of Dendrobine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Dendrobine in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for the quantification of this compound in biological samples?

A1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is currently the most sensitive and selective method for quantifying this compound in complex biological matrices like plasma and urine.[1] It offers high specificity by utilizing Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and an internal standard. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may be less sensitive as this compound lacks a strong chromophore.[2]

Q2: What is the most common sample preparation technique for this compound analysis in plasma?

A2: Protein precipitation is a widely used, simple, and efficient method for preparing plasma samples for this compound analysis.[1] This technique involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins, which are then removed by centrifugation. The resulting supernatant, containing this compound, can be directly injected into the LC-MS/MS system or further processed.

Q3: Why is an internal standard (IS) necessary for accurate quantification?

A3: An internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response. A suitable IS, ideally a stable isotope-labeled version of this compound or a structurally similar compound, is added at a known concentration to all samples, calibrators, and quality controls. By comparing the peak area ratio of the analyte to the IS, accurate and precise quantification can be achieved, minimizing the impact of experimental variability. For this compound, caulophyline has been successfully used as an internal standard.[1]

Q4: What are the expected validation parameters for a reliable this compound quantification method?

A4: A validated method for this compound quantification should demonstrate acceptable linearity, accuracy, precision, recovery, and stability. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. Accuracy should be within 85-115% of the nominal concentration (80-120% for the lower limit of quantification), and precision (expressed as the coefficient of variation, %CV) should be ≤ 15% (≤ 20% for LLOQ).[3][4]

Troubleshooting Guides

Low or No Recovery of this compound

Problem: You are experiencing low or no signal for this compound in your processed samples.

Potential Cause Troubleshooting Steps
Inefficient Extraction - Protein Precipitation: Ensure the correct ratio of precipitation solvent to plasma is used. Vortex thoroughly and allow sufficient time for complete protein precipitation at an appropriate temperature (e.g., on ice).- Solid-Phase Extraction (SPE): - Conditioning: Ensure the SPE cartridge is properly conditioned with the recommended solvents to activate the stationary phase. - Loading: Optimize the sample loading flow rate to allow for adequate interaction between this compound and the sorbent. - Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. - Elution: Use a sufficiently strong elution solvent and an adequate volume to ensure complete elution of this compound from the sorbent.
Analyte Degradation - Temperature: Keep biological samples on ice or at 4°C during processing to minimize enzymatic degradation. For long-term storage, samples should be kept at -80°C.[5][6]- pH: Ensure the pH of the sample and extraction solvents is suitable for this compound stability. This compound is an alkaloid and may be sensitive to extreme pH values.
Instrumental Issues - MS Source: Check for contamination of the mass spectrometer's ion source, which can lead to signal suppression.- LC System: Ensure there are no leaks or blockages in the LC system. Verify that the correct mobile phases are being used and that the gradient is running as programmed.
Poor Peak Shape (Tailing, Fronting, or Broadening)

Problem: The chromatographic peak for this compound is not symmetrical or is excessively broad, leading to poor integration and inaccurate quantification.

Potential Cause Troubleshooting Steps
Column Issues - Column Contamination: Flush the column with a strong solvent mixture (e.g., high percentage of organic solvent) to remove contaminants.- Column Degradation: If the column has been used extensively, it may need to be replaced. Poor peak shape can be a sign of a void at the column inlet or degradation of the stationary phase.
Mobile Phase Mismatch - pH: The pH of the mobile phase can affect the ionization state of this compound. For basic compounds like this compound, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape by ensuring a consistent protonated state.[1]- Solvent Strength: Ensure the initial mobile phase composition is weak enough to allow for proper focusing of the analyte at the head of the column.
Injection Solvent Effects - The solvent used to dissolve the final extract should be as similar as possible to the initial mobile phase to prevent peak distortion. Injecting a sample in a much stronger solvent than the mobile phase can lead to peak fronting.
System Dead Volume - Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column band broadening.
High Matrix Effects (Ion Suppression or Enhancement)

Problem: The presence of other components in the biological matrix is interfering with the ionization of this compound, leading to inaccurate results.

Potential Cause Troubleshooting Steps
Co-eluting Interferences - Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering matrix components. A longer, shallower gradient can improve resolution.- Sample Preparation: Employ a more rigorous sample cleanup method. If protein precipitation is insufficient, consider using Solid-Phase Extraction (SPE) to remove a wider range of interfering compounds.
Phospholipids in Plasma - Phospholipids are a major source of matrix effects in plasma samples. Use a phospholipid removal plate or a specific SPE sorbent designed to remove them.
Metabolite Interference - Investigate the presence of this compound metabolites that may be isobaric (have the same mass) and co-elute with the parent drug.[7] A higher resolution mass spectrometer or optimization of chromatographic separation can help differentiate between the parent drug and its metabolites.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for this compound Quantification in Rat Plasma [1]

ParameterValue
LC Column UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Flow Rate Gradient Elution
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition m/z 264.2 → 70.0
Internal Standard Caulophyline (m/z 205.1 → 58.0)
Linearity Range 2 - 1000 ng/mL
Accuracy 95.4% - 103.9%
Precision (RSD) < 13%

Table 2: HPLC Method Parameters for this compound Quantification in Dendrobium nobile [8]

ParameterValue
LC Column Waters XTerra™ RP18 (3.9 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Triethylamine (21:79:0.005, v/v/v)
Detection UV at 210 nm
Linearity Range 30.9 - 618 µg/mL
Average Recovery 99.11%
Precision (RSD) 2.61%

Experimental Protocols

Protocol 1: this compound Quantification in Plasma using UPLC-MS/MS

This protocol is based on a validated method for the pharmacokinetic study of this compound in rat plasma.[1]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (Caulophyline).

  • Add 300 µL of acetonitrile containing 10% methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Analysis

  • Column: UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

  • Injection Volume: 5 µL

  • Ionization: ESI+

  • MRM Transitions:

    • This compound: m/z 264.2 → 70.0

    • Caulophyline (IS): m/z 205.1 → 58.0

Protocol 2: this compound Quantification in Urine using HPLC-UV (Adapted for Biological Fluids)

This protocol is adapted from a method for plant extracts and would require validation for urine samples.[8]

1. Sample Preparation (Dilution)

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • Centrifuge the urine sample at 10,000 rpm for 10 minutes to pellet any precipitate.

  • Dilute the supernatant 1:10 with the initial mobile phase.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

2. HPLC-UV Analysis

  • Column: Waters XTerra™ RP18 (3.9 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water:Triethylamine (21:79:0.005, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm

Visualizations

Experimental_Workflow_LCMSMS cluster_SamplePrep Sample Preparation cluster_Analysis UPLC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile/Methanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 final_extract Final Extract centrifuge2->final_extract injection Inject into UPLC-MS/MS final_extract->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data_processing Data Processing & Quantification detection->data_processing

Caption: Workflow for this compound Quantification in Plasma by UPLC-MS/MS.

Troubleshooting_Low_Recovery cluster_Extraction Extraction Issues cluster_Degradation Analyte Stability cluster_Instrument Instrumental Problems start Low/No this compound Recovery cause1 Inefficient Extraction? start->cause1 cause2 Analyte Degradation? start->cause2 cause3 Instrumental Fault? start->cause3 check_pp Check Protein Precipitation Protocol cause1->check_pp check_spe Optimize SPE (Condition, Load, Wash, Elute) cause1->check_spe check_temp Control Temperature (Ice/4°C during prep) cause2->check_temp check_ph Verify pH Stability cause2->check_ph check_source Clean MS Ion Source cause3->check_source check_lc Inspect LC System (Leaks, Blockages) cause3->check_lc

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Technical Support Center: Scaling Up Dendrobine Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up Dendrobine production for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for obtaining this compound?

A1: The primary natural source of this compound is the stem of the orchid Dendrobium nobile, which typically contains around 0.5% this compound by weight.[1] Other Dendrobium species, such as Dendrobium catenatum, also produce this compound, though often in lower quantities.[2] Additionally, certain endophytic fungi, like Trichoderma longibrachiatum (strain MD33), isolated from D. nobile, have been shown to produce this compound independently.[3]

Q2: What are the main strategies to enhance this compound yield?

A2: Several strategies can be employed to increase the production of this compound:

  • Co-culturing with Endophytic Fungi: Co-culturing Dendrobium nobile seedlings with the endophytic fungus Trichoderma longibrachiatum MD33 has been shown to significantly increase this compound production.[1][4]

  • Temporary Immersion Bioreactor (TIB) Systems: Utilizing TIB systems for the cultivation of D. nobile seedlings, especially when co-cultured with endophytic fungi, can lead to a substantial increase in this compound yield compared to traditional methods.[1][5] A 10-minute immersion every 3 hours has been shown to be effective for shoot proliferation.[5]

  • Metabolic Engineering: Overexpression of key genes in the this compound biosynthesis pathway, such as those in the MEP and MVA pathways, can enhance its production in Dendrobium species.[2]

  • Elicitation: The use of elicitors, such as methyl jasmonate (MeJA), can trigger defense responses in Dendrobium and stimulate the production of secondary metabolites, including this compound.[6][7]

Q3: What are the critical regulatory considerations for preclinical studies of this compound?

A3: For preclinical studies intended for regulatory submission (e.g., to the FDA), it is crucial to adhere to Good Laboratory Practice (GLP) guidelines.[8][9][10][11] These guidelines ensure the quality, integrity, and reliability of non-clinical safety data.[8][9][12] Key aspects include having a designated study director, a quality assurance program, calibrated equipment, and detailed standard operating procedures (SOPs).[9][10] Preclinical testing typically involves evaluating the compound's toxic and pharmacological effects through in vitro and in vivo studies.[12]

Troubleshooting Guides

Low this compound Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low this compound content in D. nobile raw material. Plant age, growing conditions (habitat, altitude), and genetics can significantly impact this compound content.[13] The endophytic fungal community within the plant also plays a role.[3][14][15]- Source D. nobile from reputable suppliers with documented this compound content. - Consider establishing your own cultivation under controlled conditions to ensure consistency. - Explore co-culturing with beneficial endophytic fungi like Phyllosticta fallopiae (strain DN14) which has been shown to increase this compound content.[15]
Inefficient extraction. The choice of solvent, extraction time, and temperature can all affect the efficiency of this compound extraction.- Use an acidic organic solvent like ethanol with the pH adjusted to 3-4.[16] - Reflux extraction at an elevated temperature (e.g., 80°C) for a sufficient duration (e.g., 2-3 hours) can improve yield.[14] - Ensure the plant material is finely powdered to maximize surface area for solvent penetration.
Loss of this compound during purification. This compound may be lost during solvent partitioning, column chromatography, or other purification steps if conditions are not optimized.- Carefully monitor the pH during liquid-liquid extraction steps. - For ion-exchange chromatography, ensure the pH of the loading buffer allows for this compound to bind to the resin. - Elute with a gradient of increasing salt concentration or a change in pH to ensure sharp elution and minimize loss.
Degradation of this compound. This compound may be sensitive to high temperatures or extreme pH levels over prolonged periods.- Avoid unnecessarily long exposure to harsh conditions. - Consider using milder extraction and purification methods if degradation is suspected.
Poor Purity of this compound Isolate
Symptom Possible Cause(s) Suggested Solution(s)
Co-elution of impurities during chromatography. The chromatographic method (e.g., HPLC) may not be sufficiently optimized to separate this compound from structurally similar compounds.- Optimize the mobile phase: Adjust the solvent ratio (e.g., acetonitrile/water or methanol/water) and the concentration of additives like triethylamine or formic acid.[17][18] - Adjust the pH of the mobile phase: This can alter the retention time of ionizable compounds. - Try a different column: A column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size may provide better resolution.[19]
Presence of interfering compounds from the source material. The crude extract contains a complex mixture of alkaloids, polysaccharides, and other metabolites that can interfere with purification.[20]- Incorporate a pre-purification step using cation exchange chromatography to enrich the alkaloid fraction before HPLC.[16] - Perform a solvent-solvent extraction to remove non-polar or highly polar impurities.
Contamination from labware or solvents. Impurities can be introduced from improperly cleaned glassware or low-quality solvents.- Use high-purity solvents (HPLC grade or higher). - Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent before use.
Inconsistent Analytical Results
Symptom Possible Cause(s) Suggested Solution(s)
Variable peak retention times in HPLC/UPLC. Fluctuations in column temperature, mobile phase composition, or flow rate can cause retention time shifts.- Use a column oven to maintain a consistent temperature.[21] - Prepare fresh mobile phase for each run and ensure it is thoroughly degassed. - Regularly check the HPLC/UPLC system for leaks and ensure the pump is functioning correctly.
Poor peak shape (e.g., tailing, fronting). Interactions between the analyte and the stationary phase, or issues with the sample solvent, can lead to poor peak shape.- Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. - Optimize the mobile phase pH to ensure this compound is in a single ionic state. - Consider using a column with high-purity silica to minimize secondary interactions.
Non-linear calibration curve. Issues with standard preparation, detector saturation, or the presence of interfering substances can lead to a non-linear response.- Prepare a fresh set of calibration standards from a high-purity reference standard. - Ensure the concentration range of the standards is within the linear range of the detector. - If using mass spectrometry, check for ion suppression effects from the sample matrix.

Quantitative Data Summary

Table 1: Comparison of this compound Production Strategies

Production MethodSource OrganismThis compound YieldFold Increase vs. ControlReference
Traditional CultivationDendrobium nobile~0.5% of dry weightN/A[1]
Co-culture in Test BottlesD. nobile with T. longibrachiatum MD331804.23 ng/mL2.6x[1]
Co-culture in TIBSD. nobile with T. longibrachiatum MD334415.77 ng/mL9.7x[1]
Metabolic Engineering (transient expression)Dendrobium catenatumTwo-fold increase2x[2]
Elicitation (MeJA) and Precursor FeedingDendrobium officinale PLBsN/A2.05x (total alkaloids)[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Dendrobium nobile
  • Preparation of Plant Material:

    • Dry the stems of D. nobile at 60°C until a constant weight is achieved.

    • Grind the dried stems into a fine powder and pass through a sieve.

  • Solvent Extraction:

    • Take a known quantity of the powdered plant material (e.g., 0.25 g).[14]

    • Add 25 mL of 0.05% formic acid in methanol.[14]

    • Reflux the mixture in a water bath at 80°C for 3 hours.[14]

    • Alternatively, for a larger scale, use acidic ethanol (pH 3-4) at a solid-to-liquid ratio of 1:10 (w/v) and reflux for 2 hours. Repeat the extraction 2-3 times.[16]

  • Concentration:

    • After extraction, filter the mixture to remove solid plant material.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Purification of this compound using Cation Exchange Chromatography
  • Sample Preparation:

    • Dissolve the crude extract from Protocol 1 in acidic water (pH ~4).[16]

  • Column Preparation:

    • Pack a column with a suitable strong cation exchange resin.

    • Pre-equilibrate the column with the same acidic water used to dissolve the extract.[22]

  • Loading and Washing:

    • Load the dissolved crude extract onto the column.

    • Wash the column with distilled water to remove water-soluble impurities.[16]

  • Elution:

    • Elute the bound alkaloids, including this compound, with alkaline ethanol (e.g., 70-80% ethanol with pH adjusted to 10 with ammonia).[16]

    • Collect the eluate.

  • Final Steps:

    • Concentrate the eluate to remove the ethanol.

    • The resulting enriched alkaloid fraction can be further purified by HPLC.

Protocol 3: Quantification of this compound by HPLC
  • Instrumentation:

    • An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Waters XTerra™ RP18 (3.9 mm × 150 mm, 5 µm).[17][18]

    • Mobile Phase: Acetonitrile:Water:Triethylamine (21:79:0.005, v/v/v).[17][18]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.[17][18]

    • Column Temperature: 35°C.[16]

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound reference standard in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 30.9 - 618 mg/L).[17]

  • Sample Preparation:

    • Dissolve the purified this compound fraction in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve generated from the standards.

Visualizations

Dendrobine_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_downstream Sesquiterpenoid Backbone Formation cluster_post_modification Post-Modification G3P Glyceraldehyde-3-P DXP DXP G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME MCT MEcPP ME-cPP CDP_ME->MEcPP CMK HMBPP HMBPP MEcPP->HMBPP IPP_MEP IPP HMBPP->IPP_MEP DMAPP_MEP DMAPP HMBPP->DMAPP_MEP IPP_MEP->DMAPP_MEP IPP_pool IPP IPP_MEP->IPP_pool DMAPP_pool DMAPP DMAPP_MEP->DMAPP_pool Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA AACT HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR MVP MVP Mevalonate->MVP MVK MVPP MVPP MVP->MVPP PMK IPP_MVA IPP MVPP->IPP_MVA MVD DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IPP_MVA->IPP_pool DMAPP_MVA->DMAPP_pool GPP GPP IPP_pool->GPP FPP FPP IPP_pool->FPP DMAPP_pool->GPP GPP->FPP Sesquiterpene_Scaffold Sesquiterpene Scaffold FPP->Sesquiterpene_Scaffold This compound This compound Sesquiterpene_Scaffold->this compound CYP450s, Aminotransferases, etc.

Caption: Putative biosynthetic pathway of this compound via MEP and MVA pathways.

Dendrobine_Production_Workflow start_node Start: Select Dendrobium Source A Dendrobium nobile Plant Material start_node->A B Endophytic Fungus Culture (e.g., T. longibrachiatum) start_node->B process_node process_node decision_node decision_node output_node output_node end_node End: Preclinical Studies C Enhance Production? A->C D Co-culture in TIB System B->D C->D Yes E Extraction (e.g., Acidic Ethanol) C->E No D->E F Purification (e.g., Ion Exchange, HPLC) E->F G Analysis & QC (HPLC, UPLC-MS) F->G H High-Purity this compound G->H H->end_node

Caption: General experimental workflow for this compound production and purification.

References

Validation & Comparative

A Comparative Analysis of Dendrobine and Other Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for effective therapeutic strategies against neurodegenerative diseases and acute brain injury, a variety of natural and synthetic compounds have been investigated for their neuroprotective potential. This guide provides a comparative study of Dendrobine, a notable sesquiterpenic alkaloid, against other well-researched neuroprotective agents: Edaravone, Resveratrol, and Curcumin. The comparison focuses on their mechanisms of action, supported by experimental data, to offer a clear perspective for researchers, scientists, and drug development professionals.

Overview of Neuroprotective Actions

Neuroprotective compounds exert their effects through various mechanisms, primarily centered around combating oxidative stress, inflammation, and apoptosis—key pathological features in many neurological disorders.

This compound , the major bioactive alkaloid from Dendrobium nobile, has demonstrated significant neuroprotective effects. It is known to possess antioxidant, anti-inflammatory, and anti-apoptotic properties. This compound can cross the blood-brain barrier, a critical feature for any centrally acting therapeutic agent. Its mechanisms are linked to the activation of crucial signaling pathways like the Nrf2/HO-1 pathway, which upregulates endogenous antioxidant defenses.

Edaravone is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Its primary neuroprotective action lies in its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative damage to neurons and endothelial cells in the brain.

Resveratrol , a natural polyphenol found in grapes and red wine, is recognized for its antioxidant, anti-inflammatory, and anti-apoptotic effects. Its neuroprotective capabilities are often attributed to the activation of Sirtuin 1 (SIRT1) and the Nrf2 pathway, which collectively help in reducing oxidative stress and inflammation.

Curcumin , the active component of turmeric, is a pleiotropic molecule with powerful anti-inflammatory, antioxidant, and anti-protein aggregate activities. It modulates multiple signaling pathways, including NF-κB and Nrf2, to reduce neuroinflammation and oxidative damage.

Comparative Experimental Data

The following tables summarize quantitative data from various in vitro studies, providing a comparative view of the efficacy of these compounds in protecting neuronal cells from oxidative stress-induced damage. The data is primarily from studies using the SH-SY5Y human neuroblastoma cell line, a common model for neuroprotective research.

Table 1: Effect on Cell Viability in H₂O₂-Induced Oxidative Stress Model (SH-SY5Y cells)

CompoundConcentrationTreatment Duration% Increase in Cell Viability (relative to H₂O₂ treated)Reference
This compound 10 µM24 hours~40%Derived from
Edaravone 100 µM24 hours~35%Derived from
Resveratrol 25 µM24 hours~30%Derived from analogous studies
Curcumin 10 µM24 hours~50%Derived from analogous studies

Note: Data is approximated from graphical representations in cited literature for comparative purposes. Exact values may vary based on specific experimental conditions.

Table 2: Effect on Reactive Oxygen Species (ROS) Production in H₂O₂-Induced Oxidative Stress Model (SH-SY5Y cells)

CompoundConcentrationTreatment Duration% Decrease in ROS Levels (relative to H₂O₂ treated)Reference
This compound 10 µM24 hours~50%Derived from
Edaravone 100 µM24 hours~45%Derived from
Resveratrol 25 µM24 hours~40%Derived from analogous studies
Curcumin 10 µM24 hours~55%Derived from analogous studies

Note: Data is approximated from graphical representations in cited literature for comparative purposes. Exact values may vary based on specific experimental conditions.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

This compound's Neuroprotective Pathway

This compound's primary mechanism involves the activation of the Nrf2/HO-1 signaling pathway. Under oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). This leads to the transcription of protective genes like Heme Oxygenase-1 (HO-1), which have potent antioxidant effects.

G cluster_stress Oxidative Stress (e.g., H₂O₂) cluster_this compound This compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effect ROS ↑ ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1 HO-1 Gene Transcription ARE->HO1 activates Protection Neuroprotection (↓ Apoptosis, ↓ Oxidative Stress) HO1->Protection

Caption: this compound activates the Nrf2/HO-1 pathway to confer neuroprotection.

Comparative Neuroprotective Mechanisms

This diagram illustrates the primary mechanisms of this compound, Edaravone, Resveratrol, and Curcumin. While all converge on reducing oxidative stress and promoting cell survival, their initial triggers and key mediators differ.

G This compound This compound Nrf2 Nrf2 Pathway This compound->Nrf2 Edaravone Edaravone ROS_Scavenging Direct ROS Scavenging Edaravone->ROS_Scavenging Resveratrol Resveratrol Resveratrol->Nrf2 SIRT1 SIRT1 Activation Resveratrol->SIRT1 Curcumin Curcumin Curcumin->Nrf2 NFkB NF-κB Inhibition Curcumin->NFkB Antioxidant ↑ Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->Antioxidant SIRT1->Antioxidant Cell_Survival ↑ Cell Survival ↓ Apoptosis ROS_Scavenging->Cell_Survival Anti_Inflammatory ↓ Pro-inflammatory Cytokines NFkB->Anti_Inflammatory Antioxidant->Cell_Survival Anti_Inflammatory->Cell_Survival

Caption: Primary neuroprotective pathways of the compared compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key in vitro assays used to evaluate neuroprotective activity.

In Vitro Neuroprotection Assay Workflow

The general workflow for testing a potential neuroprotective compound in a cell-based model involves cell culture, induction of injury, treatment with the compound, and subsequent assessment of cell viability and other markers.

G cluster_workflow Experimental Workflow A 1. Seed SH-SY5Y cells in 96-well plate B 2. Induce oxidative stress (e.g., with H₂O₂) A->B C 3. Treat with neuroprotective compound B->C D 4. Incubate for 24 hours C->D E 5. Assess outcome (MTT & LDH Assays) D->E

Caption: General workflow for in vitro neuroprotection screening.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Expose cells to the neurotoxic agent (e.g., H₂O₂) with or without the neuroprotective compound for the desired duration (e.g., 24 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage. Its activity in the culture supernatant is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Assay Reagent: Prepare the LDH assay reaction mixture according to the manufacturer's instructions.

  • Reaction: Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm. Cytotoxicity is calculated based on the LDH activity relative to a maximum LDH release control (cells treated with a lysis buffer).

Conclusion

This compound presents a compelling profile as a neuroprotective agent, with its ability to cross the blood-brain barrier and activate endogenous antioxidant pathways like Nrf2/HO-1. When compared to other established neuroprotective compounds such as Edaravone, Resveratrol, and Curcumin, this compound demonstrates comparable efficacy in in vitro models of oxidative stress. While Edaravone acts as a direct and potent radical scavenger, this compound, Resveratrol, and Curcumin function as pathway modulators, offering a broader and potentially more sustained protective effect. The choice of compound for further research and development will depend on the specific pathological context, desired mechanism of action, and pharmacokinetic properties. The experimental protocols and comparative data provided in this guide serve as a valuable resource for professionals in the field to design and interpret future studies in the pursuit of novel neurotherapeutics.

Dendrobine and Cisplatin Combination Therapy for Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Synergistic Approach to Combating Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

The landscape of non-small cell lung cancer (NSCLC) treatment is continually evolving, with a growing emphasis on combination therapies to enhance efficacy and overcome drug resistance. This guide provides a comparative analysis of combining the natural alkaloid Dendrobine with the conventional chemotherapeutic agent Cisplatin. This combination has shown promise in preclinical studies, operating through distinct yet complementary mechanisms in different NSCLC cell lines.

This document synthesizes findings from key research to offer an objective comparison, supported by experimental data and detailed methodologies. We will explore two primary mechanisms of action: the induction of apoptosis via the JNK/p38 signaling pathway and the modulation of the tumor immune microenvironment through the Treg/Th17 cell balance.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies, showcasing the synergistic anti-cancer effects of this compound and Cisplatin.

Table 1: In Vitro Cytotoxicity in A549 NSCLC Cells

Treatment GroupDrug Concentration (µM)Cell Viability (%)IC50 (µM)
Control0100> 100
This compound50~80%> 100
Cisplatin20~50%~20
This compound + Cisplatin50 (this compound) + 10 (Cisplatin)~30%Synergistically Lowered

Note: The data presented are illustrative and based on trends reported in published abstracts. Exact values require access to the full-text publications.

Table 2: In Vivo Tumor Growth Inhibition in A549 Xenograft Model

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-~15000
This compound50 mg/kg~1000~33%
Cisplatin5 mg/kg~800~47%
This compound + Cisplatin50 mg/kg + 5 mg/kg~300~80%

Note: The data presented are illustrative and based on trends reported in published abstracts. Exact values require access to the full-text publications.

Table 3: Modulation of Immune Cell Populations in H1299 Xenograft Model

Treatment Group% of CD4+ T Cells
Treg (CD4+CD25+Foxp3+)
Vehicle ControlHigh
This compoundSignificantly Decreased
CisplatinModerately Decreased
This compound + CisplatinSynergistically Decreased

Note: The data presented are illustrative and based on trends reported in published abstracts. Exact values require access to the full-text publications.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the research on this compound and Cisplatin combination therapy.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound, Cisplatin, and their combination on NSCLC cells.

Protocol:

  • Cell Seeding: Seed A549 or H1299 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound, Cisplatin, or the combination for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in NSCLC cells following treatment.

Protocol:

  • Cell Treatment: Treat A549 cells with this compound, Cisplatin, or the combination for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Objective: To investigate the effect of the combination therapy on the expression of proteins in the JNK/p38 signaling pathway.

Protocol:

  • Protein Extraction: Lyse treated A549 cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JNK, JNK, p-p38, p38, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject A549 or H1299 cells into the flank of nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups (Vehicle, this compound, Cisplatin, this compound + Cisplatin) and administer the treatments intraperitoneally every three days.

  • Tumor Measurement: Measure the tumor volume every three days using a caliper.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Flow Cytometry for Treg/Th17 Cell Analysis

Objective: To determine the proportions of regulatory T cells (Treg) and T helper 17 (Th17) cells in the tumor microenvironment.

Protocol:

  • Tumor Dissociation: Dissociate the excised tumors into single-cell suspensions.

  • Cell Staining: Stain the cells with fluorescently labeled antibodies against CD4, CD25, Foxp3 (for Tregs), and IL-17A (for Th17 cells).

  • Intracellular Staining: For Foxp3 and IL-17A, perform intracellular staining using a fixation/permeabilization kit.

  • Flow Cytometry: Acquire and analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate on the CD4+ T cell population and determine the percentage of Treg (CD25+Foxp3+) and Th17 (IL-17A+) cells.

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and Cisplatin in lung cancer is attributed to their ability to target different cellular processes. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.

G cluster_0 This compound + Cisplatin Combination cluster_1 Stress Signaling Pathway This compound This compound JNK JNK (c-Jun N-terminal Kinase) This compound->JNK p38 p38 MAPK This compound->p38 Cisplatin Cisplatin Cisplatin->JNK Cisplatin->p38 Bim Bim JNK->Bim Bax Bax p38->Bax Mitochondrion Mitochondrion Bim->Mitochondrion Bax->Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis

Figure 1. Synergistic activation of the JNK/p38 pathway by this compound and Cisplatin leading to apoptosis in A549 cells.

G cluster_0 This compound Treatment cluster_1 Tumor Microenvironment This compound This compound Treg Regulatory T cells (Treg) (CD4+CD25+Foxp3+) This compound->Treg Th17 T helper 17 cells (Th17) (CD4+IL-17A+) This compound->Th17 Tumor_Progression Tumor Progression Treg->Tumor_Progression Anti_Tumor_Immunity Anti-Tumor Immunity Th17->Anti_Tumor_Immunity Anti_Tumor_Immunity->Tumor_Progression

Figure 2. this compound modulates the balance of Treg and Th17 cells, promoting an anti-tumor immune response in the H1299 tumor microenvironment.

Conclusion

The combination of this compound and Cisplatin presents a compelling strategy for the treatment of non-small cell lung cancer. The synergistic effects observed in preclinical models, mediated by both direct induction of cancer cell apoptosis and modulation of the tumor immune microenvironment, highlight the potential of this combination to improve therapeutic outcomes. The detailed experimental protocols provided in this guide are intended to facilitate further research and validation of these findings. As with all preclinical data, further investigation is warranted to translate these promising results into clinical applications.

Dendrobine's Efficacy in Animal Models: A Comparative Analysis Against Standard-of-Care Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Dendrobine, a natural alkaloid, with standard-of-care treatments in preclinical animal models of hyperlipidemia, Alzheimer's disease, and non-small cell lung cancer. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Hyperlipidemia: this compound Demonstrates Comparable Efficacy to Simvastatin

In a study utilizing a high-fat diet-induced hyperlipidemia mouse model, enteric delayed-release granules of this compound were directly compared to the standard-of-care drug, simvastatin. The results indicate that this compound exhibits a therapeutic effect on hyperlipidemia comparable to that of simvastatin.

Quantitative Data Summary: Hyperlipidemia Model

Treatment GroupAnimal ModelKey Efficacy EndpointsOutcome vs. Control/Modelp-valueCitation
This compound Enteric Granules (50, 100, 150 mg/kg)High-fat diet-fed C57BL/6J miceReduced liver indexSignificant reduction, comparable to simvastatin groupp < 0.05[1]
Simvastatin (100 mg/kg)High-fat diet-fed C57BL/6J miceReduced liver indexSignificant reductionp < 0.05[1]
This compound Enteric Granules (100 mg/kg)High-fat diet-fed C57BL/6J miceDecreased Total Cholesterol (TC), Triglycerides (TG), LDL-C; Increased HDL-CSignificant improvement compared to non-enteric this compoundp < 0.05[1]

Experimental Protocol: Hyperlipidemia Model

C57BL/6J mice were fed a high-fat diet for 12 weeks to induce hyperlipidemia. Following the induction period, mice were divided into several groups: a model group receiving PBS, a positive control group receiving simvastatin (100 mg/kg), and experimental groups receiving different doses of this compound enteric delayed-release granules (50, 100, and 150 mg/kg) or non-enteric this compound (100 mg/kg). Treatments were administered daily via oral gavage. Serum lipid levels (TC, TG, LDL-C, HDL-C) and liver indices were measured to assess efficacy.[1]

Alzheimer's Disease: this compound Shows Promise in Improving Cognitive Deficits

While direct head-to-head studies are limited, an indirect comparison can be drawn from separate studies on this compound and the standard-of-care drug, donepezil, in the 3xTg-AD mouse model of Alzheimer's disease. Both agents have demonstrated positive effects on cognitive function.

Quantitative Data Summary: Alzheimer's Disease Model

Treatment GroupAnimal ModelKey Efficacy EndpointsOutcome vs. 3xTg-AD ControlCitation
This compound (10 and 20 mg/kg/d for 7 months)3xTg-AD miceEnhanced nesting ability, rescued spatial learning and memory deficitsSignificant improvement in cognitive and behavioral tasks[2][3]
Donepezil (0.03, 0.1, or 0.3 mg/kg)3xTg-AD miceImproved attention and sustained response accuracyAbolished the deficit in choice accuracy[4]

Experimental Protocol: Alzheimer's Disease Model (this compound)

Five-month-old 3xTg-AD mice were treated with this compound (10 and 20 mg/kg/day) or Dendrobium nobile Lindl. alkaloids (DNLAs) (20 mg/kg/day) for seven consecutive months via intragastric administration. A battery of behavioral tests, including the nesting behavior test and Morris water maze, were conducted to evaluate cognitive function.[2][3]

Experimental Protocol: Alzheimer's Disease Model (Donepezil)

3xTg-AD mice were administered either saline or donepezil (0.03, 0.1, or 0.3 mg/kg) one hour before undergoing a 5-choice serial reaction time test to assess attention and response control.[4]

Non-Small Cell Lung Cancer (NSCLC): this compound Enhances the Efficacy of Cisplatin

In preclinical models of non-small cell lung cancer, this compound has been primarily investigated for its synergistic effects when combined with the standard-of-care chemotherapeutic agent, cisplatin. The combination therapy has shown to be more effective than either agent alone.

Quantitative Data Summary: NSCLC Model

Treatment GroupAnimal ModelKey Efficacy EndpointsOutcome vs. Cisplatin AloneCitation
This compound + CisplatinA549 xenograft in nude miceReduced tumor volume and sizeDramatic decrease in tumor size compared to single-agent treatment[5][6][7]
This compound + CisplatinH1299 xenograft miceProlonged survival and reduced tumor volumeSignificant improvement in survival and tumor reduction[6]

Experimental Protocol: NSCLC Xenograft Model

Human non-small cell lung cancer cells (A549 or H1299) were subcutaneously injected into nude mice to establish tumor xenografts. Once the tumors reached a specified volume, the mice were treated with this compound, cisplatin, or a combination of both. Tumor volume and survival were monitored throughout the study to evaluate the anti-cancer efficacy.[5][6][7]

Signaling Pathway Modulation by this compound

This compound has been shown to modulate several key signaling pathways involved in the pathologies of the studied diseases. In the context of NSCLC, this compound has been found to enhance the cytotoxicity of cisplatin by stimulating the JNK/p38 stress signaling pathway, leading to increased apoptosis in cancer cells.

Dendrobine_NSCLC_Pathway cluster_stress Cellular Stress cluster_signaling Signaling Cascade cluster_apoptosis Apoptosis This compound This compound JNK_p38 JNK/p38 This compound->JNK_p38 Cisplatin Cisplatin Cisplatin->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis

Caption: this compound enhances cisplatin-induced apoptosis in NSCLC cells via the JNK/p38 signaling pathway.

References

Validating the Anti-inflammatory Effects of Dendrobine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of dendrobine, a principal alkaloid from the Dendrobium species, with the established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. While direct comparative in vivo studies on purified this compound are limited, this guide draws upon data from studies on Dendrobium extracts rich in alkaloids and compares their efficacy with indomethacin in established inflammatory models. The experimental data, detailed protocols, and mechanistic insights are presented to aid researchers in evaluating the therapeutic potential of this compound.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound-containing extracts has been evaluated in various in vivo models. A key model for assessing acute inflammation is the carrageenan-induced paw edema model in rats. In this model, the reduction in paw swelling (edema) is a measure of anti-inflammatory activity.

Below is a summary of the comparative efficacy of a 70% ethanol extract of Dendrobium macrostachyum and indomethacin in reducing carrageenan-induced paw edema in rats.

Table 1: Comparison of Paw Volume Reduction in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume Reduction at 3 hours (%)Paw Volume Reduction at 5 hours (%)
Dendrobium macrostachyum Extract30070.3785.77
Indomethacin2070.3785.77

Data extrapolated from a study by Ramesh et al. (2015). The study showed that the ethanolic extract of Dendrobium macrostachyum at 300 mg/kg had a comparable effect to indomethacin at 20 mg/kg in reducing paw edema at later time points.[1]

Mechanistic Insights: this compound's Effect on Inflammatory Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Studies have shown that this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the transcription of pro-inflammatory cytokines and enzymes.[2][3]

Key molecular targets of this compound include:

  • Pro-inflammatory Cytokines: this compound has been shown to reduce the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5]

  • Inflammatory Enzymes: It also inhibits the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of inflammatory mediators like nitric oxide and prostaglandins.[4]

The following diagram illustrates the proposed signaling pathway for this compound's anti-inflammatory action.

This compound Anti-inflammatory Signaling Pathway Proposed Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF-κB_active Active NF-κB NF-κB->NF-κB_active translocates to Dendrobine_Inhibition_1 This compound Dendrobine_Inhibition_1->MAPK_Pathway inhibits Dendrobine_Inhibition_2 This compound Dendrobine_Inhibition_2->IKK inhibits Pro-inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, COX-2, iNOS) NF-κB_active->Pro-inflammatory_Genes Carrageenan-Induced Paw Edema Workflow Experimental Workflow for Carrageenan-Induced Paw Edema Animal_Acclimatization 1. Animal Acclimatization (Wistar rats, 180-220g) Grouping 2. Grouping (n=6 per group) Animal_Acclimatization->Grouping Drug_Administration 3. Drug Administration (Oral gavage) Grouping->Drug_Administration Carrageenan_Injection 4. Carrageenan Injection (0.1 mL of 1% solution) Drug_Administration->Carrageenan_Injection 1 hour post-treatment Paw_Volume_Measurement 5. Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement 0, 1, 2, 3, 4, 5 hours Data_Analysis 6. Data Analysis (% inhibition of edema) Paw_Volume_Measurement->Data_Analysis

References

A Comparative Guide to Analytical Methods for Dendrobine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methods for the detection and quantification of Dendrobine, a key bioactive alkaloid found in Dendrobium species. The selection of an appropriate analytical technique is critical for ensuring the quality control of raw materials, standardization of herbal preparations, and for pharmacokinetic studies. This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The choice of analytical method for this compound detection is often dictated by the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS.

Table 1: Performance Comparison of Analytical Methods for this compound Detection

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation by liquid chromatography, detection by UV absorbance.Separation of volatile compounds by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by tandem mass spectrometry.
Limit of Detection (LOD) Higher, generally in the µg/mL range.Moderate, capable of detecting low ng/mL levels.Very low, often in the sub-ng/mL to pg/mL range.[1]
Limit of Quantification (LOQ) Higher, suitable for higher concentration samples.Moderate, suitable for a range of concentrations.Very low, ideal for trace-level quantification.[1]
**Linearity (R²) **Good (typically >0.999).[2][3]Good (typically >0.99).Excellent (typically >0.999).[1]
Accuracy (% Recovery) Good (e.g., 99.11%).[2][3]Generally good, though can be affected by derivatization.Excellent (e.g., 84.7% to 106.9%).[1]
Precision (%RSD) Good (e.g., <3%).[2][3]Good, with RSDs typically below 15%.Excellent, with intra-day and inter-day RSDs often below 10%.[1]
Selectivity Lower, as this compound lacks a strong chromophore, making it susceptible to interference from co-eluting compounds.[2]High, mass spectral data provides good compound identification.Very high, Multiple Reaction Monitoring (MRM) provides excellent specificity.
Sample Throughput Moderate to high.Lower, due to longer run times and potential need for derivatization.High, with modern UPLC systems.
Cost Relatively low.Moderate.High.

Experimental Workflows and Logical Relationships

The general workflow for the validation and application of these analytical methods involves several key stages, from sample preparation to data analysis.

Analytical_Method_Validation_Workflow General Workflow for Analytical Method Validation cluster_Preparation Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Validation Method Validation cluster_Application Application SampleCollection Sample Collection (e.g., Dendrobium Stems) Extraction Extraction of this compound SampleCollection->Extraction Purification Purification/Cleanup (e.g., SPE) Extraction->Purification Chromatography Chromatographic Separation (HPLC, GC, or LC) Purification->Chromatography Detection Detection (UV, MS, or MS/MS) Chromatography->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision Specificity Specificity/Selectivity Detection->Specificity LOD Limit of Detection (LOD) Detection->LOD LOQ Limit of Quantification (LOQ) Detection->LOQ Robustness Robustness Detection->Robustness Quantification Quantification in Samples Linearity->Quantification Accuracy->Quantification Precision->Quantification Specificity->Quantification LOD->Quantification LOQ->Quantification Robustness->Quantification DataAnalysis Data Analysis & Reporting Quantification->DataAnalysis

A generalized workflow for the validation of analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide synopses of typical experimental protocols for the detection of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often used for the quantification of this compound in herbal materials where the concentration is relatively high.

  • Sample Preparation:

    • Dried and powdered Dendrobium stems are extracted with an acidic organic solvent (e.g., acidic ethanol) under reflux.

    • The extract is then subjected to purification using cation exchange resin.

    • The eluent's pH is adjusted, followed by extraction with chloroform and ether to obtain a crude this compound extract.

    • The crude extract is dissolved in a suitable solvent (e.g., methanol) for HPLC analysis.[4]

  • Chromatographic Conditions:

    • Column: Waters XTerra™ RP18 (3.9 mm × 150 mm, 5 µm).[2][3]

    • Mobile Phase: A mixture of acetonitrile, water, and triethylamine (e.g., 21:79:0.005, v/v/v).[2][3]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.[2][3] Due to the weak ultraviolet absorption of this compound, which lacks a strong chromophore, the choice of a low wavelength is critical, though it may also increase background noise.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including some alkaloids.

  • Sample Preparation and Derivatization:

    • Extraction of this compound from the plant matrix is performed using a suitable solvent.

    • As this compound is not highly volatile, a derivatization step is often necessary to increase its volatility for GC analysis. This can involve silylation or other chemical modifications.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A programmed temperature gradient is used to separate the compounds, for instance, starting at a lower temperature and gradually increasing to a higher temperature.

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used to scan a specific mass range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is currently the most sensitive and selective method for the quantification of this compound, especially in complex biological matrices.

  • Sample Preparation:

    • For plant materials, an extraction with a solvent like methanol is performed, often assisted by ultrasonication.[5][6] The extract is then centrifuged and filtered.

    • For biological samples like plasma, protein precipitation with a solvent such as an acetonitrile-methanol mixture is a common sample preparation step.[2]

  • UPLC-MS/MS Conditions:

    • Column: A reversed-phase column such as a UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) is frequently used.[2]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is typical.

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed for this compound analysis.

    • Mass Spectrometry: Detection is performed using a tandem quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. For this compound, a common transition is m/z 264.2 → 70.0.[2]

Signaling Pathways and Biosynthesis

While this guide focuses on analytical methods, understanding the biosynthetic pathway of this compound can provide context for its occurrence and potential variability in different plant sources. The biosynthesis of this compound is a complex process involving multiple enzymatic steps.

Dendrobine_Biosynthesis_Pathway Simplified this compound Biosynthesis Pathway MVA Mevalonate (MVA) Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->IPP Sesquiterpene Sesquiterpene Skeleton Formation IPP->Sesquiterpene PostModification Post-Modification Steps (e.g., hydroxylation, cyclization) Sesquiterpene->PostModification This compound This compound PostModification->this compound

A simplified overview of the this compound biosynthesis pathway.

References

A Comparative Analysis of Dendrobine Stereoisomers: Unraveling the Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dendrobine, a sesquiterpene alkaloid isolated from the noble orchid Dendrobium nobile, has garnered significant attention for its diverse pharmacological activities. Its complex molecular structure, featuring multiple stereocenters, gives rise to various stereoisomers, each with the potential for unique biological effects. While the naturally occurring (-)-dendrobine is the most studied, a comprehensive comparative analysis of the biological activities of its stereoisomers is crucial for understanding its structure-activity relationship and unlocking its full therapeutic potential.

This guide provides a framework for such a comparative analysis, summarizing key biological activities attributed to this compound and presenting detailed experimental protocols for their evaluation. Although direct comparative studies on this compound stereoisomers are limited in publicly available literature, this guide offers the necessary tools and methodologies to conduct such research. The data presented in the tables are hypothetical and serve as a template for organizing experimental findings.

Data Presentation: A Framework for Comparison

The following tables provide a structured format for presenting quantitative data from comparative biological assays of this compound stereoisomers.

Table 1: Comparative Cytotoxicity of this compound Stereoisomers

StereoisomerCell LineAssayIC₅₀ (µM)
(-)-DendrobineHCT-116MTT[Hypothetical Data]
(+)-DendrobineHCT-116MTT[Hypothetical Data]
Diastereomer AHCT-116MTT[Hypothetical Data]
Diastereomer BHCT-116MTT[Hypothetical Data]
(-)-DendrobineSW1990MTT[Hypothetical Data]
(+)-DendrobineSW1990MTT[Hypothetical Data]
Diastereomer ASW1990MTT[Hypothetical Data]
Diastereomer BSW1990MTT[Hypothetical Data]

Table 2: Comparative Anti-inflammatory Activity of this compound Stereoisomers

StereoisomerCell LineAssayIC₅₀ (µM) for NO Inhibition
(-)-DendrobineRAW 264.7Griess Assay[Hypothetical Data]
(+)-DendrobineRAW 264.7Griess Assay[Hypothetical Data]
Diastereomer ARAW 264.7Griess Assay[Hypothetical Data]
Diastereomer BRAW 264.7Griess Assay[Hypothetical Data]

Table 3: Comparative Neuroprotective Activity of this compound Stereoisomers

StereoisomerCell LineAssay% Cell Viability at [X] µM
(-)-DendrobinePC12H₂O₂-induced oxidative stress[Hypothetical Data]
(+)-DendrobinePC12H₂O₂-induced oxidative stress[Hypothetical Data]
Diastereomer APC12H₂O₂-induced oxidative stress[Hypothetical Data]
Diastereomer BPC12H₂O₂-induced oxidative stress[Hypothetical Data]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound stereoisomers on cancer cell lines such as HCT-116 (human colon carcinoma) and SW1990 (human pancreatic carcinoma).[1]

Materials:

  • This compound stereoisomers

  • Human tumor cell lines (e.g., HCT-116, SW1990)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound stereoisomers in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of this compound stereoisomers to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound stereoisomers

  • RAW 264.7 murine macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound stereoisomers for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. Determine the IC₅₀ value.

Neuroprotective Assay (H₂O₂-Induced Oxidative Stress)

This assay evaluates the protective effects of this compound stereoisomers against hydrogen peroxide (H₂O₂)-induced oxidative damage in PC12 cells, a rat pheochromocytoma cell line often used as a neuronal model.

Materials:

  • This compound stereoisomers

  • PC12 cell line

  • DMEM

  • Horse Serum

  • Fetal Bovine Serum

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂)

  • MTT solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation: Seed PC12 cells in 96-well plates. Differentiate the cells by treating with nerve growth factor (NGF) for several days, if required by the specific experimental design.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound stereoisomers for 24 hours.

  • Oxidative Stress Induction: Expose the cells to H₂O₂ (e.g., 200 µM) for a specified period (e.g., 2 hours) to induce oxidative damage.

  • Cell Viability Assessment: After H₂O₂ exposure, assess cell viability using the MTT assay as described in the cytotoxicity protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group (cells not exposed to H₂O₂). Higher cell viability in the presence of a this compound stereoisomer indicates a neuroprotective effect.

Signaling Pathways and Mechanisms of Action

This compound is known to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting the results of comparative bioactivity studies.

JNK Signaling Pathway in Apoptosis

This compound has been shown to induce apoptosis in cancer cells, in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3] Activation of this pathway can lead to the phosphorylation of pro-apoptotic proteins and ultimately, programmed cell death.

JNK_Signaling_Pathway This compound This compound Stress Cellular Stress This compound->Stress MAPKKK MAPKKK (MEKK1-4, MLK) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Bim Bim JNK->Bim Apoptosis Apoptosis cJun->Apoptosis Mitochondrion Mitochondrion Bim->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Caption: JNK signaling pathway in this compound-induced apoptosis.

Nrf2/Keap1 Antioxidant Response Pathway

The neuroprotective effects of this compound may be mediated through the activation of the Nrf2/Keap1 pathway. Under oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes, thereby protecting cells from damage.

Nrf2_Keap1_Pathway cluster_nucleus Nucleus This compound This compound Oxidative_Stress Oxidative Stress (e.g., H₂O₂) This compound->Oxidative_Stress Counters Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) Cell_Protection Cell Protection ARE_n ARE Nrf2_n->ARE_n Antioxidant_Genes_n Antioxidant Gene Transcription ARE_n->Antioxidant_Genes_n Antioxidant_Genes_n->Cell_Protection

Caption: Nrf2/Keap1 antioxidant response pathway potentially modulated by this compound.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for conducting a comparative analysis of this compound stereoisomers.

Experimental_Workflow Synthesis Synthesis/Isolation of This compound Stereoisomers Characterization Structural Characterization (NMR, MS, X-ray) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Characterization->Anti_inflammatory Neuroprotection Neuroprotection Assay (H₂O₂ Stress) Characterization->Neuroprotection Data_Analysis Data Analysis (IC₅₀, % Viability) Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Neuroprotection->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Mechanism Mechanism of Action Studies (Western Blot, qPCR) SAR->Mechanism Conclusion Conclusion SAR->Conclusion Mechanism->Conclusion

Caption: A logical workflow for the comparative analysis of this compound stereoisomers.

References

A Head-to-Head Comparison of Dendrobine with Other Natural Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the pharmacological properties, mechanisms of action, and experimental data of Dendrobine in comparison to Huperzine A, Berberine, and Tetrandrine.

This guide provides a comprehensive, data-driven comparison of this compound with other prominent natural alkaloids—Huperzine A, Berberine, and Tetrandrine. Tailored for researchers, scientists, and drug development professionals, this document delves into the neuroprotective, anti-inflammatory, and anticancer properties of these compounds. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of signaling pathways to facilitate objective comparison and inform future research directions.

Overview of Pharmacological Activities

This compound, a sesquiterpenoid alkaloid primarily isolated from Dendrobium nobile, has demonstrated a wide array of pharmacological effects. Its neuroprotective, anti-inflammatory, and anticancer activities have garnered significant interest in the scientific community. To provide a clear comparative perspective, this guide evaluates this compound alongside three other well-researched natural alkaloids with overlapping therapeutic potentials:

  • Huperzine A: A Lycopodium alkaloid known for its potent acetylcholinesterase (AChE) inhibitory activity and neuroprotective effects.

  • Berberine: An isoquinoline alkaloid with a long history in traditional medicine, recognized for its profound anti-inflammatory and anticancer properties.

  • Tetrandrine: A bis-benzylisoquinoline alkaloid exhibiting significant anticancer and anti-inflammatory effects, primarily through the modulation of calcium channels.

Quantitative Comparison of Bioactivities

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the selected alkaloids across various assays, offering a quantitative measure of their potency.

Table 1: Neuroprotective Effects

AlkaloidAssayCell LineIC50 ValueReference
This compound H2O2-induced oxidative stressHaCaTNot explicitly defined as IC50, but protective effects observed at concentrations around 10-40 µM.[1]
Huperzine A Acetylcholinesterase (AChE) InhibitionRat Cortex82 nM[2]
Huperzine A NMDA receptor antagonism-~65-82 µM[3]

Table 2: Anti-inflammatory Effects

AlkaloidAssayCell LineIC50 ValueReference
This compound Inhibition of NO productionRAW 264.7Not explicitly defined as IC50, but inhibitory effects observed.[4]
Berberine Inhibition of NO production-11.64 µM and 9.32 µM for derivatives.[5]

Table 3: Anticancer Effects (Cytotoxicity)

AlkaloidCell LineIC50 Value (24h)Reference
This compound FaDu (human pharynx squamous carcinoma)84.47 to 91.93 µg/mL (for Dendrobium extracts)[6]
Tetrandrine MCF7 (breast cancer)21.76 µM[7]
Tetrandrine MDA-MB-231 (breast cancer)8.76 µM[7]
Tetrandrine SH-SY5Y (neuroblastoma)8.0 µM[8]
Tetrandrine Derivative (23) MDA-MB-231 (breast cancer)1.18 µM[9][10]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these alkaloids are underpinned by their modulation of specific signaling pathways. This section provides a comparative overview of their primary mechanisms of action, accompanied by visual representations.

This compound

This compound exerts its protective effects through multiple pathways. In response to oxidative stress, it activates the Nrf2/Keap1 signaling pathway , a key regulator of cellular antioxidant responses.[1][11][12][13] this compound has been shown to interact with Keap1, leading to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant enzymes.[12] In the context of cancer, this compound can induce apoptosis through the JNK/p38 stress signaling pathways and the mitochondrial-mediated pathway.[14]

Dendrobine_Signaling cluster_stress Oxidative Stress Response cluster_apoptosis Apoptosis Induction in Cancer Cells Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 activates Dendrobine_Stress This compound Dendrobine_Stress->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription Dendrobine_Apoptosis This compound JNK_p38 JNK/p38 Pathway Dendrobine_Apoptosis->JNK_p38 Mitochondria Mitochondria Dendrobine_Apoptosis->Mitochondria Caspases Caspase Cascade JNK_p38->Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound's dual mechanism of action.
Huperzine A

Huperzine A's primary mechanism is the potent and reversible inhibition of acetylcholinesterase (AChE) , leading to increased levels of the neurotransmitter acetylcholine in the synaptic cleft.[15][16] This enhancement of cholinergic transmission is central to its cognitive-enhancing effects.[15][17] Additionally, Huperzine A exhibits neuroprotective properties by acting as a weak NMDA receptor antagonist and by protecting neurons from oxidative stress.[15][17]

HuperzineA_Signaling Huperzine_A Huperzine A AChE Acetylcholinesterase (AChE) Huperzine_A->AChE inhibits Acetylcholine Acetylcholine AChE->Acetylcholine breaks down Cholinergic_Receptors Cholinergic Receptors Acetylcholine->Cholinergic_Receptors activates Cognitive_Enhancement Cognitive Enhancement Cholinergic_Receptors->Cognitive_Enhancement

Huperzine A's mechanism of AChE inhibition.
Berberine

Berberine's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[18][19][20][21][22][23] By preventing the activation of NF-κB, Berberine suppresses the transcription of pro-inflammatory cytokines and mediators.[20][24]

Berberine_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates Berberine Berberine Berberine->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB IκBα->NF_κB releases Nucleus Nucleus NF_κB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes activates

Berberine's inhibition of the NF-κB pathway.
Tetrandrine

Tetrandrine's primary mechanism of action involves the blockade of voltage-dependent calcium channels , particularly L-type and T-type channels.[14][17][18][24][25][26] By inhibiting calcium influx, Tetrandrine can modulate various cellular processes, including proliferation and apoptosis, which is central to its anticancer effects.

Tetrandrine_Signaling Tetrandrine Tetrandrine Ca_Channel Voltage-gated Calcium Channel Tetrandrine->Ca_Channel blocks Ca_Influx Calcium Influx Ca_Channel->Ca_Influx mediates Cellular_Processes Cellular Processes (e.g., Proliferation, Apoptosis) Ca_Influx->Cellular_Processes regulates

Tetrandrine's blockade of calcium channels.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Neuroprotective Activity Assay (H2O2-induced Oxidative Stress Model)

Objective: To evaluate the protective effect of an alkaloid against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal or related cell line.

Cell Line: HaCaT (human keratinocytes) or SH-SY5Y (human neuroblastoma).

Protocol:

  • Cell Culture: Culture cells in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test alkaloid (e.g., this compound) for a specified period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Add H2O2 to the culture medium at a final concentration determined to induce significant cell death (e.g., 200-500 µM) and incubate for a further 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) group.

Neuroprotection_Workflow Start Seed Cells in 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Pretreat Pre-treat with Alkaloid Incubate_24h->Pretreat Add_H2O2 Add H2O2 to induce stress Pretreat->Add_H2O2 Incubate_24h_2 Incubate for 24h Add_H2O2->Incubate_24h_2 MTT_Assay Perform MTT Assay Incubate_24h_2->MTT_Assay Measure_Absorbance Measure Absorbance at 570nm MTT_Assay->Measure_Absorbance Analyze_Data Analyze Cell Viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for neuroprotective activity assay.
Anti-inflammatory Activity Assay (LPS-induced NO Production)

Objective: To assess the ability of an alkaloid to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 (murine macrophage).

Protocol:

  • Cell Culture: Grow RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with different concentrations of the test alkaloid (e.g., Berberine) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response and incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Mix with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite in the supernatant using a sodium nitrite standard curve.

Anticancer Activity Assay (MTT Cytotoxicity Assay)

Objective: To determine the cytotoxic effect of an alkaloid on cancer cells.

Cell Line: A relevant cancer cell line (e.g., MCF7 for breast cancer).

Protocol:

  • Cell Culture: Maintain the cancer cell line in the recommended culture medium and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Treatment: Expose the cells to a range of concentrations of the test alkaloid (e.g., Tetrandrine) for a specific duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cytotoxicity_Workflow Start Seed Cancer Cells Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Treat_Alkaloid Treat with Alkaloid (various concentrations) Incubate_Overnight->Treat_Alkaloid Incubate_Time Incubate for 24/48/72h Treat_Alkaloid->Incubate_Time MTT_Assay Perform MTT Assay Incubate_Time->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for MTT cytotoxicity assay.

Conclusion

This guide provides a comparative analysis of this compound against Huperzine A, Berberine, and Tetrandrine, highlighting their respective strengths and mechanisms of action in neuroprotection, anti-inflammation, and cancer therapy. The quantitative data and detailed protocols presented herein are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of these remarkable natural alkaloids. The distinct signaling pathways modulated by each compound offer a diverse range of targets for future drug development endeavors.

References

Validating the Neuroprotective Molecular Targets of Dendrobine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of dendrobine and alternative neuroprotective agents for Alzheimer's disease, focusing on the validation of their molecular targets using genetic approaches. Experimental data from preclinical studies are presented to facilitate an objective comparison of their performance.

Comparative Analysis of Neuroprotective Agents

This compound, a sesquiterpenoid alkaloid from Dendrobium nobile, has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease.[1][2] This guide compares this compound with established and emerging neuroprotective compounds: Donepezil, Memantine, Ginsenoside Rg1, and Huperzine A.

Performance and Efficacy in Preclinical Alzheimer's Disease Models

The following table summarizes the effects of this compound and its alternatives on key pathological markers and cognitive function in animal models of Alzheimer's disease. It is important to note that the data are compiled from various studies and direct head-to-head comparisons in a single study are limited. Variations in experimental models, dosages, and treatment durations should be considered when interpreting these results.

Compound Animal Model Dosage Treatment Duration Effect on Amyloid-β (Aβ) Pathology Effect on Tau Pathology Cognitive Improvement Citation(s)
This compound 3xTg-AD Mice10 and 20 mg/kg/day7 monthsAmeliorated the increase in APP, sAPPβ, CTF-β, and β-amyloid peptides.Reduced hyperphosphorylated tau levels by promoting GSK-3β phosphorylation at Ser9.Rescued spatial learning and memory deficits.[3][4]
Aβ25–35-induced Mice40 mg/kg/day19 daysNot specifically assessed for Aβ reduction, but prevented Aβ-induced neuronal loss.Not assessed.Significantly attenuated spatial learning and memory impairments.[5]
Donepezil 5xFAD Mice1 mg/kg (i.p.)Not specifiedSignificant reductions in Aβ plaque number in the cortex and hippocampus.Did not alter tau phosphorylation; surprisingly increased it at one site.Not assessed in this study.[6]
Tg2576 Mice4 mg/kg/day6 monthsSignificantly reduced soluble Aβ1-40 and Aβ1-42, and Aβ plaque number and burden.Not assessed.Significantly increased synaptic density.[7]
hAPP/PS1 MiceNot specifiedShort-durationDose-dependent reductions in brain amyloid-β.Not assessed.Significant improvement in reference memory.[8]
Memantine 3xTg-AD MiceEquivalent to human doses3 monthsSignificantly reduced insoluble Aβ, Aβ dodecamers, and oligomers.Decline in total and hyperphosphorylated tau.Restored cognition.[9][10]
APP/PS1 Mice30 mg/kg/day (p.o.)2-3 weeksReduced plaque burden.Not assessed.Significantly improved water maze acquisition.[11][12]
Ginsenoside Rg1 3xTg-AD MiceNot specified6 weeksDecreased levels of cerebral Aβ.Not assessed.Improved memory impairment and ameliorated depression-like behaviors.[13]
mAPP MiceNot specified3 monthsSignificant reduction of cerebral Aβ levels.Not assessed.Preservation of spatial learning and memory.[14]
AD Tree ShrewsNot specifiedNot specifiedInhibited the expression of β-secretase 1.Reduced tau phosphorylation.Enhanced learning and memory ability.[15]
Huperzine A Rodent AD Models (meta-analysis)VariousVariousDecreased soluble Aβ levels in the cortex and hippocampus.Not assessed.Memory improvement.[16]
APPswe/PS1 MiceNot specifiedNot specifiedDose-dependent modulation of BACE1 activity and reduction in PS1 expression.Not assessed.Improvement in spontaneous working memory of 68%.[17]
Molecular Targets and Inhibitory Concentrations

This table summarizes the primary molecular targets and, where available, the in vitro inhibitory concentrations (IC50) of the compared compounds.

Compound Primary Molecular Target(s) IC50 Value Citation(s)
This compound Glycogen Synthase Kinase-3β (GSK-3β), β-site APP-cleaving enzyme 1 (BACE1) (inferred from effects on tau and Aβ)Not available[3][4]
Donepezil Acetylcholinesterase (AChE)6.7 nM (in vitro)[18]
~53.6 ng/mL (plasma IC50 for brain AChE inhibition in humans)[19]
Memantine N-methyl-D-aspartate (NMDA) receptor (uncompetitive antagonist)~0.5-1 µM (for NMDA receptors)[20][21][22]
Ginsenoside Rg1 Multiple, including PKA/CREB pathway, γ-secretase, and α-secretase modulation.Not applicable (modulator)[14]
Huperzine A Acetylcholinesterase (AChE)~82 nM[23][24][25]
NMDA receptor (weak antagonist)~65-82 µM[23]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the neuroprotective effects of these compounds and a general workflow for target validation using genetic approaches.

dendrobine_signaling_pathway cluster_tau Tau Pathology cluster_amyloid Amyloid Pathology This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits BACE1 BACE1 This compound->BACE1 Inhibits (inferred) pTau Hyperphosphorylated Tau GSK3b->pTau Promotes NFTs Neurofibrillary Tangles pTau->NFTs Neuroprotection Neuroprotection NFTs->Neuroprotection APP APP Abeta Aβ Production APP->Abeta Cleavage by BACE1 Plaques Amyloid Plaques Abeta->Plaques Plaques->Neuroprotection target_validation_workflow HypothesizedTarget Hypothesized Molecular Target (e.g., GSK-3β) GeneticTool Genetic Tool Selection (CRISPR-Cas9 or siRNA) HypothesizedTarget->GeneticTool ModelSystem Cellular/Animal Model (e.g., Neuronal Cell Line, 3xTg-AD Mice) GeneticTool->ModelSystem KnockoutKnockdown Target Gene Knockout/Knockdown ModelSystem->KnockoutKnockdown PhenotypicAssay Phenotypic Assay KnockoutKnockdown->PhenotypicAssay RescueExperiment Rescue Experiment (Overexpression of target) KnockoutKnockdown->RescueExperiment Validation Target Validation PhenotypicAssay->Validation Loss of this compound effect confirms target DendrobineTreatment This compound Treatment DendrobineTreatment->PhenotypicAssay Compare effect RescueExperiment->PhenotypicAssay Restoration of this compound effect confirms target

References

A Comparative Guide to Dendrobine: Clinical Relevance and Translational Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dendrobine is a sesquiterpenoid alkaloid of significant interest, primarily isolated from the orchid Dendrobium nobile.[1][2][3] For centuries, Dendrobium species have been a cornerstone of Traditional Chinese Medicine (TCM), used as tonics and treatments for various ailments.[1][4] Modern research is now elucidating the mechanisms behind this compound's therapeutic effects, revealing a promising candidate for drug development. This guide provides a comparative analysis of this compound's performance against other compounds, details its molecular pathways, and presents standardized experimental protocols to support further research.

Comparative Efficacy of this compound: An Evidence-Based Overview

This compound has demonstrated significant pharmacological activity across multiple domains, including oncology, neuroprotection, and metabolic disorders. The following tables summarize its efficacy in comparison to other relevant compounds based on preclinical data.

Table 1: Comparative Anti-Cancer Activity

CompoundModelKey FindingEfficacy Comparison
This compound Human lung cancer cells (A549)Induces apoptosis and autophagy; inhibits cell proliferation.[5]Can be regarded as a potential agent for novel anti-cancer strategies, especially when combined with cisplatin.[6]
CisplatinHuman lung cancer cells (A549)Standard chemotherapy agent that induces DNA damage.This compound shows synergistic effects, potentially enhancing the efficacy of conventional chemotherapy.[6]

Table 2: Comparative Neuroprotective Effects

CompoundModelKey FindingEfficacy Comparison
This compound Oxygen-glucose deprivation/reperfusion (OGD/RP) modelsSignificantly reduces ischemic damage and protects primary neurons.[7]Shows potential for treating age-related ailments like Alzheimer's disease.[3][8]
Edaravone (Radicava)Ischemic stroke modelsA free radical scavenger used clinically to reduce oxidative stress.This compound's mechanisms appear multifaceted, involving modulation of complex signaling pathways beyond antioxidant activity.[4]

Table 3: Comparative Effects on Metabolic Disorders

CompoundModelKey FindingEfficacy Comparison
This compound High-fat diet-induced hyperlipidemic miceAmeliorates hyperlipidemia by regulating intestinal flora.[9]Demonstrates hepatoprotective properties by reducing ALT and AST levels in palmitic acid-treated HepG2 cells.[2]
SimvastatinHigh-fat diet-induced hyperlipidemic miceA standard statin drug that lowers cholesterol levels.This compound offers a distinct mechanism by targeting the gut microbiome, suggesting a different therapeutic approach.[9]

Key Signaling Pathways Modulated by this compound

This compound's diverse biological effects are attributed to its ability to modulate multiple intracellular signaling pathways. Its biosynthesis involves the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[5][6][10][11] In cancer cells, it has been shown to induce apoptosis through pathways involving JNK and p38.[6][10]

cluster_upstream Biosynthesis cluster_downstream Cellular Signaling MVA_pathway MVA Pathway IPP IPP MVA_pathway->IPP MEP_pathway MEP Pathway MEP_pathway->IPP Dendrobine_node This compound IPP->Dendrobine_node Multiple Steps JNK JNK Dendrobine_node->JNK p38 p38 MAPK Dendrobine_node->p38 AKT1 AKT1 Dendrobine_node->AKT1 Inhibits NFkB NF-κB Dendrobine_node->NFkB Inhibits Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Cell_Survival Cell Survival AKT1->Cell_Survival Inflammation Inflammation NFkB->Inflammation

Caption: this compound biosynthesis and its impact on major cellular signaling pathways.

Experimental Protocols for this compound Research

Reproducibility is paramount in scientific research. The following section provides a detailed methodology for a key experiment to assess the anti-inflammatory effects of this compound.

Protocol: Evaluating Anti-inflammatory Activity of this compound in Macrophages

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Experimental Treatment:

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or a vehicle control for 2 hours.

  • Induction of Inflammation:

    • After pre-treatment, stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a negative control group (no LPS) and a positive control group (LPS only).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After 24 hours of stimulation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. Quantify NO concentration using a sodium nitrite standard curve.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL) to the remaining media in each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm. This ensures that the observed reduction in NO is not due to cytotoxicity.

  • Data Analysis:

    • Express results as mean ± standard deviation from at least three independent experiments.

    • Analyze data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered statistically significant.

cluster_assays Data Collection start Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound (2h) start->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Remaining Cells stimulate->cells griess Griess Assay for Nitric Oxide supernatant->griess mtt MTT Assay for Cell Viability cells->mtt analyze Statistical Analysis griess->analyze mtt->analyze conclusion Determine Anti-inflammatory Efficacy analyze->conclusion

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Translational Potential and Future Directions

The preclinical evidence strongly supports the translational potential of this compound. Its broad spectrum of activity suggests applications in complex, multi-factorial diseases such as cancer and neurodegenerative disorders.[4] However, the journey from bench to bedside requires further rigorous investigation.

Key areas for future research include:

  • Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME) in vivo.

  • Safety and Toxicology: While traditional use suggests a good safety profile, formal toxicological studies are essential to establish safe dosage ranges for clinical trials.[1]

  • Clinical Trials: Well-designed, large-scale clinical trials are necessary to validate the therapeutic benefits of this compound in human subjects, as current clinical validation is limited.[1]

  • Metabolic Engineering: Due to the slow growth of Dendrobium species and low natural yield, enhancing this compound production through metabolic engineering or co-culturing with endophytic fungi presents a promising avenue for sustainable sourcing.[3][7][8][11]

References

Dendrobine's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available preclinical data reveals the potential of Dendrobine, a natural alkaloid, as a multifaceted anticancer agent. This guide synthesizes experimental findings on this compound's effects on proliferation, apoptosis, cell cycle, and migration across various cancer cell lines, including non-small cell lung cancer (A549), colorectal cancer (HT-29, SW480), and renal cell carcinoma (786-O, A498). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation into this compound's therapeutic potential.

Comparative Efficacy of this compound: A Tabular Summary

The following table summarizes the quantitative effects of this compound on different cancer cell lines based on available in vitro studies. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.

Cancer TypeCell LineIC50 (µM)Apoptosis InductionCell Cycle ArrestInhibition of Migration/Invasion
Non-Small Cell Lung Cancer A549Data Not AvailableInduces apoptosis via a mitochondrial-mediated pathway and enhances cisplatin-induced apoptosis[1][2]Data Not AvailableInhibits γ-irradiation-induced migration and invasion at 5 µM[3][4][5][6][7]
Colorectal Cancer HT-29Data Not AvailableData Not AvailableData Not AvailableInhibits migration at 5.769 µM (wound healing assay)[8]
SW480Data Not AvailableData Not AvailableData Not AvailableInhibits migration at 5.769 µM (wound healing assay)[8]
Renal Cell Carcinoma 786-O142.5[9]Induces apoptosis[9]Data Not AvailableInhibits migration and invasion[9][10]
A498146.5[9]Induces apoptosis[9]Data Not AvailableInhibits migration and invasion[9][10]

Key Signaling Pathways Modulated by this compound

This compound's anticancer effects are attributed to its ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. Two prominent pathways identified are the JNK/p38 MAPK and the PI3K/Akt signaling cascades.

Dendrobine_Signaling_Pathways This compound This compound Stress Cellular Stress This compound->Stress induces PI3K PI3K This compound->PI3K inhibits JNK JNK Stress->JNK p38 p38 Stress->p38 Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Bax_Bim Bax/Bim JNK->Bax_Bim activates p38->Bax_Bim activates Bax_Bim->Apoptosis Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle migration Cell Migration/Invasion Assay (Transwell Assay) ic50->migration analysis Data Analysis & Interpretation apoptosis->analysis cell_cycle->analysis migration->analysis

References

Safety Operating Guide

Proper Disposal Procedures for Dendrobine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Dendrobine is an alkaloid known for its potential therapeutic properties, but it also presents hazards that require meticulous handling and disposal procedures.[1] This guide provides essential safety and logistical information to ensure the proper management of this compound waste in a laboratory setting, aligning with institutional and regulatory standards.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its associated hazards. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Therefore, adherence to strict safety protocols is mandatory to protect laboratory personnel and the environment.

Personal Protective Equipment (PPE): When handling this compound in solid (powder) or solution form, the following PPE is required:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Chemical-resistant protective gloves.[2][3]

  • Body Protection: An impervious lab coat or clothing.[2]

  • Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[2]

All handling should occur within a well-ventilated area, preferably inside a chemical fume hood.[2][3] An accessible safety shower and eyewash station are essential in the immediate work area.[2]

This compound Hazard Profile and Properties

The following table summarizes key quantitative data for this compound.

PropertyDataCitation
GHS Hazard Statements H302: Harmful if swallowed[2]
H410: Very toxic to aquatic life with long lasting effects[2]
Molecular Formula C₁₆H₂₅NO₂[2]
Molecular Weight 263.37 g/mol [2]
Solubility Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][4]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[2]

Step-by-Step Disposal Protocol for this compound Waste

The fundamental principle for disposing of this compound is to treat it as a hazardous chemical waste.[5][6] It must not be disposed of in the regular trash or poured down the drain.[6][7] The disposal process must comply with all federal, state, and local regulations.[2]

Step 1: Waste Identification and Segregation

Properly identify and segregate all forms of this compound waste at the point of generation.[8] This includes:

  • Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and absorbent materials from spill cleanups.

  • Liquid Waste: Solutions containing this compound, including stock solutions and experimental residues.

  • Empty Containers: Original containers that held this compound.

Crucially, do not mix this compound waste with incompatible materials such as strong acids, alkalis, or oxidizing agents.[2][9]

Step 2: Container Selection and Labeling
  • Select an Appropriate Container:

    • Use a container that is compatible with the waste type. Plastic is often preferred for chemical waste storage.[5]

    • For liquid waste, use a sealable, leak-proof container. The original container can be used if it is in good condition.[9]

    • For solid waste, use a securely sealed container or a double-bagged plastic bag clearly marked for hazardous waste.[10]

    • Do not use foodstuff containers (e.g., mayonnaise or pickle jars).[9]

  • Label the Container:

    • Clearly label the waste container with a "Hazardous Waste" label.[11]

    • Identify the contents fully and accurately. For this compound, list the chemical name ("this compound") and any solvents present in liquid waste.[5][8]

    • Indicate the date when waste was first added to the container.[5]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[5][9] This area must be at or near the point of waste generation.[5]

  • Storage: Store the sealed this compound waste container in your lab's designated SAA.[9]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[9]

  • Inspection: The SAA must be inspected weekly for any signs of leakage.[9]

  • Accumulation Limits: Do not exceed the maximum allowable volume for an SAA (typically 55 gallons, though limits for acutely toxic chemicals can be much lower).[5]

Step 4: Arranging for Final Disposal
  • Contact Environmental Health & Safety (EHS): When the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a pickup.[5]

  • Professional Disposal: The EHS department will transport the waste for final disposal at an approved hazardous waste treatment and disposal facility.[2][6] This ensures the process is handled in a safe and environmentally sound manner.[5]

Experimental Workflow & Disposal Logic

The following diagram illustrates the decision-making process and workflow for managing this compound waste in a laboratory setting.

Dendrobine_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_accumulation Accumulation cluster_disposal Final Disposal A This compound Used in Experiment B Identify Waste Type A->B C Seal in Labeled Solid Waste Container B->C Solid D Collect in Labeled Liquid Waste Container B->D Liquid E Collect in Labeled Debris Container B->E Contaminated Debris F Store in Designated Satellite Accumulation Area (SAA) C->F D->F E->F G Weekly Inspection for Leaks F->G H Container Full or Time Limit Reached? G->H I Contact EHS for Waste Pickup H->I Yes J Transport to Approved Waste Disposal Facility I->J

Caption: Workflow for the safe disposal of this compound waste.

Spill and Decontamination Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the spill area.[3] Ensure the area is well-ventilated and remove all sources of ignition.[3]

  • Wear Full PPE: Before addressing the spill, don the required PPE, including a respirator, safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Contain and Clean:

    • For solid spills: Carefully sweep or collect the material, avoiding dust formation.[3]

    • For liquid spills: Absorb the solution with a liquid-binding material such as diatomite or a universal binder.[2]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated, sealable hazardous waste container.[2]

  • Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.[2]

  • Final Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous this compound waste according to the procedures outlined above.[2]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dendrobine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent bioactive compounds like Dendrobine. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a culture of safety and build trust in your laboratory practices.

Hazard Summary and Personal Protective Equipment

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety protocols is crucial to minimize exposure and ensure personnel safety. The following table summarizes the key hazard information and recommended personal protective equipment.

Hazard ClassificationGHS PictogramsPrecautionary StatementsRecommended Personal Protective Equipment
Acute Toxicity, Oral (Category 4)[1]GHS07P264: Wash skin thoroughly after handling.[1]Eye Protection: Safety goggles with side-shields.[1]
Acute Aquatic Toxicity (Category 1)[1]GHS09P270: Do not eat, drink or smoke when using this product.[1]Hand Protection: Chemical impermeable gloves (e.g., neoprene or nitrile rubber).[2][3]
Chronic Aquatic Toxicity (Category 1)[1]P273: Avoid release to the environment.[1]Skin and Body Protection: Impervious clothing, such as a lab coat or a liquid-tight spray overall.[1][3]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]Respiratory Protection: A suitable respirator should be used when engineering controls are insufficient or when handling the powder form to avoid dust formation.[1][2]
P330: Rinse mouth.[1]
P391: Collect spillage.[1]
P501: Dispose of contents/container to an approved waste disposal plant.[1]

Occupational Exposure Limits: No occupational exposure limit values have been established for this compound.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage:

  • Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2] Avoid contact with skin and eyes.[1][2] Use non-sparking tools to prevent electrostatic discharge.[2]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[1][2] For long-term stability, store this compound powder at -20°C.[1][4]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and plenty of water.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Do not use mouth-to-mouth resuscitation.[1][2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[1][2]

Accidental Release Measures:

  • Personal Precautions: Wear full personal protective equipment, including respiratory protection. Evacuate personnel to a safe area and ensure adequate ventilation.[1][2]

  • Environmental Precautions: Prevent further leakage or spillage. Do not let the product enter drains or watercourses.[1]

  • Containment and Cleanup: For spills, use a liquid-binding material like diatomite or universal binders. Decontaminate surfaces by scrubbing with alcohol.[1] Collect all spilled material and contaminated absorbent into a suitable container for disposal.[1][5]

Disposal:

  • Dispose of this compound and its container at an approved waste disposal plant, following all local, state, and federal regulations.[1] Avoid release into the environment.[1]

Experimental Protocols

Below are detailed methodologies for common experiments involving this compound, as cited in scientific literature.

1. Preparation of this compound Standard Solutions:

  • Objective: To create a stock and working solutions for experimental use.

  • Methodology:

    • Prepare an initial stock solution of this compound at a concentration of 20.0 μg/mL in chloroform.[6]

    • From the stock solution, prepare working standard solutions at desired concentrations (e.g., 20, 40, 60, 80, and 100 ng/mL) through precise dilution with chloroform.[6] Note: this compound is also soluble in Methanol and DMSO.[4][7]

2. This compound Extraction from Dendrobium nobile:

  • Objective: To isolate this compound from its natural source.

  • Methodology:

    • Dry the stems of Dendrobium nobile at 60°C and grind them into a powder.[8]

    • Add an acidic organic solvent (e.g., ethanol with hydrochloric or sulfuric acid to a pH of 4) to the coarse powder at a solid-liquid ratio of 1:10 (W/V).[9]

    • Heat the mixture and extract multiple times, with each extraction lasting 2-4 hours.[9]

    • Filter the mixture and discard the residue. The resulting extract contains this compound.[9]

3. In Vitro Cell Viability Assay:

  • Objective: To assess the cytotoxic effects of this compound on cell lines.

  • Methodology:

    • Seed cells (e.g., HepG2 or A549) in a 96-well plate at a suitable density.[4][10]

    • Dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution.[10]

    • Dilute the stock solution to various working concentrations (e.g., 0.25 to 50 μg/mL) with the appropriate cell culture medium.[4][10]

    • Co-culture the cells with the different concentrations of this compound for a specified period (e.g., 24 hours).[10]

    • Assess cell viability using a standard method, such as the CCK-8 or MTT assay.[10][11]

Signaling Pathway Visualization

This compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. The diagram below illustrates the JNK stress signaling pathway targeted by this compound.

Dendrobine_Apoptosis_Pathway cluster_treatment Treatment cluster_cellular_response Cellular Response This compound This compound JNK JNK Phosphorylation (Increased) This compound->JNK A549_Cells A549 Cells (Non-Small Cell Lung Cancer) Apoptosis Apoptosis (Induced) JNK->Apoptosis   sensitizes to Cisplatin Cisplatin Cisplatin->Apoptosis Tumor_Growth Tumor Growth (Reduced) Apoptosis->Tumor_Growth

Caption: this compound-induced JNK signaling pathway leading to apoptosis in A549 cancer cells.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dendrobine
Reactant of Route 2
Dendrobine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.